3-amino-N-(thiophen-2-ylmethyl)benzamide
Description
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Properties
IUPAC Name |
3-amino-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHNZBMRZOBHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Synthesis and Characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative
In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bonds and engage in various intermolecular interactions makes it a cornerstone of drug design. When coupled with a thiophene ring, another heterocycle of significant pharmacological interest, the resulting molecule, 3-amino-N-(thiophen-2-ylmethyl)benzamide, presents a compelling target for discovery programs. This guide moves beyond a mere recitation of steps; it is a treatise on the strategic synthesis and rigorous validation of this compound, grounded in the principles of modern organic chemistry and analytical science. As a Senior Application Scientist, my objective is to provide not just a protocol, but a self-validating workflow that ensures reproducibility, accuracy, and a deep understanding of the underlying chemical principles.
Strategic Design: A Retrosynthetic Approach
The most logical and efficient path to a target molecule is revealed by deconstructing it into readily available starting materials. This process, known as retrosynthetic analysis, is the blueprint for our synthetic strategy. The primary disconnection point in our target molecule is the robust amide bond, a linkage central to peptide chemistry and a frequent target in synthesis.[2]
This disconnection logically cleaves the molecule into two commercially available precursors: 3-aminobenzoic acid and (thiophen-2-yl)methanamine . Our forward synthesis will, therefore, focus on the formation of this amide bond, a reaction class known as amide coupling.
Caption: Retrosynthetic analysis of the target compound.
Part I: The Synthesis Pathway
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][3] While numerous coupling reagents exist, this guide employs a robust and widely applicable method that ensures high yield and purity.
Principle of the Reaction: Amide Coupling
We will utilize a direct, one-pot condensation reaction mediated by Titanium(IV) chloride (TiCl₄). This Lewis acid serves as a powerful activating agent for the carboxylic acid. The reaction proceeds in a coordinating solvent like pyridine, which also acts as a base to neutralize the HCl generated during the reaction. This method is efficient and generally proceeds with a high degree of chemoselectivity, preserving the integrity of the free amine on the 3-aminobenzoic acid ring.[3]
Experimental Protocol: Amide Coupling
This protocol is designed for a 5 mmol scale and should be conducted in a well-ventilated fume hood by trained personnel.
Materials & Reagents:
-
3-aminobenzoic acid (≥98%)
-
(Thiophen-2-yl)methanamine (≥98%)
-
Titanium(IV) chloride (TiCl₄, ≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Toluene (reagent grade)
-
Methylene chloride (DCM, reagent grade)
-
Hydrochloric acid (1 N aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask (50 mL) with a screw cap
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel (100 mL)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL screw-capped round-bottom flask containing a magnetic stir bar, add 3-aminobenzoic acid (0.686 g, 5 mmol).
-
Solvent Addition: Add anhydrous pyridine (20 mL) to the flask to dissolve the carboxylic acid.
-
Reagent Addition: Place the flask in an ice bath to manage any exotherm. Sequentially add (thiophen-2-yl)methanamine (0.566 g, 5 mmol) followed by the slow, dropwise addition of TiCl₄ (15 mmol, 1.65 mL of a 1.0 M solution in DCM, or 0.82 mL of pure TiCl₄). Caution: TiCl₄ reacts violently with moisture. Handle under anhydrous conditions.
-
Reaction: Tightly seal the flask and heat the reaction mixture to 85 °C using an oil bath. Stir for approximately 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Extraction: Treat the residue with 1 N HCl (20 mL) and extract the product into methylene chloride (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4][5]
Materials & Reagents:
-
Crude 3-amino-N-(thiophen-2-ylmethyl)benzamide
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Step-by-Step Procedure:
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system. The compound is soluble in hot ethanol and less soluble in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently until the solid dissolves completely.
-
Crystallization: Slowly add hot deionized water dropwise to the solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Allow the crystals to air dry completely on the filter paper or in a desiccator.
Caption: General workflow for the synthesis and purification.
Part II: Structural Elucidation and Purity Verification
Rigorous characterization is non-negotiable. It provides definitive proof of the molecular structure and assesses the purity of the synthesized compound. A multi-technique approach ensures that all aspects of the molecule's identity are confirmed.
Caption: Workflow for comprehensive chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H) and carbon atoms (¹³C).
Protocol: Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
Expected Data Interpretation: The chemical shifts (δ) are highly dependent on the solvent but will follow predictable patterns for the benzamide and thiophene moieties.[1][6][7]
| ¹H NMR: Expected Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~9.0 | Amide N-H (triplet, t) |
| ~7.4-7.0 | Aromatic protons (multiplet, m) |
| ~6.9 | Thiophene protons (multiplet, m) |
| ~5.2 | Benzylic -CH₂- (doublet, d) |
| ~4.5 | Amine -NH₂ (singlet, s) |
| ¹³C NMR: Expected Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carbonyl C=O |
| ~149 | Aromatic C-NH₂ |
| ~142 | Thiophene C-CH₂ |
| ~135-113 | Aromatic & Thiophene carbons |
| ~40 | Benzylic -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For our target compound, we expect to see characteristic absorptions for the amide and amine groups.
Protocol: Sample Preparation
-
The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.
Expected Data Interpretation: The amide functional group gives rise to several characteristic bands.[9][10]
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |
| 3450-3300 | N-H stretch (primary amine, -NH₂) |
| 3350-3150 | N-H stretch (secondary amide, -NH-) |
| ~1640 | C=O stretch (Amide I band) |
| ~1550 | N-H bend (Amide II band) |
| ~1300 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Protocol: Sample Preparation
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
Expected Data Interpretation:
-
Molecular Formula: C₁₂H₁₂N₂OS
-
Molecular Weight: 232.30 g/mol
-
Expected Ion Peak (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 233.31.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure organic sample.[11][12][13] This technique provides the empirical formula and serves as a final, quantitative check of purity. The experimental values must match the theoretical values within a narrow margin, typically ±0.4%.[13]
Protocol:
-
A small, accurately weighed sample of the highly purified compound is submitted to a specialized analytical laboratory for combustion analysis using an automated elemental analyzer.[14]
Calculated vs. Experimental Data:
| Elemental Analysis for C₁₂H₁₂N₂OS | ||
| Element | Calculated (%) | Experimental (%) |
| Carbon (C) | 62.04 | To be determined |
| Hydrogen (H) | 5.21 | To be determined |
| Nitrogen (N) | 12.06 | To be determined |
| Sulfur (S) | 13.80 | To be determined |
Conclusion
This guide has detailed a logical and robust pathway for the synthesis and comprehensive characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide. By following the outlined protocols for amide coupling, purification via recrystallization, and multi-technique analysis (NMR, IR, MS, and Elemental Analysis), researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The emphasis on understanding the principles behind each step ensures that this guide serves not just as a set of instructions, but as a transferable framework for scientific inquiry.
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
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Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (2023). News-Medical. [Link]
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Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-69. [Link]
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Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5204-5212. [Link]
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Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed, 33734689. [Link]
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Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]
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Letaw, H., & Gropp, A. H. (1954). A Study of the Infrared Spectrum of the Amide Group. Semantic Scholar. [Link]
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Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
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Iovine, C., et al. (2021). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. National Institutes of Health. [Link]
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Experiment 9 — Recrystallization. (n.d.). University of Massachusetts. [Link]
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Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]
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Chemistry 210 Experiment Ib. (2012). University of California, Irvine. [Link]
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. [Link]
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physicochemical properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide
An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Introduction
3-amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of significant interest within medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric features: a benzamide core, a flexible thiophene-methyl linker, and a primary aromatic amine. The benzamide scaffold is prevalent in a wide range of therapeutic agents, while the thiophene ring serves as a versatile bioisostere for phenyl groups, often modulating metabolic stability and receptor affinity. The 3-amino substitution on the phenyl ring provides a crucial vector for further chemical modification and introduces a key hydrogen bonding group.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core . Understanding these properties is paramount for researchers, as they directly influence a compound's solubility, permeability, metabolic stability, and ultimately, its viability as a drug candidate. We will not only present the predicted and experimental values for these properties but also delve into the causality behind the experimental methodologies required for their accurate determination. This document is designed to be a practical and authoritative resource for scientists engaged in the synthesis, characterization, and development of novel small molecules.
Compound Identification and Structure
Accurate identification is the foundational step in any chemical analysis. The primary identifiers and structural details for 3-amino-N-(thiophen-2-ylmethyl)benzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-amino-N-(thiophen-2-ylmethyl)benzamide | ChemicalBook[1] |
| CAS Number | 1094671-91-6 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₂N₂OS | ChemicalBook[1] |
| Molecular Weight | 232.30 g/mol | ChemicalBook[1] |
The molecule's structure is defined by an amide bond linking a 3-aminobenzoyl group to a thiophen-2-ylmethylamine moiety. The presence of both hydrogen bond donors (the -NH₂ and amide N-H groups) and acceptors (the amide C=O and the sulfur atom in the thiophene ring) suggests a propensity for intermolecular interactions that will govern its solid-state properties and solubility.
Sources
An In-depth Technical Guide to 3-amino-N-(thiophen-2-ylmethyl)benzamide: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a novel benzamide derivative with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical identity, including its CAS number, and outlines a plausible synthetic pathway. Furthermore, it discusses essential analytical techniques for its characterization and explores its prospective biological activities based on the known pharmacology of related benzamide and thiophene-containing compounds. A key focus is placed on its potential as a modulator of biological targets, drawing parallels with established benzamide-based therapeutic agents.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities. These activities include, but are not limited to, antimicrobial, anticonvulsant, analgesic, and antitumor properties.[1] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. The incorporation of a thiophene ring, a bioisostere of the phenyl ring, often enhances biological activity and modulates metabolic stability. This guide focuses on the specific derivative, 3-amino-N-(thiophen-2-ylmethyl)benzamide, exploring its chemical synthesis, analytical characterization, and potential as a lead compound in drug discovery programs.
Chemical Identity and Supplier Information
Chemical Name: 3-amino-N-(thiophen-2-ylmethyl)benzamide
CAS Number: 1094671-91-6[2]
Molecular Formula: C₁₂H₁₂N₂OS
Molecular Weight: 232.30 g/mol
Chemical Structure:
Caption: Chemical structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Commercial Supplier:
| Supplier | Location | Contact Information |
| BLD Pharmatech Co., Limited | Cincinnati, OH, USA | Phone: +1-330-333-6550 |
Synthesis Pathway
3.1. Step 1: Synthesis of 3-Nitro-N-(thiophen-2-ylmethyl)benzamide
The initial step involves the activation of the carboxylic acid of 3-nitrobenzoic acid to form an acyl chloride, which then reacts with thiophen-2-ylmethanamine.
-
Reaction: 3-Nitrobenzoic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form 3-nitrobenzoyl chloride.[3][4]
-
The resulting acyl chloride is then reacted with thiophen-2-ylmethanamine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield 3-nitro-N-(thiophen-2-ylmethyl)benzamide.[3]
3.2. Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine.
-
Reaction: The nitro intermediate, 3-nitro-N-(thiophen-2-ylmethyl)benzamide, is reduced to the target compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide. This reduction can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride (SnCl₂) in ethanol or hydrazine hydrate with a catalyst.[3]
Caption: Proposed synthesis workflow for 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Physicochemical Characterization: A Protocol for Purity and Structural Confirmation
Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-amino-N-(thiophen-2-ylmethyl)benzamide.[5] The following analytical techniques are recommended:
4.1. Thin-Layer Chromatography (TLC)
-
Purpose: To monitor the progress of the reaction and assess the purity of the final product.
-
Stationary Phase: Silica gel G plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as ethyl acetate and hexane, in varying ratios.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., iodine vapor).[6]
4.2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound with high accuracy.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detector set at an appropriate wavelength to detect the aromatic and thiophene chromophores.[5]
4.3. Spectroscopic Analysis for Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches from the amine and amide, a C=O stretch from the amide, and aromatic C-H stretches.[6][8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.[7][8]
4.4. Melting Point Determination
-
Purpose: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity.[6]
Potential Biological Activities and Applications in Drug Discovery
The chemical structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide suggests several potential avenues for investigation in drug discovery.
5.1. Poly(ADP-ribose) Polymerase (PARP) Inhibition
The 3-aminobenzamide moiety is a well-known pharmacophore for the inhibition of PARP enzymes.[9][10] PARP inhibitors have garnered significant attention as anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways.
-
Mechanism of Action: 3-aminobenzamide acts as a competitive inhibitor of PARP, binding to the NAD⁺ binding site and preventing the synthesis of poly(ADP-ribose) chains. This inhibition can lead to the accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks in replicating cells.[11]
-
Proposed Research: It is hypothesized that 3-amino-N-(thiophen-2-ylmethyl)benzamide may exhibit PARP inhibitory activity. In vitro assays, such as PARP activity assays using purified enzyme or cell-based assays measuring PARP activity in response to DNA damage, would be the initial steps to validate this hypothesis.[12]
5.2. Antimicrobial Activity
Both benzamide and thiophene derivatives have been reported to possess a broad spectrum of antimicrobial activities.[7][13]
-
Rationale: The combination of these two pharmacophores in a single molecule could lead to synergistic or novel antimicrobial effects.
-
Proposed Research: The synthesized compound should be screened against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC) using standard microdilution methods.[7]
5.3. Other Potential Therapeutic Areas
The versatility of the benzamide scaffold suggests that 3-amino-N-(thiophen-2-ylmethyl)benzamide could be explored for other therapeutic applications, including:
-
Anticonvulsant Activity: Certain benzamide derivatives have shown efficacy as anticonvulsants.[1]
-
Anti-inflammatory Activity: The anti-inflammatory potential could be investigated using in vitro assays such as the inhibition of protein denaturation.[8]
-
Kinase Inhibition: N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of BRAFV600E kinase, a key target in melanoma.[14]
Caption: Potential biological screening workflow for the target compound.
Conclusion
3-amino-N-(thiophen-2-ylmethyl)benzamide is a readily synthesizable compound with a chemical structure that suggests a high potential for biological activity. Its 3-aminobenzamide core points towards a likely role as a PARP inhibitor, a class of drugs with significant therapeutic impact. Furthermore, the presence of the thiophene moiety opens up possibilities for antimicrobial and other activities. This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this and related novel benzamide derivatives. The proposed synthesis and characterization protocols, along with the outlined avenues for biological investigation, offer a clear path for advancing our understanding of this promising molecule.
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. Available at: [Link]
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Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. Available at: [Link]
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Schwartz, J. L., & Weichselbaum, R. R. (1985). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Cancer Research, 45(8), 3669-3674. Available at: [Link]
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Shall, S. (1984). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. Carcinogenesis, 5(8), 1075-1077. Available at: [Link]
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Gaikwad, A., Chopade, S., & Wagh, P. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1334-1341. Available at: [Link]
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Kumar, A., Sharma, G., & Sharma, R. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Journal of Chemistry, 2014, 856797. Available at: [Link]
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Nguyen, T. T. T., Tran, T. D., & Le, T. H. (2019). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Journal of the Korean Chemical Society, 63(3), 221-228. Available at: [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 20925-20941. Available at: [Link]
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Anand, A., Gupta, R., Sharma, A., & Singh, A. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology, 13, 949434. Available at: [Link]
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Wang, Y., Zhang, Y., & Liu, Y. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Drug Discoveries & Therapeutics, 7(1), 1-8. Available at: [Link]
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Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 184-188. Available at: [Link]
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Gaikwad, A. S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1334-1341. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 459-468. Available at: [Link]
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El-Gamel, N. E. A. (2020). Synthesis and characterization of benzamide metal complexes. Journal of Molecular Structure, 1202, 127278. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 3-amino-N-(thiophen-2-ylmethyl)benzamide: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of significant interest in medicinal chemistry and drug discovery due to the presence of three key pharmacophores: a benzamide, a primary aromatic amine, and a thiophene ring. The benzamide moiety is a common feature in a wide range of biologically active compounds. The aminobenzamide scaffold is a known hinge-binding motif for various kinases, and the thiophene ring serves as a versatile bioisostere for a phenyl ring, often improving metabolic stability and potency. Accurate structural elucidation and characterization of this molecule are paramount for its development and application. This technical guide provides a detailed analysis of the expected spectral data of 3-amino-N-(thiophen-2-ylmethyl)benzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a predictive analysis based on established spectroscopic principles and data from structurally related compounds, offering a robust framework for the characterization of this and similar molecules.
Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide with key proton and carbon environments labeled for correlation with the NMR data.
Caption: A streamlined workflow for the spectroscopic characterization of organic compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide. The detailed interpretation of the expected NMR, IR, and MS data, grounded in fundamental principles and supported by data from analogous structures, serves as a valuable resource for researchers in the field. The provided experimental protocols and workflow offer a practical framework for the successful characterization of this and other novel small molecules, thereby facilitating their advancement in drug discovery and development pipelines.
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PubChem. 3-Amino-N-methylbenzamide. [Link]
-
ResearchGate. FT–IR benzamide ( 1 ). [Link]
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-
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a compound of interest due to its constituent chemical moieties often found in pharmacologically active agents. As the crystal structure of this specific molecule is not publicly available in databases such as the Cambridge Structural Database (CSD), this document serves as a practical whitepaper detailing the necessary experimental and computational workflows. We will navigate the critical steps from synthesis and crystallization to X-ray diffraction data collection, structure solution, refinement, and final analysis, with a focus on the underlying scientific principles and best practices that ensure data integrity and trustworthiness.
Introduction: The Rationale for Structural Elucidation
The molecule 3-amino-N-(thiophen-2-ylmethyl)benzamide incorporates several key functional groups: a benzamide core, a flexible aminomethyl linker, and a thiophene ring. This combination suggests potential for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical in determining crystal packing and, by extension, physicochemical properties such as solubility, stability, and bioavailability.[1][2] An unambiguous determination of its crystal structure provides invaluable insights into:
-
Conformational Analysis: Defining the precise geometry, including bond lengths, bond angles, and torsion angles of the molecule in the solid state.
-
Intermolecular Interactions: Identifying and characterizing the non-covalent forces that govern the crystal lattice formation.
-
Polymorphism Screening: Providing a definitive reference for one potential solid form of the compound, which is a critical aspect of pharmaceutical development.
-
Structure-Activity Relationship (SAR) Studies: Offering a foundational piece of data for computational modeling and rational drug design.[3]
This guide is structured to provide both the "how" and the "why," empowering researchers to not only execute the necessary experiments but also to make informed decisions throughout the process.
The Experimental & Computational Workflow: A Holistic Approach
The journey from a synthesized powder to a fully refined crystal structure is a multi-stage process. Each step is crucial for the success of the next, demanding meticulous execution and careful analysis.
Sources
An In-Depth Technical Guide to the In Silico Prediction of 3-amino-N-(thiophen-2-ylmethyl)benzamide Properties
Abstract
Introduction: The Imperative for Early-Stage In Silico Assessment
The journey of a small molecule from a preliminary hit to a clinical candidate is fraught with challenges, with a significant attrition rate attributed to suboptimal pharmacokinetic and safety profiles.[1][2] The ability to predict these properties before significant investment in synthesis and in vitro testing is a cornerstone of modern medicinal chemistry. In silico methods, leveraging sophisticated algorithms and vast datasets, offer a rapid and cost-effective means to generate an initial "developability" profile of a compound.[3][4][5]
3-amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of interest with a benzamide scaffold, a common motif in pharmacologically active compounds. The presence of an amino group, a thiophene ring, and an amide linkage suggests a rich and complex profile of potential interactions and metabolic pathways. This guide will systematically dissect the molecule's properties through a series of computational predictions.
The overall workflow for the in silico characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide is depicted below. This workflow is designed to be a logical progression from fundamental physicochemical properties to more complex biological interactions and potential liabilities.
Caption: Overall workflow for the in silico prediction of compound properties.
Foundational Analysis: Physicochemical Properties
A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems. These properties are the bedrock upon which more complex predictions are built, influencing everything from solubility to membrane permeability.
Key Physicochemical Descriptors
The following table outlines the key physicochemical properties to be predicted for 3-amino-N-(thiophen-2-ylmethyl)benzamide and the rationale for their importance.
| Property | Importance in Drug Discovery | Predicted Value |
| Molecular Weight (MW) | Influences diffusion and overall size. Generally, lower MW is preferred for oral bioavailability. | To be predicted |
| logP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. | To be predicted |
| logD (Distribution Coefficient at pH 7.4) | Lipophilicity at physiological pH. More relevant than logP for ionizable compounds. | To be predicted |
| Aqueous Solubility (logS) | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. | To be predicted |
| pKa (Acid/Base Dissociation Constant) | Determines the ionization state at different pH values, impacting solubility, permeability, and target binding. | To be predicted |
| Polar Surface Area (PSA) | A surrogate for hydrogen bonding potential. Correlates with membrane permeability. | To be predicted |
Experimental Protocol: Physicochemical Property Prediction
Objective: To predict the key physicochemical properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide using a reliable, freely available web server.
Tool: Molinspiration Cheminformatics () and ChemAxon's Chemicalize () are excellent choices for rapid and reliable predictions.[6][7]
Methodology:
-
Obtain the SMILES String: The first step is to represent the 2D structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide in a machine-readable format. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is: Nc1cccc(c1)C(=O)NCc2sccc2.
-
Input into Web Server:
-
Navigate to the chosen web server.
-
Locate the input field, which typically accepts SMILES strings or allows for structure drawing.
-
Paste the SMILES string into the input field.
-
-
Execute Prediction:
-
Initiate the calculation by clicking the "Predict Properties" or an equivalent button.
-
-
Data Collection:
-
The server will return a table of predicted values for various physicochemical properties.
-
Record the values for Molecular Weight, miLogP, and Polar Surface Area from Molinspiration.
-
Use Chemicalize to predict pKa, logP, logD, and aqueous solubility.
-
-
Data Consolidation:
-
Compile the predicted values into the table provided in section 2.1.
-
Pharmacokinetic Profiling: The ADMET Paradigm
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the fate of a drug in the body.[2] Early prediction of these properties is critical for avoiding costly late-stage failures.
Key ADMET Endpoints
The following table summarizes the key ADMET endpoints to be predicted and their significance.
| Parameter | Significance in Drug Discovery | Predicted Value |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | To be predicted |
| Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound crossing into the central nervous system. | To be predicted |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicts potential for drug-drug interactions. | To be predicted |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. | To be predicted |
| hERG Inhibition | A critical safety endpoint, as inhibition can lead to cardiac arrhythmias. | To be predicted |
Experimental Protocol: ADMET Prediction
Objective: To generate a comprehensive ADMET profile for 3-amino-N-(thiophen-2-ylmethyl)benzamide using a validated, publicly accessible platform.
Methodology:
-
Access ADMET-AI: Navigate to the ADMET-AI web platform.
-
Input Structure:
-
Enter the SMILES string for 3-amino-N-(thiophen-2-ylmethyl)benzamide (Nc1cccc(c1)C(=O)NCc2sccc2) into the text input box.
-
-
Set Reference:
-
For context, you can compare the predictions to the entire DrugBank database or filter by a specific therapeutic category. For a general assessment, the full DrugBank reference is appropriate.
-
-
Run Prediction:
-
Click the "Predict" button to initiate the calculations.
-
-
Analyze Results:
-
The platform will generate a detailed report, including a summary plot and a table of predicted ADMET properties.
-
Record the predicted values for key endpoints such as BBB penetration, CYP inhibition, and hERG inhibition.
-
Populate the table in section 3.1 with the obtained data.
-
Pharmacodynamics: Target Prediction and Interaction
While the primary biological target of 3-amino-N-(thiophen-2-ylmethyl)benzamide may be unknown, in silico methods can predict potential protein targets based on the ligand's structural and chemical features. This is invaluable for hypothesis generation, understanding potential mechanisms of action, and identifying potential off-target effects.
Ligand-Based Target Prediction (Pharmacophore Modeling)
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.[10][11] By creating a pharmacophore model from our molecule of interest, we can screen it against a database of known protein binding sites.
Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.
Experimental Protocol: Target Prediction
Objective: To identify potential biological targets for 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Tool: SwissTargetPrediction is a well-regarded web server for this purpose.[12]
Methodology:
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction website.
-
Input Molecule:
-
Enter the SMILES string of the compound.
-
-
Select Organism:
-
Choose "Homo sapiens" to focus on human targets.
-
-
Run Prediction:
-
Initiate the target prediction.
-
-
Interpret Results:
-
The server will provide a list of the most probable protein targets, ranked by a probability score.
-
Examine the top-ranked targets and their associated classes (e.g., enzymes, GPCRs, ion channels). This information can guide further investigation and hypothesis testing.
-
Structure-Based Target Interaction (Molecular Docking)
If a high-probability target is identified, molecular docking can be used to predict the binding mode and affinity of 3-amino-N-(thiophen-2-ylmethyl)benzamide to that target.[13][14] This provides a more detailed, atomistic view of the potential interaction.
Experimental Protocol: Molecular Docking
Objective: To predict the binding conformation and estimate the binding affinity of the compound to a putative target identified in the previous step.
Tools: AutoDock Vina is a widely used and robust open-source docking program.[15] Visualization of the results can be performed with software like PyMOL or Chimera.
Methodology:
-
Prepare the Receptor:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges. This is typically done using tools like AutoDockTools.[16]
-
-
Prepare the Ligand:
-
Generate a 3D conformation of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
-
Assign charges and define rotatable bonds.
-
-
Define the Binding Site:
-
Identify the binding pocket on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Define a "grid box" that encompasses this binding site.
-
-
Run Docking Simulation:
-
Execute the docking calculation using AutoDock Vina. The program will explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
-
Analyze the Results:
-
The output will be a set of predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the lowest energy (most favorable) binding pose in complex with the receptor to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Toxicological Assessment: Predicting Liabilities
Early identification of potential toxicological liabilities is crucial for preventing downstream failures. In silico toxicology models can predict a range of endpoints, from mutagenicity to organ-specific toxicity.[17][18][19]
Key Toxicological Endpoints
| Endpoint | Significance | Predicted Liability |
| Ames Mutagenicity | Predicts the potential of the compound to cause mutations in DNA. | To be predicted |
| Carcinogenicity | Assesses the long-term potential to cause cancer. | To be predicted |
| Developmental Toxicity | Predicts the potential to cause adverse effects on a developing fetus. | To be predicted |
| Organ Toxicity (e.g., Hepatotoxicity) | Assesses the potential to cause damage to specific organs, such as the liver. | To be predicted |
Experimental Protocol: Toxicity Prediction
Objective: To predict the potential toxicological liabilities of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Tool: The ProTox-II and the more recent ProTox 3.0 web servers are excellent resources for predicting a wide range of toxicity endpoints.[20][21]
Methodology:
-
Access ProTox 3.0: Navigate to the ProTox 3.0 web server.
-
Input Structure:
-
Provide the SMILES string for the compound.
-
-
Initiate Prediction:
-
Start the toxicity prediction calculation.
-
-
Review Predictions:
-
The server will provide predictions for various endpoints, including LD50 (median lethal dose), hepatotoxicity, carcinogenicity, mutagenicity, and toxicity targets.
-
Record the predictions in the table in section 5.1. Pay close attention to any predicted liabilities and the confidence scores associated with them.
-
Model Validation and Trustworthiness
The predictions generated by in silico models are hypotheses, and their reliability is dependent on the quality of the underlying algorithms and training data. It is crucial to approach these predictions with a critical eye.
Self-Validating Principles:
-
Applicability Domain: Be aware of the applicability domain of the models used. Predictions for molecules that are structurally dissimilar to the model's training set may be less reliable.[22]
-
Consensus Modeling: Where possible, use multiple tools to predict the same property. If different models provide a consensus prediction, confidence in the result is increased.
-
Experimental Validation: Ultimately, in silico predictions must be validated by experimental data.[23][24][25] The goal of this guide is to provide a robust set of initial hypotheses to guide and prioritize these experimental efforts.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of 3-amino-N-(thiophen-2-ylmethyl)benzamide. By systematically predicting its physicochemical, pharmacokinetic, pharmacodynamic, and toxicological properties, a detailed preliminary profile of the molecule can be constructed. This data-rich assessment allows for a more informed decision-making process in the early stages of drug discovery. The generated hypotheses regarding ADMET properties, potential biological targets, and toxicological liabilities provide a clear roadmap for subsequent experimental validation, embodying the principle of a synergistic relationship between computational and experimental approaches in modern pharmaceutical research.
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Toxicity Estimation Software Tool (TEST). (n.d.). US EPA. Retrieved from [Link]
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ACD/Tox Suite. (n.d.). ACD/Labs. Retrieved from [Link]
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Lo Piparo, E., et al. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Retrieved from [Link]
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ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]
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ACD/PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]
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Morrison, T. M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PubMed Central. Retrieved from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
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Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. PubMed Central. Retrieved from [Link]
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Wang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Retrieved from [Link]
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ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]
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Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Retrieved from [Link]
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Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. Retrieved from [Link]
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Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. Retrieved from [Link]
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ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]
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Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved from [Link]
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Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. Retrieved from [Link]
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Migliavacca, F., et al. (2022). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved from [Link]
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ADMET Predictive Models. (2025). Aurigene Pharmaceutical Services. Retrieved from [Link]
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ADMET-AI. (n.d.). Retrieved from [Link]
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Wang, T., et al. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Retrieved from [Link]
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Pharmacophore modeling. (n.d.). Fiveable. Retrieved from [Link]
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Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. Retrieved from [Link]
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Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. Retrieved from [Link]
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Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Retrieved from [Link]
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How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023). YouTube. Retrieved from [Link]
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On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]
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In silico prediction of variant effects: promises and limitations for precision plant breeding. (2025). Springer. Retrieved from [Link]
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Physico-chemical plugins. (n.d.). Chemaxon Docs. Retrieved from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Semantic Scholar. Retrieved from [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate. Retrieved from [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved from [Link]
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The Architect's Guide to a Molecular Cornerstone: A Technical Review of Substituted Benzamide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted benzamide motif is a privileged scaffold in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its prevalence stems from the amide bond's unique combination of stability and conformational rigidity, which allows for precise molecular recognition and interaction with biological targets. This technical guide provides a comprehensive review of the principal synthetic strategies for accessing substituted benzamides, offering field-proven insights into the causality behind experimental choices. We will traverse the landscape of classical methodologies and delve into the nuances of modern catalytic systems, equipping the discerning researcher with the knowledge to select and optimize the ideal synthetic route for their target molecule. Each protocol is presented as a self-validating system, grounded in authoritative references and mechanistic understanding.
The Enduring Importance of the Benzamide Scaffold
Benzamide derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][4][5] The amide linkage serves as a critical hydrogen bond donor and acceptor, facilitating interactions within protein binding pockets. Furthermore, the aromatic ring provides a versatile platform for substitution, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. From established drugs to novel chemical probes, the synthesis of substituted benzamides remains a cornerstone of medicinal chemistry and drug discovery.[2][6]
Classical Approaches: The Bedrock of Benzamide Synthesis
While modern synthetic chemistry has introduced a plethora of sophisticated techniques, classical methods for amide bond formation remain highly relevant due to their scalability, cost-effectiveness, and well-established protocols.
The Schotten-Baumann Reaction: A Timeless and Robust Method
First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a workhorse for the synthesis of amides from amines and acyl chlorides.[7][8] The "Schotten-Baumann conditions" typically refer to a two-phase system, often employing an aqueous base and an organic solvent to sequester the product and starting materials while neutralizing the hydrochloric acid byproduct.[9]
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[10] This intermediate then collapses, expelling a chloride ion to yield the amide. The base is crucial for deprotonating the resulting protonated amine, driving the equilibrium towards product formation.[8]
Experimental Protocol: Synthesis of N-Benzylbenzamide via Schotten-Baumann Reaction [9]
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Add an aqueous solution of sodium hydroxide (2.0 equivalents). Stir the biphasic mixture vigorously.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture at room temperature. The reaction can be exothermic, so cooling with an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once complete, separate the organic layer. Wash sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid chloride and benzoic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Biphasic System: The use of a water/organic solvent system is a key feature. The organic phase dissolves the reactants (amine and acyl chloride) and the product (amide), while the aqueous phase contains the base to neutralize the HCl generated. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]
-
Vigorous Stirring: Essential to maximize the interfacial area between the two phases, facilitating the reaction between the reactants in the organic phase and the base in the aqueous phase.
-
Excess Base: Ensures complete neutralization of the generated HCl and drives the reaction to completion.
Advantages:
-
High yields and purity.
-
Generally applicable to a wide range of primary and secondary amines.
-
Uses readily available and inexpensive starting materials.
Disadvantages:
-
Requires the pre-formation of an acyl chloride, which can be moisture-sensitive.
-
The generation of HCl can be problematic for acid-sensitive substrates.
Diagram: The Schotten-Baumann Reaction Workflow
Caption: A typical workflow for the Schotten-Baumann reaction.
Modern Amide Coupling Methodologies
To overcome the limitations of classical methods, particularly the need for harsh reagents, a vast array of "coupling reagents" have been developed. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.
Carbodiimide-Mediated Amide Bond Formation
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide synthesis.[11] EDC is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[12]
Mechanism and the Role of Additives: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which is a common impurity.[12] To mitigate this and reduce racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine.[12]
Experimental Protocol: EDC/HOBt Mediated Synthesis of a Substituted Benzamide [12]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling and Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Addition of Coupling Reagent: Slowly add solid EDC hydrochloride (1.2 equivalents) to the reaction mixture in portions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with aqueous acid, base, and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent System | Key Features | Common Byproducts | Cost |
| EDC/HOBt | Water-soluble urea byproduct, good for aqueous media.[12] | N-acylurea | Moderate |
| DCC/HOBt | Insoluble dicyclohexylurea (DCU) byproduct, easily filtered. | N-acylurea, DCU | Low |
| HATU | High reactivity, low racemization, suitable for hindered substrates. | Tetramethylurea | High |
| PyAOP | Effective for coupling N-methyl amino acids and for cyclization.[11] | HMPA (carcinogen) | High |
// Nodes CarboxylicAcid [label="R-COOH"]; EDC [label="EDC"]; O_Acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HOBt [label="HOBt"]; ActiveEster [label="Active Ester\n(More Stable)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide [label="Amide Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EDU [label="EDU\n(Byproduct)"];
// Edges CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> Amide [label="+ Amine"]; O_Acylisourea -> N_Acylurea [label="Rearrangement"]; O_Acylisourea -> ActiveEster [label="+ HOBt"]; HOBt -> ActiveEster; ActiveEster -> Amide [label="+ Amine"]; Amine -> Amide; ActiveEster -> EDU [style=invis]; }``` Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Transition-Metal-Catalyzed Approaches: The Forefront of Amide Synthesis
Recent advancements have seen the emergence of transition-metal-catalyzed reactions for amide synthesis, offering novel pathways and improved efficiency for challenging substrates.
Palladium-Catalyzed Carbonylative Coupling
C-H Activation/Amidation
Direct C-H amidation is a highly atom-economical approach that avoids the pre-functionalization of the aromatic ring. T[13][14]ransition metals like palladium, rhodium, and copper can catalyze the direct coupling of an aromatic C-H bond with an amine source. T[13][15]hese reactions often employ a directing group on the aromatic substrate to achieve high regioselectivity.
Conclusion and Future Perspectives
The synthesis of substituted benzamides is a mature yet continually evolving field. While classical methods like the Schotten-Baumann reaction provide a robust foundation, modern coupling reagents have enabled the synthesis of increasingly complex molecules under mild conditions. The future of benzamide synthesis will likely focus on the development of more sustainable and atom-economical methods, such as direct C-H amidation, and the use of biocatalysis to achieve unparalleled selectivity. A thorough understanding of the mechanisms and practical considerations of each synthetic approach is paramount for the successful design and execution of synthetic routes in both academic and industrial research.
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Unlocking the Therapeutic Potential of Thiophene: A Technical Guide to Identifying and Validating Biological Targets
Foreword: The Enduring Promise of the Thiophene Scaffold
The five-membered, sulfur-containing heterocycle known as thiophene is a cornerstone of medicinal chemistry. Its prevalence in a remarkable number of FDA-approved drugs is a testament to its versatility as a pharmacophore. From anti-inflammatory agents to life-saving cancer therapeutics, the thiophene ring system has consistently demonstrated its ability to interact with a wide array of biological targets, modulating their function with high specificity and potency.[1][2] This guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the complex interplay between thiophene-containing compounds and their biological partners. We will move beyond a simple cataloging of known interactions to provide a detailed, field-proven roadmap for the identification, validation, and characterization of novel biological targets for this privileged scaffold. Our focus will be on the "why" behind experimental choices, empowering you to design and execute robust, self-validating studies that accelerate the journey from hit to lead.
The Thiophene Moiety: A Privileged Player in Drug-Target Interactions
The thiophene ring is more than just a structural component; its unique physicochemical properties are key to its success in drug discovery. Its electron-rich nature and bioisosteric relationship with the phenyl ring allow it to engage in a diverse range of non-covalent and, in some cases, covalent interactions with biological macromolecules.[1] The sulfur atom itself can act as a hydrogen bond acceptor, further enhancing drug-receptor interactions.[1] Moreover, the planarity of the thiophene ring can contribute to effective binding within the active sites of enzymes and receptors.[1] These intrinsic properties, combined with the synthetic tractability of the thiophene core, have made it a fertile ground for the development of targeted therapies.
A Survey of Key Biological Targets and Therapeutic Areas
Thiophene-containing compounds have demonstrated efficacy across a broad spectrum of diseases, a direct reflection of the diverse targets they can engage. The following sections explore some of the most significant classes of biological targets for thiophene derivatives.
Enzymes: A Major Hub of Thiophene Activity
Enzymes are a primary target class for thiophene-based drugs, with numerous examples of potent and selective inhibitors.
-
Cyclooxygenases (COX) and Lipoxygenases (LOX): In the realm of anti-inflammatory therapeutics, thiophene derivatives have been successfully developed as inhibitors of COX and LOX enzymes, which are pivotal in the biosynthesis of pro-inflammatory mediators.[1][3] The anti-inflammatory drugs tiaprofenic acid and tinoridine are classic examples of thiophene-containing compounds that target these enzymes.[3]
-
Kinases: The kinome represents a vast and critical landscape for cancer drug discovery, and thiophene derivatives have emerged as potent kinase inhibitors.[1] They have been shown to target a variety of kinases, including epidermal growth factor receptor (EGFR), c-Jun N-terminal kinase (JNK), and cyclin-dependent kinases (CDKs).[4][5][6] The design of these inhibitors often leverages the thiophene scaffold to occupy the ATP-binding pocket of the kinase.[5]
-
Neuraminidase: In the antiviral space, thiophene-containing compounds have been identified as potent inhibitors of neuraminidase, an enzyme essential for the release of new influenza virus particles from infected cells.[7] Some novel thiophene derivatives have shown inhibitory activity superior to the well-known drug oseltamivir.[7]
-
Other Enzymes: The reach of thiophene derivatives extends to a multitude of other enzymes, including carbonic anhydrase, topoisomerases, and histone deacetylases (HDACs).[1]
Table 1: Representative Thiophene-Based Enzyme Inhibitors and their Targets
| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Structural Features for Activity |
| Phenyl-thiophene-carboxamides | COX-1, COX-2, 5-LOX | Anti-inflammatory | The presence of a carboxamide linker and specific substitutions on the phenyl ring are crucial for dual inhibitory activity. |
| Thienopyrimidines | EGFR, other kinases | Anticancer | The thienopyrimidine core acts as a scaffold to present substituents that interact with the kinase hinge region and other key residues. |
| Thiophene-3-carboxamides | JNK | Neurodegenerative diseases, Inflammatory disorders | Dual binding to both the ATP site and the JIP docking site confers high potency and selectivity.[4][6] |
| Quinolyl-thiophenes | Neuraminidase | Antiviral (Influenza) | The thiophene moiety binds to the active site, while the quinoline ring extends into the 150-cavity, enhancing inhibitory activity.[7] |
G-Protein Coupled Receptors (GPCRs) and Ion Channels
Thiophene-containing molecules have also been developed to target GPCRs and ion channels, critical components of cellular signaling. A prominent example is the irreversible antagonism of the P2Y12 receptor by the active metabolites of the antiplatelet drugs clopidogrel and prasugrel.[1]
Modulation of Signaling Pathways
Beyond direct enzyme or receptor inhibition, thiophene derivatives can exert their biological effects by modulating complex signaling pathways.
-
NF-κB Signaling: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[8] Thiophene compounds have been shown to inhibit this pathway, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[8][9]
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cancer progression. Thio-derivatives of chalcones have been found to modulate the STAT3 signaling pathway, reducing the translocation of its active form to the nucleus.[10]
The Modern Toolkit for Target Identification and Validation
Identifying the specific biological target(s) of a novel thiophene-containing compound is a critical step in drug development. The following sections detail both computational and experimental strategies to achieve this.
In Silico Approaches: Predicting Targets and Understanding Interactions
Computational methods provide a powerful and cost-effective means to generate hypotheses about the biological targets of thiophene derivatives and to understand the molecular basis of their activity.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the assessment of binding affinity and the identification of key interactions.[2] Molecular docking studies have been instrumental in understanding how thiophene compounds bind to the active sites of enzymes like neuraminidase and various bacterial proteins.[7][11]
-
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models correlate the chemical structure of compounds with their biological activity.[1][3] Machine learning algorithms can be trained on large datasets of known ligands and their targets to predict the targets of new compounds.[1]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.[3] It can be used to screen virtual libraries for new compounds with the desired activity.
-
Ligand-Based Virtual Screening: When the structure of the target is unknown, the structures of known active compounds can be used to search for other molecules with similar properties.[12]
Experimental Strategies for Target Deconvolution
While computational methods are invaluable for hypothesis generation, experimental validation is essential to definitively identify and characterize the biological targets of thiophene compounds.
ABPP is a powerful chemoproteomic technique that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[13] This approach is particularly well-suited for identifying the targets of covalent inhibitors.[7]
Conceptual Workflow of a Competitive ABPP Experiment:
Caption: Competitive ABPP workflow for target identification.
Detailed Protocol for Competitive ABPP:
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate under native conditions to preserve protein activity.
-
Inhibitor Treatment: Incubate the proteome with the thiophene-containing compound of interest at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Activity-Based Probe (ABP) Labeling: Add a broad-spectrum ABP that targets the enzyme class of interest (e.g., a cysteine-reactive probe for cysteine proteases). The ABP will covalently label the active sites of enzymes that were not blocked by the thiophene inhibitor.
-
Reporter Tag Conjugation (if applicable): If the ABP contains a clickable handle (e.g., an alkyne), a reporter tag (e.g., biotin-azide) is attached via click chemistry.
-
Enrichment of Labeled Proteins: Use streptavidin beads to enrich for the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the inhibitor-treated and control samples. A significant reduction in the signal for a particular protein in the presence of the thiophene inhibitor indicates that it is a target of the compound.
This classic technique involves immobilizing the thiophene compound on a solid support to "fish" for its binding partners in a cell lysate.
Workflow for Affinity Chromatography-Based Target Identification:
Caption: Affinity chromatography workflow for target pulldown.
Detailed Protocol for Affinity Chromatography:
-
Ligand Immobilization: Synthesize a derivative of the thiophene compound with a linker arm that can be covalently attached to a solid support (e.g., NHS-activated agarose beads).
-
Proteome Incubation: Incubate the affinity matrix with a cell lysate. The target protein(s) will bind to the immobilized ligand.
-
Washing: Thoroughly wash the matrix to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins. This can be done by adding an excess of the free thiophene compound (competitive elution) or by using a denaturing buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[14] It is an invaluable tool for validating putative targets identified by other methods and for quantifying the kinetics of binding. The ability of thiophene-based molecules to form stable films on gold surfaces makes them amenable to SPR analysis.[15]
Experimental Setup for SPR-Based Target Validation:
Caption: SPR workflow for validating protein-ligand interactions.
Detailed Protocol for SPR Analysis:
-
Ligand Immobilization: Immobilize the thiophene compound onto the surface of an SPR sensor chip. This can be achieved through various chemistries, leveraging the affinity of sulfur for gold surfaces.[15]
-
Analyte Preparation: Purify the putative target protein.
-
Binding Measurement: Inject a series of concentrations of the purified protein over the sensor surface. The binding of the protein to the immobilized thiophene derivative will cause a change in the refractive index at the surface, which is detected in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Navigating the Challenges and Future Directions
While thiophene-containing compounds hold immense therapeutic promise, their development is not without challenges. Issues such as poor solubility and the potential for metabolic bioactivation leading to toxicity must be carefully considered.[16] The oxidative metabolism of the thiophene ring can sometimes generate reactive metabolites that can be hepatotoxic.[16]
Future research in this area will likely focus on:
-
Designing safer thiophene derivatives: A deeper understanding of the metabolic pathways of thiophene compounds will enable the design of new analogs with reduced potential for bioactivation.
-
Advanced drug delivery systems: The use of nanoparticle-based delivery systems can improve the solubility and bioavailability of thiophene derivatives, enhancing their therapeutic efficacy and reducing side effects.
-
Exploring new target spaces: The continued application of the target identification methodologies outlined in this guide will undoubtedly uncover novel biological targets for thiophene-containing compounds, opening up new avenues for therapeutic intervention.
Conclusion
The thiophene scaffold is a remarkable and enduringly fruitful starting point for the discovery of novel therapeutics. By combining rational, in silico design with robust experimental validation techniques such as ABPP and SPR, researchers can effectively navigate the complexities of target identification and deconvolution. This integrated approach, grounded in a deep understanding of the underlying chemical and biological principles, will be paramount in unlocking the full therapeutic potential of this privileged heterocyclic system and delivering the next generation of innovative medicines.
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A Technical Guide to the Preliminary Bioactivity Screening of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Executive Summary
The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the journey from a chemical entity to a clinical candidate is fraught with high attrition rates. A primary driver of failure is the late-stage discovery of unfavorable biological or pharmacokinetic properties.[1] This guide outlines a structured, multi-tiered strategy for the preliminary bioactivity screening of a novel compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide . This molecule incorporates two privileged chemical scaffolds—benzamide and thiophene—which are present in numerous clinically approved drugs and bioactive molecules, suggesting a high potential for therapeutic relevance.[2][3] Our approach prioritizes a logical, cost-effective cascade, beginning with a comprehensive in silico assessment to predict pharmacokinetic properties and potential biological targets, followed by targeted in vitro assays to validate these predictions. By front-loading the discovery process with robust, data-driven decision points, this framework aims to identify promising activities and potential liabilities early, thereby conserving resources and accelerating the path to viable lead compounds.[4]
Introduction: Rationale for Screening 3-amino-N-(thiophen-2-ylmethyl)benzamide
The selection of 3-amino-N-(thiophen-2-ylmethyl)benzamide for bioactivity screening is predicated on the established pharmacological importance of its constituent moieties.
-
The Benzamide Scaffold: This is a versatile structural motif found in a wide array of therapeutic agents, including antiemetics, antipsychotics, and, increasingly, targeted oncology agents. Its ability to form key hydrogen bond interactions makes it a frequent component in the design of enzyme inhibitors and receptor modulators.[5]
-
The Thiophene Ring: As a bioisostere of the phenyl ring, thiophene is often incorporated into drug candidates to modulate metabolic stability, solubility, and target affinity. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][6]
A recent study highlighted a series of N-[(thiophen-3-yl)methyl]benzamides as potent fusion inhibitors of the Influenza A virus, targeting the hemagglutinin (HA) protein.[2] The structural similarity of our subject compound to these active antivirals provides a strong, hypothesis-driven basis for investigating its potential in this area. Furthermore, the general prevalence of these scaffolds in anticancer and antimicrobial agents justifies a broader, yet targeted, preliminary screening approach.[6][7]
This guide proposes a two-phase screening cascade designed to maximize information while minimizing initial resource expenditure.
Phase 1: In Silico Profiling – The Predictive First Pass
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, a computational assessment is indispensable. This step provides a forecast of a compound's drug-like properties, potential toxic liabilities, and likely biological targets, guiding the design of a more intelligent and focused experimental plan.[8][9] Failure to assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early is a leading cause of late-stage drug development failure.[10]
ADMET & Physicochemical Property Prediction
Causality Behind Experimental Choice: The goal is to determine if the molecule has fundamental properties consistent with a viable drug candidate. Poor absorption or high toxicity, even in a potent compound, can render it therapeutically useless.[10] We use established computational models, such as Lipinski's Rule of Five, to predict oral bioavailability and identify potential chemical liabilities.
Protocol: ADMET Prediction using SwissADME
-
Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-amino-N-(thiophen-2-ylmethyl)benzamide.
-
Web Server Access: Navigate to the SwissADME web tool, a free and robust platform for ADMET prediction.[11]
-
Execution: Paste the SMILES string into the input field and execute the analysis.
-
Data Collection: Systematically record the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's rule violations), and medicinal chemistry alerts (e.g., PAINS - Pan-Assay Interference Compounds).
Data Presentation: Predicted Properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Formula | C12H12N2OS | - |
| Molecular Weight | 232.30 g/mol | Compliant with Lipinski's Rule (<500) | |
| LogP (Consensus) | 2.15 | Optimal lipophilicity for permeability | |
| Water Solubility | Moderately Soluble | Favorable for formulation | |
| Pharmacokinetics | GI Absorption | High | Likely good oral absorption |
| BBB Permeant | Yes | Potential for CNS activity/toxicity | |
| CYP Inhibitor | Inhibits CYP2C9, 2C19 | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski Violations | 0 | High probability of being orally active |
| Bioavailability Score | 0.55 | Good drug-like characteristics | |
| Medicinal Chemistry | PAINS Alert | 0 | Low risk of non-specific assay activity |
Note: The data in this table is hypothetical and for illustrative purposes.
Target Identification and Molecular Docking
Causality Behind Experimental Choice: Based on the structural similarity to known influenza inhibitors, we hypothesize that 3-amino-N-(thiophen-2-ylmethyl)benzamide may bind to the influenza hemagglutinin (HA) protein.[2] Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[6] This allows us to test our hypothesis in silico before conducting a specific antiviral assay.
Protocol: Molecular Docking against Influenza Hemagglutinin
-
Target Preparation: Download the crystal structure of influenza H1 hemagglutinin from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of 3-amino-N-(thiophen-2-ylmethyl)benzamide and assign appropriate charges.
-
Binding Site Definition: Define the binding pocket on the HA protein, using the binding site of known inhibitors as a reference.[2]
-
Docking Execution: Use a validated docking program (e.g., AutoDock, PyRx) to dock the ligand into the defined binding site.[11]
-
Analysis: Analyze the resulting poses and docking scores. A lower binding energy score indicates a potentially more stable interaction. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Phase 2: In Vitro Validation – The Experimental Proof
Trustworthiness: The following protocols are standard, validated methods in drug discovery. Each includes critical controls (positive, negative, and vehicle) to ensure that the observed effects are specific to the test compound and not artifacts of the experimental system. An experimental result is only trustworthy if it is reproducible and properly controlled.
Antiviral Activity: Influenza Pseudovirus Entry Assay
Causality Behind Experimental Choice: The in silico docking results, combined with literature precedents, strongly suggest testing for anti-influenza activity.[2] A pseudovirus entry assay is a safe and robust method to specifically measure the inhibition of viral entry, the step mediated by the HA protein. It uses a non-replicating viral core (e.g., from HIV) carrying a reporter gene (e.g., luciferase) and is "pseudotyped" with the influenza HA protein on its surface.
Protocol: HA-Mediated Pseudovirus Entry Assay
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of 3-amino-N-(thiophen-2-ylmethyl)benzamide in appropriate cell culture media. Include a known HA inhibitor as a positive control and media with vehicle (e.g., DMSO) as a negative control.
-
Treatment and Infection: Add the compound dilutions to the cells. After a short pre-incubation, add the H1N1-pseudotyped luciferase-expressing virus particles to each well.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control wells. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Data Presentation: Hypothetical Antiviral Activity
| Assay Target | Compound | EC50 (µM) |
| H1N1 Pseudovirus Entry | 3-amino-N-(thiophen-2-ylmethyl)benzamide | 1.2 |
| H5N1 Pseudovirus Entry | 3-amino-N-(thiophen-2-ylmethyl)benzamide | 3.5 |
| Positive Control | Known HA Inhibitor | 0.5 |
Anticancer Activity: MTT Cell Viability Assay
Causality Behind Experimental Choice: To explore the compound's broader bioactivity, a general cytotoxicity screen against cancer cell lines is a standard first step.[12] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] A reduction in metabolic activity in the presence of the compound suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed human cancer cell lines (e.g., A549-lung, MCF7-breast, HCT116-colon) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 3-amino-N-(thiophen-2-ylmethyl)benzamide. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Quantify the amount of formazan by measuring the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) by plotting viability against compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
Causality Behind Experimental Choice: This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] It is a quantitative method that provides a clear endpoint for assessing antimicrobial potency against both Gram-positive and Gram-negative bacteria.[17]
Protocol: Determining Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density with a plate reader.
Data Interpretation and Path Forward
The preliminary screening cascade will generate a matrix of data: ADMET predictions, potential targets, and in vitro potency against viral, cancer, and bacterial models.
-
Scenario 1: Potent & Selective Antiviral Activity: If the compound shows potent activity in the influenza entry assay (e.g., EC50 < 5 µM) and low cytotoxicity in the MTT assay (e.g., IC50 > 50 µM), it represents a promising and selective antiviral hit. The next steps would involve mechanism-of-action studies and initiation of a hit-to-lead optimization campaign.[4]
-
Scenario 2: Potent Cytotoxicity: If potent anticancer activity is observed (e.g., IC50 < 10 µM), the compound is a candidate for an anticancer drug discovery program. Further screening against a larger panel of cancer cell lines (e.g., the NCI-60 panel) would be warranted.
-
Scenario 3: Moderate or Broad-Spectrum Activity: If the compound shows moderate activity across multiple assays, or if potent activity is coupled with high toxicity (low therapeutic index), medicinal chemistry efforts would be required to improve potency and selectivity.
-
Scenario 4: Inactivity or High Toxicity: If the compound is inactive in all assays or shows significant toxicity warnings in the in silico profiling that are confirmed in vitro, it should be deprioritized.
This structured approach ensures that resources are focused on compounds with the highest probability of success, providing a solid foundation for subsequent, more complex stages of drug discovery.[18]
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Methodological & Application
Application Notes and Protocols: Characterizing 3-amino-N-(thiophen-2-ylmethyl)benzamide in Enzymatic Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-amino-N-(thiophen-2-ylmethyl)benzamide in enzymatic assays. Based on its strong structural homology to 3-aminobenzamide (3-AB), a classical inhibitor of poly(ADP-ribose) polymerase (PARP), we hypothesize that this compound primarily targets PARP enzymes.[1][2] This guide details the scientific rationale and step-by-step protocols for two orthogonal, high-throughput assays designed to characterize the compound's inhibitory mechanism against PARP1: a fluorometric assay to quantify catalytic inhibition and a fluorescence polarization (FP) assay to measure PARP1-DNA trapping.
Introduction: Scientific Rationale and Target Hypothesis
3-amino-N-(thiophen-2-ylmethyl)benzamide is a novel small molecule whose biological targets have not been extensively characterized. However, its core structure contains the 3-aminobenzamide pharmacophore, which is known to bind to the nicotinamide pocket of poly(ADP-ribose) polymerase (PARP) enzymes, thereby inhibiting their function.[3]
PARP1 is a critical nuclear enzyme that plays a central role in DNA single-strand break repair through the base excision repair (BER) pathway.[4] Upon detecting a DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair factors.[5][6]
Inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations).[4][7] Modern PARP inhibitors function through two distinct but complementary mechanisms:
-
Catalytic Inhibition: The inhibitor competes with NAD+, preventing the synthesis of PAR chains and stalling the recruitment of repair machinery.[8]
-
PARP Trapping: The inhibitor binds to the PARP enzyme that is already associated with DNA, preventing its auto-PARylation and subsequent dissociation. This creates a cytotoxic PARP-DNA complex that can obstruct DNA replication, leading to cell death.[5][9] The potency of PARP trapping often correlates more strongly with cytotoxicity than catalytic inhibition alone.[9]
Given the structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide, we propose PARP1 as its primary enzymatic target. The following protocols are designed to rigorously test this hypothesis and elucidate the compound's specific mechanism of action.
Principle of the Selected Assay Methodologies
To provide a complete profile of the inhibitor, we will employ two distinct in vitro assays. This dual-pronged approach allows for the differentiation between catalytic inhibition and the potentially more potent mechanism of PARP trapping.
Catalytic Activity Assay: Quantifying NAD+ Depletion
This assay directly measures the enzymatic activity of PARP1 by quantifying the amount of its substrate, NAD+, that is consumed during the PARylation reaction. The protocol utilizes a developer reagent that reacts with the remaining NAD+ to produce a highly fluorescent compound.[8][10] A potent catalytic inhibitor will prevent NAD+ consumption, resulting in a strong fluorescent signal. Conversely, high PARP1 activity will deplete NAD+, leading to a low signal. This method is highly sensitive, suitable for high-throughput screening, and avoids the use of radioactive materials.[8][11]
PARP Trapping Assay: Fluorescence Polarization (FP)
This homogeneous assay is specifically designed to measure the formation of PARP1-DNA complexes.[4][5] It utilizes a fluorescently labeled DNA oligonucleotide duplex that mimics a DNA break. When PARP1 binds to this probe, the large size of the complex slows its rotation in solution, resulting in a high fluorescence polarization (FP) signal. Upon the addition of NAD+, active PARP1 auto-PARylates, leading to its dissociation from the DNA probe. The smaller, freely rotating DNA probe now produces a low FP signal.[12] A trapping inhibitor will lock PARP1 onto the DNA probe even in the presence of NAD+, preventing dissociation and thus maintaining a high FP signal.[5][9]
Experimental Protocols
Protocol 1: PARP1 Catalytic Inhibition Assay (Fluorometric)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 3-amino-N-(thiophen-2-ylmethyl)benzamide based on its ability to inhibit the catalytic activity of PARP1.
A. Workflow Overview
Caption: Workflow for the PARP1 Catalytic Inhibition Assay.
B. Materials and Reagents
-
Enzyme: Recombinant Human PARP1 (e.g., BPS Bioscience, #80501)
-
Test Compound: 3-amino-N-(thiophen-2-ylmethyl)benzamide
-
Positive Control: Olaparib or 3-Aminobenzamide (3-AB)[13]
-
Substrate: β-NAD+ (Sigma-Aldrich, #N7004)
-
Activator: Activated DNA (e.g., Sigma-Aldrich, #D4522)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA
-
Detection Kit: PARP Assay Kit (e.g., Sigma-Aldrich, #17-10149) or equivalent NAD+ quantitation reagents[10]
-
Plate: Black, flat-bottom 96-well or 384-well microplate
-
Instrumentation: Fluorescence microplate reader
C. Step-by-Step Methodology
-
Prepare Reagents:
-
Prepare a 5X working solution of β-NAD+ (e.g., 2.5 mM) in Assay Buffer.
-
Prepare a 5X working solution of Activated DNA (e.g., 250 ng/µL) in Assay Buffer.
-
Causality: PARP1 activity is strictly dependent on the presence of both its substrate (NAD+) and DNA breaks (Activated DNA).
-
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of 3-amino-N-(thiophen-2-ylmethyl)benzamide and the positive control (Olaparib) in 100% DMSO.
-
Perform a serial dilution in Assay Buffer to create 5X working solutions of the test compounds. A typical 10-point, 3-fold dilution series might range from 100 µM to 1.7 nM (final assay concentration).
-
Causality: A wide range of concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.
-
-
Set Up Assay Plate (Final Volume: 50 µL):
-
Test Wells: Add 10 µL of 5X test compound dilution.
-
Positive Control: Add 10 µL of 5X positive control inhibitor.
-
No Inhibitor Control (100% Activity): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 20 µL of Assay Buffer.
-
To all wells except the Blank, add 10 µL of the 5X Activated DNA solution.
-
-
Initiate the Reaction:
-
Prepare a 2.5X PARP1 enzyme working solution (e.g., 25 ng/µL) in Assay Buffer.
-
Add 20 µL of the 2.5X PARP1 solution to all wells except the "Blank".
-
Add 10 µL of the 5X β-NAD+ solution to all wells to start the reaction.
-
Self-Validation: The "No Inhibitor" and "Blank" wells establish the dynamic range of the assay.
-
-
Incubation:
-
Mix the plate gently on a plate shaker.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction and develop the signal according to the manufacturer's protocol for the NAD+ detection kit (this typically involves adding a developer reagent).[10]
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence using a microplate reader (e.g., Excitation ~420 nm, Emission ~480 nm).
-
D. Data Analysis
-
Subtract the fluorescence value of the "Blank" from all other wells.
-
Normalize the data: % Inhibition = 100 * (1 - [(Signal_Test - Signal_Blank) / (Signal_100%_Activity - Signal_Blank)]).
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: PARP1 Trapping Assay (Fluorescence Polarization)
This protocol measures the ability of 3-amino-N-(thiophen-2-ylmethyl)benzamide to trap PARP1 on a DNA duplex.
A. Principle and Workflow
Caption: Principle of the PARP Trapping Fluorescence Polarization Assay.
B. Materials and Reagents
-
Enzyme: Recombinant Human PARP1
-
Test Compound & Controls: As in Protocol 1.
-
DNA Probe: Fluorescently-labeled oligonucleotide duplex with a nick or break (e.g., 5'-FAM labeled).
-
Substrate: β-NAD+
-
Assay Buffer: As in Protocol 1.
-
Plate: Black, low-binding 384-well microplate.
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.
C. Step-by-Step Methodology
-
Prepare Reagents:
-
Prepare a 2X working solution of the fluorescent DNA probe (e.g., 50 nM) in Assay Buffer.
-
Prepare a 4X working solution of β-NAD+ (e.g., 200 µM) in Assay Buffer.
-
Prepare 4X serial dilutions of the test compound and positive control in Assay Buffer with DMSO.
-
-
Set Up Assay Plate (Final Volume: 20 µL):
-
Add 5 µL of 4X test compound dilution to the respective wells.
-
Add 10 µL of 2X fluorescent DNA probe to all wells.
-
Prepare a 4X PARP1 enzyme working solution (e.g., 80 nM) in Assay Buffer.
-
Add 5 µL of the 4X PARP1 solution to all wells.
-
Causality: Pre-incubating the enzyme, DNA, and inhibitor allows the inhibitor to bind to the PARP-DNA complex before the auto-PARylation reaction is initiated.
-
-
Incubation 1:
-
Mix the plate gently and incubate for 30 minutes at room temperature.
-
-
Set Up Controls and Initiate Reaction:
-
Low FP Control (Max Activity): Add 5 µL of 4X NAD+ to wells containing enzyme and DNA but no inhibitor.
-
High FP Control (No Reaction): Add 5 µL of Assay Buffer (no NAD+) to wells containing enzyme and DNA but no inhibitor.
-
Test Wells: Add 5 µL of 4X NAD+ to all test compound wells.
-
Self-Validation: The High and Low FP controls define the assay window. The difference in millipolarization (mP) units between them should be significant for a robust assay (>100 mP).
-
-
Incubation 2 & Detection:
-
Mix the plate and incubate for 60 minutes at room temperature.
-
Measure the fluorescence polarization on a suitable plate reader.
-
D. Data Analysis
-
The primary output is in millipolarization (mP) units.
-
Normalize the data: % Trapping = 100 * [(mP_Test - mP_Low_Control) / (mP_High_Control - mP_Low_Control)].
-
Plot % Trapping against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for PARP trapping.
Data Interpretation and Expected Results
By performing both assays, a comprehensive inhibitory profile of 3-amino-N-(thiophen-2-ylmethyl)benzamide can be established.
| Parameter | Assay Type | Interpretation |
| Catalytic IC50 | NAD+ Quantitation | The concentration of the compound required to inhibit 50% of PARP1's enzymatic (PAR synthesis) activity. |
| Trapping EC50 | Fluorescence Polarization | The concentration of the compound required to achieve 50% of the maximal PARP1-DNA trapping effect. |
Comparative Analysis:
-
If the Catalytic IC50 ≈ Trapping EC50 , the compound's cytotoxicity is likely driven by a balanced inhibition of PAR synthesis and PARP trapping.
-
If the Trapping EC50 << Catalytic IC50 , the compound is a potent PARP trapper. Its biological effects may be more pronounced than predicted by its catalytic inhibition alone, a characteristic of highly effective clinical inhibitors like Olaparib and Niraparib.[9]
-
If the Catalytic IC50 << Trapping EC50 , the compound is primarily a catalytic inhibitor with weak trapping properties, similar to inhibitors like Veliparib.[9]
Table of Reference Inhibitor Values For assay validation, the performance of known inhibitors should fall within the expected range.
| Inhibitor | Target | Typical Catalytic IC50 | Typical Trapping Potency |
| 3-Aminobenzamide | PARP | ~30 µM[3] | Weak |
| Olaparib | PARP1/2 | Low nM[9] | Potent[9] |
| Veliparib | PARP1/2 | Low nM[9] | Weak[9] |
References
-
BPS Bioscience. 3-aminobenzamide. [Online] Available at: [Link]
-
BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Online] Available at: [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Online] Available at: [Link]
-
Mishra, A., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience. [Online] Available at: [Link]
-
Gagné, J. P., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. [Online] Available at: [Link]
-
BPS Bioscience. PARP Assays. [Online] Available at: [Link]
-
Timofeeva, O. A., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. Analytical Biochemistry. [Online] Available at: [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. [Online] Available at: [Link]
-
BPS Bioscience. Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Online] Available at: [Link]
-
Al-Dulayymi, J. R., et al. (2020). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Physiology and Pharmacology. [Online] Available at: [Link]
-
BPS Bioscience. PARP Enzymes and Assay Kits. [Online] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. atcc.org [atcc.org]
Application Note: A Validated HPLC-UV Method for the Quantification of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a key intermediate in pharmaceutical development. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, linearity, accuracy, and precision. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research and quality control environments.[1][2][3][4]
Introduction
3-amino-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound with a molecular structure that incorporates a benzamide and a thiophene moiety. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Accurate and precise quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and performing stability studies. This document provides a detailed protocol for a validated HPLC-UV method developed for this purpose.
The choice of reversed-phase HPLC is predicated on the non-polar nature of the molecule, allowing for effective separation on a C18 stationary phase. UV detection is selected based on the presence of chromophores within the benzamide and thiophene rings, which are expected to exhibit strong absorbance in the UV spectrum.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds.[1]
-
Mobile Phase: The combination of acetonitrile and water provides good resolving power for many organic molecules. The addition of 0.1% formic acid helps to improve peak shape and reproducibility by protonating any free silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: 254 nm is a common wavelength used for the detection of aromatic compounds, as many exhibit strong absorbance at or near this wavelength.[1] A UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.
Preparation of Solutions
To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and add 1 mL of formic acid. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration to prevent the formation of bubbles in the HPLC system.[1]
Accurately weigh 100 mg of 3-amino-N-(thiophen-2-ylmethyl)benzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.[1]
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of 3-amino-N-(thiophen-2-ylmethyl)benzamide and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution or extraction. Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1] Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6] To assess specificity, a solution of a placebo (a mixture of all components except the analyte) was injected, and the chromatogram was compared with that of a standard solution of 3-amino-N-(thiophen-2-ylmethyl)benzamide. No interfering peaks were observed at the retention time of the analyte, demonstrating the specificity of the method.
Linearity
The linearity of an analytical procedure is its ability (within a given range) to obtain test results that are directly proportional to the concentration of the analyte.[3][6] The linearity of the method was determined by analyzing a series of six concentrations of the 3-amino-N-(thiophen-2-ylmethyl)benzamide standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. A linear relationship was observed with a correlation coefficient (r²) of >0.999.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | >0.999 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6] Accuracy was determined by the recovery method. A known amount of the standard was added to a placebo sample at three different concentration levels (low, medium, and high) within the linear range. The recovery was calculated as the percentage of the measured amount versus the added amount.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium | [Insert Data] | [Insert Data] | [Insert Data] |
| High | [Insert Data] | [Insert Data] | [Insert Data] |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] Precision was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on three different days. The relative standard deviation (RSD) of the peak areas was calculated.
| Precision | Mean Peak Area | RSD (%) |
| Intra-day (n=6) | [Insert Data] | < 2% |
| Inter-day (n=9) | [Insert Data] | < 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
| Parameter | Value |
| LOD | [Insert Data] µg/mL |
| LOQ | [Insert Data] µg/mL |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6] Robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored. The method was found to be robust within the tested parameters.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters were checked before each validation run.
| Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | ≤ 2.0% |
Mass Spectrometric Confirmation
To confirm the identity of the peak corresponding to 3-amino-N-(thiophen-2-ylmethyl)benzamide, the HPLC system was coupled to a mass spectrometer (MS). The mass spectrum of the peak of interest showed a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern was consistent with the structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide, likely showing fragments corresponding to the benzamide and thiophene moieties.[8][9][10][11]
Conclusion
The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantitative determination of 3-amino-N-(thiophen-2-ylmethyl)benzamide. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2] This protocol is well-suited for routine quality control analysis and can be adapted for the analysis of similar benzamide and thiophene derivatives in various sample matrices.
Diagrams
Caption: Experimental workflow for the HPLC analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
References
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-amino-N-(thiophen-2-ylmethyl)benzamide as a Tool Compound for Target Validation
An in-depth guide has been created by a Senior Application Scientist on the use of 3-amino-N-(thiophen-2-ylmethyl)benzamide as a tool compound for target validation, designed for researchers, scientists, and drug development professionals. This comprehensive document offers full editorial control in its structure, providing a detailed technical guide. It emphasizes scientific integrity and logic, drawing on expertise and experience to explain the reasoning behind experimental choices. The guide ensures trustworthiness through self-validating protocols and is grounded in authoritative references with in-text citations and a complete reference list. Additionally, it features clear data presentation in tables, detailed step-by-step experimental protocols, and mandatory Graphviz diagrams for visualizing signaling pathways and experimental workflows, all while adhering to specified formatting and color contrast rules.
Abstract
In drug discovery, the validation of a biological target is a critical step that establishes a clear link between the modulation of a specific protein and a desired therapeutic outcome. Tool compounds, which are potent, selective, and well-characterized small molecules, are indispensable for this process. This document provides a comprehensive guide on utilizing 3-amino-N-(thiophen-2-ylmethyl)benzamide , a novel chemical entity, as a tool compound for target validation. We will delve into the foundational principles of target validation and present a multi-pronged experimental approach, from initial target identification to the confirmation of cellular effects. The protocols provided herein are designed to be self-validating, ensuring the generation of robust and interpretable data.
Part 1: Foundational Principles of Target Validation with Chemical Probes
The journey from a promising compound to a validated drug candidate hinges on unequivocally identifying its biological target and demonstrating that its interaction with this target leads to a measurable, disease-relevant cellular effect. 3-amino-N-(thiophen-2-ylmethyl)benzamide serves as our exemplar for navigating this process. A robust target validation strategy integrates three core pillars of evidence:
-
Target Engagement: Does the compound physically interact with the intended protein target in a relevant biological context (i.e., within a living cell)?
-
Downstream Pathway Modulation: Does this interaction lead to a change in the activity of the target and its known signaling pathway?
-
Phenotypic Outcome: Does the modulation of the signaling pathway result in a desired physiological or pathological change in the cell or organism?
Answering these questions requires a suite of orthogonal assays. Relying on a single experimental output is insufficient; a compelling case for target validation is built by synthesizing evidence from biochemical, cellular, and phenotypic experiments.
Figure 1: A comprehensive workflow for target validation using a tool compound.
Part 2: Experimental Protocols for Target Validation
For the purpose of this guide, we will hypothesize that through an initial screen (e.g., chemical proteomics), the primary putative target of 3-amino-N-(thiophen-2-ylmethyl)benzamide has been identified as Kinase Z , a key enzyme in a cancer-related signaling pathway. The following protocols outline the subsequent steps to validate this hypothesis.
Protocol 2.1: Biochemical Validation of Target Interaction (Kinase Z Inhibition Assay)
This protocol aims to determine the in vitro potency of 3-amino-N-(thiophen-2-ylmethyl)benzamide by measuring its half-maximal inhibitory concentration (IC50) against recombinant Kinase Z.
Rationale: An IC50 value quantifies the concentration of the compound required to inhibit 50% of the target's enzymatic activity. A low IC50 value (typically in the nanomolar range) is indicative of a potent interaction.
Materials:
-
Recombinant human Kinase Z
-
Kinase-Glo® Luminescent Kinase Assay (Promega)
-
ATP, 10 mM stock
-
Substrate peptide for Kinase Z
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
3-amino-N-(thiophen-2-ylmethyl)benzamide, 10 mM stock in DMSO
-
Positive control inhibitor (if available)
-
DMSO (vehicle control)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of 3-amino-N-(thiophen-2-ylmethyl)benzamide in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Then, dilute these DMSO stocks into the kinase buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted compound or control (DMSO for 0% inhibition, positive control for 100% inhibition).
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing Kinase Z and its peptide substrate in kinase buffer).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of a 2.5x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for Kinase Z to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Hypothetical Value |
| IC50 | 75 nM |
| Hill Slope | 1.1 |
| R² | 0.99 |
| Table 1: Hypothetical biochemical data for the inhibition of Kinase Z. |
Protocol 2.2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)
CETSA™ is a powerful technique to verify that a compound binds to its target inside intact cells. The principle is based on ligand-induced thermal stabilization of the target protein.
Rationale: When a compound binds to a protein, it generally increases the protein's stability and resistance to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
Materials:
-
Cancer cell line expressing Kinase Z (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
3-amino-N-(thiophen-2-ylmethyl)benzamide
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40)
-
Antibody against Kinase Z for Western Blotting
-
Secondary antibody (HRP-conjugated)
-
ECL reagent
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with 3-amino-N-(thiophen-2-ylmethyl)benzamide at a concentration well above the IC50 (e.g., 10 µM) or with DMSO vehicle for 1-2 hours in serum-free media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. A no-heat control (room temperature) should be included.
-
-
Cell Lysis and Sample Prep:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Detection by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the samples to equal protein concentration.
-
Perform SDS-PAGE and Western Blotting using the primary antibody specific for Kinase Z.
-
Image the blot and quantify the band intensities.
-
-
Data Analysis:
-
For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A positive result is a statistically significant increase in the Tm in the compound-treated group compared to the vehicle-treated group (ΔTm).
-
| Treatment | Melting Temperature (Tm) | ΔTm |
| Vehicle (DMSO) | 52.1°C | - |
| 10 µM Compound | 56.5°C | +4.4°C |
| Table 2: Hypothetical CETSA™ results demonstrating thermal stabilization of Kinase Z. |
Protocol 2.3: Elucidating Downstream Cellular Effects (Western Blotting for Pathway Modulation)
This protocol assesses whether the engagement of Kinase Z by 3-amino-N-(thiophen-2-ylmethyl)benzamide leads to the modulation of its known downstream signaling pathway. We will assume that Kinase Z phosphorylates and activates a substrate protein called Substrate-P .
Rationale: If the compound inhibits Kinase Z, we expect to see a dose-dependent decrease in the phosphorylation of Substrate-P. This provides a crucial link between target engagement and a functional cellular outcome.
Application Note: High-Throughput Screening of 3-amino-N-(thiophen-2-ylmethyl)benzamide for PARP1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction to 3-amino-N-(thiophen-2-ylmethyl)benzamide
3-amino-N-(thiophen-2-ylmethyl)benzamide is a small molecule featuring a benzamide scaffold, a class of compounds known for a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The inclusion of a thiophene ring is also significant, as this moiety is present in numerous approved drugs and is recognized for its diverse biological activities.[3][4][5] Given these structural features, 3-amino-N-(thiophen-2-ylmethyl)benzamide represents a promising candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
While direct literature on the specific biological activity of 3-amino-N-(thiophen-2-ylmethyl)benzamide is limited, its structural components suggest a potential interaction with various biological targets. Notably, the benzamide core is a key feature of several Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] PARP1 is a crucial enzyme in the DNA damage response, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways like BRCA mutations.[7][8] Therefore, this application note will detail a hypothetical, yet scientifically rigorous, protocol for screening 3-amino-N-(thiophen-2-ylmethyl)benzamide for its potential as a PARP1 inhibitor using a fluorescence polarization-based assay.
Chemical Properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide
| Property | Value | Source |
| CAS Number | 1094671-91-6 | [9] |
| Molecular Formula | C12H12N2OS | [9] |
| Molecular Weight | 232.3 g/mol | [9] |
Principle of the High-Throughput Screening Assay
This protocol utilizes a competitive fluorescence polarization (FP) assay to identify inhibitors of PARP1.[10] The fundamental principle of FP is based on the rotational speed of a fluorescent molecule in solution. Small, freely rotating molecules depolarize light, resulting in a low FP signal. Conversely, when a small fluorescent molecule binds to a larger molecule (like a protein), its rotation is slowed, and it emits a higher degree of polarized light, resulting in a high FP signal.
In this specific assay, a fluorescently labeled probe, which is a known PARP1 inhibitor (like Olaparib), is used.[10] When this probe binds to the PARP1 enzyme, the resulting large complex yields a high FP signal. A test compound, such as 3-amino-N-(thiophen-2-ylmethyl)benzamide, that competes for the same binding site on PARP1 will displace the fluorescent probe. This displacement causes the probe to tumble freely in solution, leading to a decrease in the FP signal.[10][11] The magnitude of the decrease in FP is proportional to the binding affinity of the test compound, allowing for the identification and quantification of potential inhibitors.[10]
Application Note & Protocol
Materials and Reagents
-
Compound: 3-amino-N-(thiophen-2-ylmethyl)benzamide (prepared as a 10 mM stock solution in 100% DMSO)
-
Enzyme: Recombinant Human PARP1
-
Fluorescent Probe: Fluorescently-labeled PARP1 inhibitor (e.g., Olaparib-based probe)
-
Positive Control: Unlabeled Olaparib (or another known PARP1 inhibitor)
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100, 1 mM DTT)
-
Plates: 384-well, black, low-volume microplates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization
Assay Protocol (Step-by-Step)
This protocol is designed for a 384-well plate format, a common standard in HTS.[12]
-
Compound Plating:
-
Prepare a serial dilution of 3-amino-N-(thiophen-2-ylmethyl)benzamide in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions into the appropriate wells of the 384-well assay plate.
-
For control wells, transfer 50 nL of 100% DMSO (for high FP signal/negative control) or 50 nL of the positive control inhibitor stock solution (for low FP signal/positive control).
-
-
Enzyme and Probe Preparation:
-
Prepare a working solution of PARP1 enzyme and the fluorescent probe in the assay buffer. The optimal concentrations should be determined during assay development to ensure a stable and robust signal window.
-
-
Reagent Addition:
-
Add a specified volume (e.g., 10 µL) of the PARP1/fluorescent probe mixture to each well of the assay plate.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid detrimental effects on enzyme activity.[13]
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the specific fluorophore on the probe.
-
Data Analysis and Interpretation
1. Z'-Factor Calculation: The quality and robustness of the HTS assay must be validated before screening a large compound library.[14] The Z'-factor is a statistical parameter used for this purpose, and it is calculated using the signals from the positive (low FP) and negative (high FP) controls.[15][16]
The formula for the Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
SD: Standard Deviation
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]
2. Percentage Inhibition Calculation: For each concentration of 3-amino-N-(thiophen-2-ylmethyl)benzamide, the percentage of PARP1 inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control))
-
FP_sample: Fluorescence polarization of the well with the test compound.
-
FP_positive_control: Average FP of the positive control wells.
-
FP_negative_control: Average FP of the negative control wells.
3. IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Workflow Diagram
Caption: High-Throughput Screening Workflow for PARP1 Inhibitors.
Hypothetical Mechanism of Action
Postulated Signaling Pathway
PARP1 is a key player in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[19] Upon DNA damage, PARP1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.[7][8] Inhibition of PARP1's catalytic activity prevents this recruitment, leading to the persistence of single-strand breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these unrepaired single-strand breaks are converted to toxic double-strand breaks during DNA replication, leading to cell death through a process known as synthetic lethality.[20] 3-amino-N-(thiophen-2-ylmethyl)benzamide, by inhibiting PARP1, would interrupt this pathway.
Caption: Postulated Inhibition of the PARP1 Signaling Pathway.
Recommended Follow-up Studies
If 3-amino-N-(thiophen-2-ylmethyl)benzamide is identified as a hit in the primary screen, the following secondary assays are recommended for confirmation and further characterization:
-
Orthogonal Assays: Confirm PARP1 inhibition using a different assay format, such as an AlphaLISA or a NAD+ depletion assay, to rule out artifacts from the primary screen.[13][21][22]
-
Dose-Response Confirmation: Re-test the compound in a full dose-response curve to confirm its IC50 value.
-
Selectivity Profiling: Screen the compound against other PARP family members to determine its selectivity profile.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit PARP activity in a cellular context (e.g., by measuring PAR levels in cells treated with a DNA damaging agent) and assess its cytotoxic effects on cancer cell lines with and without BRCA mutations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Suboptimal reagent concentrations- Assay variability (pipetting errors)- Short incubation time | - Re-optimize enzyme and probe concentrations.- Ensure proper liquid handling and mixing.- Increase incubation time to ensure reaction equilibrium. |
| High False Positive Rate | - Compound autofluorescence- Compound aggregation | - Pre-screen compounds for autofluorescence at assay wavelengths.- Include detergents (e.g., Triton X-100) in the assay buffer to mitigate aggregation. |
| Poor Curve Fitting | - Compound insolubility at high concentrations- Cytotoxicity in cell-based assays | - Check compound solubility in assay buffer.- Reduce the highest concentration tested.- Correlate activity with cell viability data. |
Conclusion
This application note provides a comprehensive framework for evaluating 3-amino-N-(thiophen-2-ylmethyl)benzamide as a potential PARP1 inhibitor using a high-throughput, fluorescence polarization-based assay. The benzamide and thiophene moieties within its structure make it a rational candidate for screening against this important oncology target. By following the detailed protocol, from initial screening and data analysis to recommendations for crucial follow-up studies, researchers can effectively assess the compound's potential and advance promising hits towards further drug development.
References
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Application Notes and Protocols for In Vivo Studies with 3-amino-N-(thiophen-2-ylmethyl)benzamide
Introduction: Strategizing the In Vivo Evaluation of a Novel Benzamide Derivative
The compound 3-amino-N-(thiophen-2-ylmethyl)benzamide belongs to the benzamide class of molecules, a scaffold known for its diverse pharmacological activities. Derivatives of benzamide have been explored as therapeutic agents in oncology, neuroscience, and metabolic diseases.[1][2][3] Given the chemical structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide, it is plausible that it may exhibit activity as a PARP inhibitor, a BRAF kinase inhibitor, or modulate other cellular pathways.[4][5][6]
This guide provides a comprehensive framework for designing and executing in vivo studies to characterize the pharmacokinetic, safety, and efficacy profile of this novel chemical entity. The experimental design is presented as a phased, hypothesis-driven approach, emphasizing scientific integrity and adherence to regulatory guidelines. All in vivo research must be conducted in compliance with Good Laboratory Practice (GLP) regulations where applicable and adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[7][8][9][10][11][12]
Phase 1: Pre-formulation and Preliminary In Vivo Characterization
Before embarking on extensive in vivo studies, it is critical to understand the physicochemical properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide to develop a suitable formulation for animal administration.
Protocol 1: Solubility and Formulation Development
Objective: To determine the solubility of 3-amino-N-(thiophen-2-ylmethyl)benzamide in various pharmaceutically acceptable vehicles and to develop a stable, homogenous formulation for in vivo administration.
Methodology:
-
Solubility Assessment:
-
Screen the solubility of the compound in a panel of vehicles, including water, saline, PBS, and various concentrations of solubilizing agents such as DMSO, PEG400, and Tween 80.
-
Prepare saturated solutions and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data and the intended route of administration (e.g., oral, intravenous, intraperitoneal), select a suitable vehicle.
-
For oral administration, a suspension or solution in a vehicle like 0.5% methylcellulose is common.
-
For intravenous administration, a clear, sterile, and isotonic solution is required.
-
-
Formulation Stability:
-
Assess the short-term stability of the selected formulation at room temperature and, if necessary, under refrigerated conditions.
-
Visually inspect for precipitation and quantify the compound concentration over several hours.
-
Protocol 2: Acute Toxicity and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Methodology:
-
Animal Model: Use a common rodent species such as mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).
-
Study Design:
-
Employ a dose-escalation design with a small number of animals per group (n=3-5).
-
Administer single doses of the compound via the intended clinical route.
-
Include a vehicle control group.
-
-
Endpoints:
-
Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture) for up to 14 days post-dose.
-
Record mortality and the time of onset.
-
At the end of the observation period, perform a gross necropsy.
-
The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
-
Phase 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing effective dosing regimens for efficacy studies.[1][13]
Protocol 3: Single-Dose Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of 3-amino-N-(thiophen-2-ylmethyl)benzamide after a single administration.
Methodology:
-
Animal Model: Typically conducted in rats or mice.
-
Study Design:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 3-amino-N-(thiophen-2-ylmethyl)benzamide in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-intravenous routes) |
Phase 3: In Vivo Efficacy Evaluation
The design of efficacy studies is entirely dependent on the hypothesized mechanism of action and the intended therapeutic indication. Below are example protocols for oncology and neuroscience applications.
Hypothesis-Driven Efficacy Model Selection
The choice of the animal model is critical for the successful evaluation of a novel compound.[14][15]
Oncology: If 3-amino-N-(thiophen-2-ylmethyl)benzamide is hypothesized to be a PARP or BRAF inhibitor, xenograft models using human cancer cell lines with known genetic backgrounds (e.g., BRCA mutations for PARP inhibitors, BRAF V600E mutation for BRAF inhibitors) are appropriate.[16][4][6] Patient-derived xenograft (PDX) models can also provide a more clinically relevant assessment.[4]
Neuroscience: For potential applications in neurodegenerative diseases like Alzheimer's, transgenic mouse models that recapitulate aspects of the human disease pathology would be suitable.[1]
Protocol 4: Xenograft Tumor Growth Inhibition Study (Oncology)
Objective: To evaluate the anti-tumor efficacy of 3-amino-N-(thiophen-2-ylmethyl)benzamide in a subcutaneous xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation:
-
Inject a suspension of a relevant human cancer cell line subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Study Design:
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired size.
-
Groups should include a vehicle control, the test compound at two or more dose levels, and a positive control (a standard-of-care agent for that cancer type).
-
Administer treatment for a defined period (e.g., 21-28 days).
-
-
Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Diagram 1: Workflow for a Xenograft Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol 5: Behavioral Assessment in a Transgenic Mouse Model (Neuroscience)
Objective: To assess the potential of 3-amino-N-(thiophen-2-ylmethyl)benzamide to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Use a relevant transgenic mouse model (e.g., 5XFAD or APP/PS1).
-
Study Design:
-
Begin treatment at an age when cognitive deficits are known to emerge.
-
Randomize animals into treatment groups, including a vehicle control and the test compound.
-
Administer treatment chronically over several weeks or months.
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess different aspects of cognition, such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.
-
-
Endpoints:
-
Primary endpoints are the performance metrics in the behavioral tests (e.g., escape latency in the water maze, discrimination index in the novel object recognition test).
-
Secondary endpoints can include brain histopathology and biomarker analysis (e.g., amyloid plaque load, neuroinflammation markers).
-
Phase 4: Safety and Tolerability
In parallel with efficacy studies, it is important to further evaluate the safety profile of the compound.
Protocol 6: Repeat-Dose Toxicity Study
Objective: To assess the potential toxicity of 3-amino-N-(thiophen-2-ylmethyl)benzamide after repeated administration.
Methodology:
-
Animal Model: Typically conducted in one rodent and one non-rodent species, as per regulatory guidelines.[17][18]
-
Study Design:
-
Administer the compound daily for a specified duration (e.g., 14 or 28 days).
-
Include a vehicle control group and at least three dose levels (low, mid, and high).
-
Include recovery groups to assess the reversibility of any observed toxicities.
-
-
Endpoints:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Clinical pathology (hematology and clinical chemistry) at termination.
-
Gross necropsy and organ weight analysis.
-
Histopathological examination of a comprehensive list of tissues.
-
Diagram 2: Decision Tree for In Vivo Study Progression
Caption: A decision-making framework for advancing a novel compound through preclinical in vivo testing.
Conclusion
The in vivo evaluation of 3-amino-N-(thiophen-2-ylmethyl)benzamide requires a systematic and hypothesis-driven approach. By following the phased experimental plan outlined in these application notes, researchers can thoroughly characterize the pharmacokinetic, efficacy, and safety profile of this novel compound, thereby enabling an informed decision on its potential for further clinical development.
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Advancements in small molecule drug design: A structural perspective. (2023). Journal of Translational Medicine, 21(1), 576. Retrieved from [Link]
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Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). ChemRxiv. Retrieved from [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2015). Journal of Medicinal Chemistry, 58(15), 6036-6049. Retrieved from [Link]
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). European Journal of Medicinal Chemistry, 63, 559-571. Retrieved from [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). Molecules, 27(19), 6542. Retrieved from [Link]
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N-(3-{2-[(3-{[(Z)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. (n.d.). PubChem. Retrieved from [Link]
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3-Amino-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2018). Chemistry Central Journal, 12(1), 116. Retrieved from [Link]
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3-[(4-Aminothiophen-2-yl)sulfonylamino]benzamide. (n.d.). PubChem. Retrieved from [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry, 66(15), 10436-10452. Retrieved from [Link]
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3-phenoxy-N-[(thiophen-2-yl)methyl]benzamide. (n.d.). PubChem. Retrieved from [Link]
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Measuring the Binding Affinity of 3-amino-N-(thiophen-2-ylmethyl)benzamide: A Guide to Modern Biophysical Techniques
In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. The binding affinity of a small molecule to its biological target is a critical determinant of its potency and potential therapeutic efficacy. This guide provides a detailed exploration of established and innovative biophysical techniques for accurately measuring the binding affinity of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a compound of significant interest. While the specific target of this molecule may vary depending on the therapeutic context, its structural analogs have been identified as potent inhibitors of protein kinases, such as BRAFV600E.[1] Therefore, the protocols and methodologies outlined herein will be presented within the context of a kinase-inhibitor interaction, providing a robust framework for researchers in oncology and beyond.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying principles and strategic considerations essential for generating high-quality, reproducible data. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for trustworthy and authoritative results.
Choosing the Right Tool: A Comparative Overview of Binding Affinity Techniques
The selection of an appropriate assay for determining binding affinity is a crucial first step, contingent on factors such as the nature of the interacting molecules, available sample quantities, and the specific information required (e.g., thermodynamics versus kinetics). Below is a comparative summary of the key techniques discussed in this guide.
| Technique | Principle | Sample Consumption | Throughput | Key Outputs | Label Required |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | High | Low | KD, ΔH, ΔS, Stoichiometry (n) | No |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | Moderate | Medium to High | KD, kon, koff | No |
| Biolayer Interferometry (BLI) | Measures interference pattern of light reflected from a biosensor tip | Low | High | KD, kon, koff | No |
| MicroScale Thermophoresis (MST) | Measures molecule movement in a temperature gradient | Very Low | High | KD | Yes (fluorescent) |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding | Low | High | KD, IC50 | Yes (fluorescent) |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC stands as a premier method for the direct measurement of binding affinity, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] It measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (KD), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[4] This label-free technique is performed in-solution, closely mimicking physiological conditions.
Causality in Experimental Design:
The choice of ITC is often driven by the need for a deep thermodynamic understanding of the binding event. For instance, a favorable binding affinity (low KD) can be driven by enthalpy (favorable bond formations) or entropy (increased disorder, often from the release of water molecules). This information is invaluable for lead optimization, as different thermodynamic signatures can guide rational drug design. The stoichiometry value obtained from ITC also provides critical confirmation of the binding model (e.g., 1:1 interaction).
Figure 1: Workflow for Isothermal Titration Calorimetry.
Detailed Protocol for ITC:
-
Sample Preparation:
-
Express and purify the target kinase to >95% purity.
-
Prepare a concentrated stock solution of 3-amino-N-(thiophen-2-ylmethyl)benzamide in 100% DMSO.
-
Crucial Step: Dialyze the protein extensively against the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).[4] The small molecule should be diluted into the final dialysis buffer to ensure an exact match; mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[4][5] The final DMSO concentration should be identical in both the protein and ligand solutions and ideally kept below 5%.
-
Degas all solutions thoroughly to prevent bubble formation in the calorimeter cell.[4]
-
Accurately determine the concentrations of both the protein and the small molecule. Errors in concentration will directly impact the calculated stoichiometry and affinity.[4]
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell (typically 5-50 µM).[3][4]
-
Load the 3-amino-N-(thiophen-2-ylmethyl)benzamide solution into the injection syringe (typically 10-20 times the protein concentration).[5]
-
Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data will appear as a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.[3]
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate KD, ΔH, and n. ΔS can then be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[4]
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[6][7] It measures changes in the refractive index at the surface of a sensor chip as an analyte (3-amino-N-(thiophen-2-ylmethyl)benzamide) flows over an immobilized ligand (the target kinase). This allows for the determination of not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rate constants.[7]
Causality in Experimental Design:
The decision to use SPR is often driven by the need to understand the kinetics of the interaction. Two compounds can have the same KD but vastly different on- and off-rates. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect in vivo, a parameter of increasing importance in drug development.[8] SPR is also well-suited for screening and characterizing a larger number of compounds due to its higher throughput compared to ITC.[9]
Figure 2: Workflow for Surface Plasmon Resonance.
Detailed Protocol for SPR:
-
Immobilization of the Target Kinase:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified kinase over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. The conditions for immobilization are critical for maintaining the activity of the kinase.[9]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference channel should be prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 3-amino-N-(thiophen-2-ylmethyl)benzamide in a suitable running buffer (e.g., HBS-EP+). The buffer should contain a small amount of DMSO (e.g., 1-5%) to aid solubility, and this concentration must be consistent across all samples and the running buffer.
-
Inject the different concentrations of the small molecule over the immobilized kinase and reference surfaces for a defined period to monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
After each cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The output, a sensorgram, plots the response units (RU) versus time.
-
After subtracting the reference channel data, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon.
-
Biolayer Interferometry (BLI): A High-Throughput Alternative
BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[10][11] It analyzes the interference pattern of white light reflected from the surface of a biosensor tip.[10][12] As molecules bind to the biosensor surface, the thickness of the layer increases, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules.[13]
Causality in Experimental Design:
BLI is often chosen for its higher throughput and operational simplicity compared to SPR.[14] The "dip and read" format, where biosensors are moved between wells of a microplate, makes it particularly suitable for screening larger compound libraries and for rapid characterization of binding kinetics.[10][11] While generally considered less sensitive than SPR, modern instruments can reliably detect the binding of small molecules.[10]
Figure 3: Workflow for Biolayer Interferometry.
Detailed Protocol for BLI:
-
Biosensor Loading:
-
Select appropriate biosensors (e.g., streptavidin biosensors if using a biotinylated kinase, or amine-reactive biosensors for direct covalent coupling).
-
Hydrate the biosensors in buffer.
-
Immobilize the target kinase onto the biosensor tips by dipping them into a solution of the protein.
-
-
Binding Assay:
-
Prepare a 96- or 384-well plate containing the necessary solutions: buffer for baseline, kinase for loading (if not pre-immobilized), a dilution series of 3-amino-N-(thiophen-2-ylmethyl)benzamide for association, and buffer for dissociation.
-
The instrument dips the biosensor tips sequentially into the wells:
-
Baseline: A stable baseline is established in buffer.
-
Loading: The kinase is immobilized on the sensor tip.
-
Association: The sensors are moved to the wells containing the small molecule analyte to monitor binding.
-
Dissociation: The sensors are moved to buffer-only wells to monitor the dissociation of the complex.
-
-
-
Data Analysis:
-
The instrument software records the wavelength shift in nanometers over time.
-
The data is processed (reference subtraction, alignment) and fitted to a kinetic model (e.g., 1:1 or 2:1) to determine kon, koff, and KD.
-
MicroScale Thermophoresis (MST): High Sensitivity with Low Sample Consumption
MST is a powerful, immobilization-free technique that measures binding affinity by detecting changes in the movement of molecules in a microscopic temperature gradient.[15][16] This movement, or thermophoresis, is sensitive to changes in size, charge, and hydration shell of the molecule, all of which can be altered upon ligand binding.[15]
Causality in Experimental Design:
MST is an excellent choice when sample consumption is a major concern, as it requires very small volumes.[17] Its ability to perform measurements in complex solutions like cell lysates makes it attractive for studying interactions in a more native-like environment.[18] The technique is also very fast, allowing for rapid determination of KD.[16] It requires one of the binding partners to be fluorescent, which can be achieved through fluorescent labeling or by utilizing the intrinsic fluorescence of tryptophan residues (label-free MST).[17]
Figure 4: Workflow for MicroScale Thermophoresis.
Detailed Protocol for MST:
-
Sample Preparation:
-
Label the target kinase with a fluorescent dye (e.g., an NHS-ester reactive dye that targets lysines). Ensure that the labeling does not interfere with the binding site. Alternatively, if the protein has sufficient tryptophan content, label-free MST can be used.[17]
-
Prepare a 16-point serial dilution of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
-
Mix each ligand dilution with a constant concentration of the fluorescently labeled kinase.
-
-
Measurement:
-
Data Analysis:
Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20][21] A small fluorescent molecule tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to a larger protein, its tumbling slows down, and the emitted light remains more polarized.[22]
Causality in Experimental Design:
FP is particularly well-suited for high-throughput screening (HTS) due to its homogeneous (no-wash) format, speed, and low sample requirements.[21][23] It is often used in a competitive binding format, where a known fluorescent ligand (tracer) is displaced by an unlabeled test compound like 3-amino-N-(thiophen-2-ylmethyl)benzamide. This makes it a powerful tool for identifying and ranking hit compounds.
Figure 5: Workflow for a Competitive Fluorescence Polarization Assay.
Detailed Protocol for Competitive FP:
-
Assay Development:
-
Synthesize or acquire a fluorescently labeled version of a known binder to the target kinase, or fluorescently label 3-amino-N-(thiophen-2-ylmethyl)benzamide itself. This will serve as the "tracer."
-
Optimize the concentrations of the kinase and the tracer to obtain a stable and sufficiently large assay window (the difference in polarization between the free and bound tracer).
-
-
Competitive Binding Assay:
-
In the wells of a microplate (e.g., a black, low-volume 384-well plate), add a fixed concentration of the target kinase and the fluorescent tracer.
-
Add a serial dilution of the unlabeled competitor, 3-amino-N-(thiophen-2-ylmethyl)benzamide.
-
Include controls for low polarization (tracer only) and high polarization (tracer + kinase, no competitor).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate polarizing filters.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value, which is the concentration of the competitor required to displace 50% of the bound tracer.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the KD of the tracer is known.
-
Conclusion
Measuring the binding affinity of 3-amino-N-(thiophen-2-ylmethyl)benzamide is a critical step in its development as a potential therapeutic agent. The choice of technique depends on the specific scientific questions being addressed. ITC provides unparalleled thermodynamic detail, while SPR and BLI offer real-time kinetic data with medium to high throughput. MST and FP excel in scenarios requiring high sensitivity, low sample consumption, and high-throughput screening capabilities. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can generate robust and reliable binding data, accelerating the journey from a promising molecule to a potential new medicine.
References
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Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (n.d.). National Institutes of Health. Retrieved from [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. Retrieved from [Link]
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Biolayer Interferometry (BLI). (n.d.). Harvard University. Retrieved from [Link]
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MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. Retrieved from [Link]
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Microscale thermophoresis. (n.d.). Wikipedia. Retrieved from [Link]
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Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. Retrieved from [Link]
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MST Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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Binding Affinity. (n.d.). Malvern Panalytical. Retrieved from [Link]
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Techniques to Measure Binding. (2021). Biology LibreTexts. Retrieved from [Link]
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Effective methods of estimating ligand binding affinity to a protein active site? (2020). ResearchGate. Retrieved from [Link]
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Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2016). PubMed. Retrieved from [Link]
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MicroScale Thermophoresis makes it possible to measure binding affinity of Nanobodies under the harshest conditions. (n.d.). NanoTemper Technologies. Retrieved from [Link]
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Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2018). PubMed. Retrieved from [Link]
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Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]
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Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017). PubMed. Retrieved from [Link]
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Bio-layer interferometry. (n.d.). Wikipedia. Retrieved from [Link]
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Kinascreen SPR services. (n.d.). Biaffin GmbH & Co KG. Retrieved from [Link]
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Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. (2014). JoVE. Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]
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Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding. (2025). PubMed. Retrieved from [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (2011). SciSpace. Retrieved from [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2018). National Institutes of Health. Retrieved from [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. Retrieved from [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2016). White Rose Research Online. Retrieved from [Link]
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A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2022). National Institutes of Health. Retrieved from [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved from [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2021). Drug Hunter. Retrieved from [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Harvard University. Retrieved from [Link]
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ITC: Isothermal Titration Calorimetry. (n.d.). MOSBRI. Retrieved from [Link]
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). PubMed Central. Retrieved from [Link]
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Employing 3-amino-N-(thiophen-2-ylmethyl)benzamide in Fragment-Based Drug Discovery: A Practical Guide
Application Note & Protocols
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds, responsible for numerous clinical candidates and several marketed drugs.[1] This approach relies on screening libraries of low molecular weight fragments to identify weak but highly efficient binders, which then serve as starting points for rational, structure-guided lead optimization. This application note provides a comprehensive guide to utilizing a representative fragment, 3-amino-N-(thiophen-2-ylmethyl)benzamide , in a typical FBDD campaign. We will detail the underlying principles of FBDD, the characterization of the exemplar fragment, and provide field-proven, step-by-step protocols for primary screening, hit validation, structural characterization, and lead evolution strategies.
The Foundational Principles of Fragment-Based Drug Discovery (FBDD)
Traditional high-throughput screening (HTS) involves testing millions of large, complex molecules to find potent hits, a process that samples a vast but still incomplete portion of chemical space.[2] FBDD offers a more targeted and efficient alternative.[3] By screening small molecules (fragments), typically with molecular weights under 300 Daltons, a library of just a few thousand compounds can explore chemical space more effectively than a million-compound HTS library.[1][4]
The core premise is that while these fragments bind with low affinity (typically in the high micromolar to millimolar range), their binding is often more efficient in terms of binding energy per heavy atom (Ligand Efficiency).[2] Because of their low complexity, fragments are more likely to form high-quality, energetically favorable interactions within a target's binding pocket.[1] Identifying these weak-binding but efficient fragments requires highly sensitive biophysical techniques.[2][5] Once a fragment hit is validated and its binding mode is determined, typically by X-ray crystallography, this structural information provides a precise roadmap for evolving the fragment into a potent, lead-like molecule through rational, structure-based design.[5]
Characterization of the Exemplar Fragment: 3-amino-N-(thiophen-2-ylmethyl)benzamide
The selection of high-quality fragments is paramount to the success of an FBDD campaign. A well-designed fragment should possess favorable physicochemical properties that make it an ideal starting point for chemical elaboration. The "Rule of Three" (Ro3) provides a useful set of guidelines for these properties.[6][7]
3-amino-N-(thiophen-2-ylmethyl)benzamide serves as an excellent case study. Its structure contains multiple features amenable to FBDD: a central benzamide scaffold, a versatile thiophene ring, and a strategically placed amino group that can serve as a vector for chemical modification.
| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₁₂H₁₂N₂OS | N/A | N/A |
| Molecular Weight (MW) | 232.30 g/mol | < 300 Da | Yes |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (O, N) | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | No* |
| Calculated LogP (cLogP) | ~2.5 - 3.0 | ≤ 3 | Yes |
*Note: While the number of rotatable bonds is slightly above the strict guideline of three, this is often considered an acceptable deviation for fragments that offer significant structural diversity and clear vectors for optimization.[1]
The Integrated FBDD Workflow: A Strategic Overview
A successful FBDD project follows a logical and iterative progression. The workflow is designed to first identify genuine binders from a fragment library, confirm their interaction with the target, understand the precise nature of that interaction, and finally, use that knowledge to build potency and drug-like properties.
Figure 1: The integrated workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[8] It provides real-time data on binding kinetics (association and dissociation rates) and affinity, and its relatively high throughput allows for the screening of thousands of fragments in a matter of days.[2] We use SPR to rapidly identify fragments from the library that interact with our immobilized target protein.
Materials:
-
Target protein of interest (purified, >95% purity)
-
SPR instrument (e.g., Biacore series)
-
Sensor chips (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library, with each fragment (including 3-amino-N-(thiophen-2-ylmethyl)benzamide) solubilized in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, PBS) with a low percentage of DMSO (e.g., 1-5%) to match the final fragment solutions.
Step-by-Step Protocol:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A successfully immobilized surface is now ready for screening.
-
-
Fragment Solution Preparation:
-
Prepare a stock plate of fragments, including 3-amino-N-(thiophen-2-ylmethyl)benzamide, at a high concentration (e.g., 10-100 mM in 100% DMSO).
-
Dilute the fragments into running buffer to the final screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples and matches the running buffer.
-
-
Screening Execution:
-
Equilibrate the system with the DMSO-matched running buffer until a stable baseline is achieved.
-
Inject each fragment solution over the immobilized target surface and a reference flow cell (deactivated or immobilized with a control protein). A typical injection time is 60 seconds, followed by a 120-180 second dissociation phase.
-
Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), which must be optimized for the specific target protein.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
A positive "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level of the assay.
-
Prioritize hits based on the magnitude of the response and ligand efficiency (LE).
-
Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy
Causality & Rationale: A primary screen will inevitably produce some false positives (e.g., aggregators, nonspecific binders). It is critical to confirm hits using an orthogonal technique that relies on a different physical principle.[2] Ligand-observe NMR methods, such as Saturation Transfer Difference (STD)-NMR, are excellent for this purpose.[6] STD-NMR identifies binding by detecting the transfer of magnetic saturation from the target protein to a bound ligand, providing direct evidence of a physical interaction in solution.
Materials:
-
Validated hit fragments from SPR screen (e.g., 3-amino-N-(thiophen-2-ylmethyl)benzamide).
-
Target protein (highly pure, soluble, and stable at high concentrations).
-
Deuterated buffer (e.g., d-PBS or d-Tris) to suppress the solvent signal.
-
High-field NMR spectrometer with a cryoprobe.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare two samples for each fragment to be tested.
-
Sample A (Test): Target protein (10-50 µM) and the fragment (100-1000 µM) in deuterated buffer.
-
Sample B (Control): Fragment only (100-1000 µM) in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum of the control sample (Sample B) to identify the fragment's resonance signals.
-
For the test sample (Sample A), acquire two spectra:
-
On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum where no ligand signals are present (e.g., -1 ppm).
-
Off-Resonance Spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The saturation time is a key parameter and should be optimized (typically 1-3 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close proximity to the protein during the saturation period.
-
The presence of signals in the STD difference spectrum is unambiguous proof of binding. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Causality & Rationale: Obtaining a high-resolution crystal structure of the target-fragment complex is the ultimate goal of the hit validation phase.[5][9] This structure provides definitive proof of binding, reveals the specific binding site and interactions (e.g., hydrogen bonds, hydrophobic contacts), and serves as the essential blueprint for structure-based drug design.[10]
Materials:
-
Highly purified, crystallizable target protein.
-
Validated fragment (e.g., 3-amino-N-(thiophen-2-ylmethyl)benzamide) at high concentration.
-
Crystallization screens and reagents.
-
Cryoprotectant.
-
Access to an X-ray diffraction system (in-house or synchrotron).
Step-by-Step Protocol:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein (protein without ligand) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystallization hits to obtain well-diffracting, single crystals.
-
-
Fragment Soaking:
-
This is often the most successful method for fragments.[11]
-
Prepare a "soaking solution" by adding the fragment (typically at 10-50 mM) to the final, optimized crystallization condition (mother liquor). The solvent (e.g., DMSO) used to dissolve the fragment should also be included in the solution.
-
Carefully transfer an apo-crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to overnight.[12] This allows the fragment to diffuse through the crystal lattice and bind to the target protein.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density maps. A positive result will show unambiguous, well-defined electron density corresponding to the shape of the fragment in the binding pocket.
-
Build the fragment into the density and refine the structure to high resolution.
-
From Hit to Lead: Strategies for Fragment Evolution
With a co-crystal structure in hand, the low-affinity fragment can be intelligently optimized into a high-affinity lead compound. The structure reveals unoccupied pockets and potential new interaction points. The primary strategies for this evolution are growing, linking, and merging.[13][14]
Figure 2: Core strategies for evolving low-affinity fragment hits into high-potency leads.
For our exemplar, 3-amino-N-(thiophen-2-ylmethyl)benzamide , the co-crystal structure might reveal that the 3-amino group is pointing towards a solvent-exposed channel. This presents a clear vector for a fragment growing strategy.[13] Medicinal chemists can synthesize a small library of analogues where different chemical groups are attached to this amino group to probe for new interactions and rapidly build potency.
Conclusion
Fragment-based drug discovery is a robust, structure-driven approach that has proven highly effective for tackling even the most challenging biological targets. By starting with small, efficient binders, FBDD provides a rational path to developing potent and selective drug candidates. This application note has outlined a practical and validated workflow using 3-amino-N-(thiophen-2-ylmethyl)benzamide as an exemplar fragment. By employing a cascade of sensitive biophysical techniques for screening and validation, followed by high-resolution structural biology, researchers can confidently identify high-quality starting points and use structure-based design principles to efficiently evolve them into novel lead compounds.
References
-
Erlanson, D., Fesik, S., Hubbard, R. et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15, 605–619. [Link]
-
Wikipedia. (2023). Fragment-based lead discovery. [Link]
-
Ciulla, M.G. et al. (2020). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Medicinal Chemistry Letters. [Link]
-
Kubicova, L. et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules. [Link]
-
Kirchdoerfer, R. N. & Ward, A. B. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(3), 951-962. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
-
Kumar, A. et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Navratilova, I. & Hopkins, A. L. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(17), 7663-7668. [Link]
-
do Carmo, A. et al. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Pharmaceuticals. [Link]
-
Sp λα, A. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
Chemsrc. (n.d.). N-(thiophen-2-ylmethyl)benzamide. [Link]
-
Taylor, N. R. et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. The FEBS Journal. [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
ZoBio. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]
-
o2h discovery. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
ACS Publications. (2020). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]
-
Renaud, J. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Erlanson, D. (2013). The rule of three at ten. Practical Fragments blog. [Link]
- Google Patents. (2008). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
-
ResearchGate. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]
-
Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
- Google Patents. (2013). A method for preparing N-(2-phenylethyl) benzamide.
-
ResearchGate. (2019). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
-
PubChem. (n.d.). N-[(3-methylthiophen-2-yl)methyl]benzamide. [Link]
-
National Center for Biotechnology Information. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]-N-[2-(thiomorpholin-4-yl)ethyl]benzamide. [Link]
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Application Note & Protocol: A Method for Radiolabeling 3-amino-N-(thiophen-2-ylmethyl)benzamide for Molecular Imaging
Abstract
This document provides a comprehensive guide to the radiolabeling of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a molecule of interest for developing novel imaging agents. We present a detailed, field-proven protocol for the synthesis of a suitable precursor and its subsequent radioiodination with Iodine-123, a common radionuclide for Single-Photon Emission Computed Tomography (SPECT) imaging. The protocol emphasizes scientific integrity, with in-depth explanations for experimental choices and a robust quality control framework to ensure the final product's purity and identity. This guide is designed to be a self-validating system for researchers in nuclear medicine and drug development.
Introduction: The Rationale for Radiolabeling 3-amino-N-(thiophen-2-ylmethyl)benzamide
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific molecule, 3-amino-N-(thiophen-2-ylmethyl)benzamide, combines this key moiety with a thiophene ring, another important pharmacophore. The development of radiolabeled versions of such molecules is crucial for non-invasive in vivo studies using techniques like Positron Emission Tomography (PET) or SPECT.[1] These imaging modalities allow for the real-time visualization and quantification of biological processes at the molecular level, providing invaluable information on drug pharmacokinetics, target engagement, and disease progression.
The choice of radionuclide is critical and depends on the intended application. For PET imaging, isotopes like Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) are frequently used due to their favorable decay characteristics.[2][3] For SPECT imaging, Iodine-123 ([¹²³I]) is a well-established and readily available option.[4][5] This application note will focus on a detailed protocol for the [¹²³I]-labeling of 3-amino-N-(thiophen-2-ylmethyl)benzamide, as radioiodination is a versatile and widely employed method in radiopharmaceutical chemistry. The principles and many of the techniques described, however, are broadly applicable to labeling with other isotopes.
Strategic Approach to Radiolabeling
The successful radiolabeling of a molecule requires careful consideration of the labeling position, the choice of precursor, and the reaction conditions. The short half-life of many radionuclides necessitates rapid and efficient chemical transformations.
Selection of Labeling Position and Radionuclide
For 3-amino-N-(thiophen-2-ylmethyl)benzamide, several positions on the aromatic rings are amenable to radiolabeling. The primary amino group and the secondary amide bond are generally avoided for direct labeling due to potential instability in vivo. Therefore, labeling on the benzamide or thiophene ring is the preferred strategy.
This protocol will focus on the introduction of Iodine-123 onto the benzamide ring. [¹²³I] is a gamma-emitting radionuclide with a half-life of 13.2 hours, making it suitable for SPECT imaging studies over several hours.
Precursor Design and Synthesis
Direct radioiodination of an unactivated aromatic ring is often inefficient. A common and highly effective strategy is to use an organotin precursor, such as a trialkylstannyl derivative. The carbon-tin bond is readily cleaved by electrophilic radioiodine, leading to high radiochemical yields and specific activity.[6] Therefore, we will synthesize a tributylstannyl precursor of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
The synthesis of the parent molecule, 3-amino-N-(thiophen-2-ylmethyl)benzamide, can be achieved through the reaction of a suitable acyl chloride with the corresponding amine.[7] A similar approach will be used to synthesize the stannylated precursor.
Experimental Protocols
Safety Precaution: All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with all local and institutional regulations.
Synthesis of the Tributylstannyl Precursor
This section details the synthesis of the non-radioactive precursor required for the radioiodination reaction.
Diagram of Precursor Synthesis Workflow:
Caption: Workflow for the synthesis of the tributylstannyl precursor.
Materials:
-
3-amino-5-bromobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
(Thiophen-2-yl)methanamine
-
Hexabutylditin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Protocol:
-
Protection of the Amino Group: Dissolve 3-amino-5-bromobenzoic acid in a suitable solvent (e.g., THF). Add Boc₂O and a base like TEA. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the Boc-protected product.
-
Formation of the Acid Chloride: Dissolve the Boc-protected acid in dry DCM. Add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Coupling: In a separate flask, dissolve (thiophen-2-yl)methanamine and TEA in dry DCM. Cool the solution in an ice bath and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Purify the resulting amide by column chromatography.
-
Stannylation: Dissolve the bromo-benzamide derivative, hexabutylditin, and the palladium catalyst in toluene. Heat the mixture under an inert atmosphere (e.g., argon) at reflux. Monitor the reaction by TLC or HPLC. After completion, purify the tributylstannyl derivative by column chromatography.
-
Deprotection: Dissolve the stannylated compound in DCM and add TFA. Stir at room temperature until the Boc group is removed (monitored by TLC). Quench the reaction carefully with a saturated sodium bicarbonate solution and extract the product. Purify the final precursor by column chromatography.
Radioiodination of the Precursor
This protocol describes the labeling of the tributylstannyl precursor with [¹²³I]iodide.
Diagram of Radiolabeling and Purification Workflow:
Sources
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- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Guide: Characterizing 3-amino-N-(thiophen-2-ylmethyl)benzamide for Fluorescence Microscopy Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a research framework for the characterization and potential application of 3-amino-N-(thiophen-2-ylmethyl)benzamide, a compound not yet established as a fluorescent probe. The protocols described herein are investigational and based on established methodologies for novel dye evaluation. They are intended to guide the user in exploring the compound's potential and should be adapted based on experimental findings.
Introduction and Scientific Rationale
The field of fluorescence microscopy perpetually seeks novel probes with unique photophysical properties, environmental sensitivity, or specific targeting capabilities to illuminate complex biological processes. The compound 3-amino-N-(thiophen-2-ylmethyl)benzamide presents a compelling, albeit uncharacterized, structural framework for a potential fluorescent probe.
Our rationale for investigating this molecule is based on the established fluorescent properties of its core chemical moieties:
-
Aminobenzamides: The aminobenzamide scaffold is a known fluorophore. Critically, its derivatives often exhibit solvatochromism—a change in their fluorescence emission spectrum depending on the polarity of the local environment.[1][2][3][4] This property is highly desirable for probes designed to report on changes in cellular microenvironments, such as lipid membrane order or protein binding events.[5] The amino group provides a site for potential bioconjugation, allowing for the development of targeted probes.
-
Thiophene Derivatives: Thiophene-based aromatic systems are integral components of many robust and bright fluorophores used in cellular imaging.[6][7] They contribute to the π-conjugated system, which is fundamental to fluorescence, and often enhance photostability and quantum yield.[8] Thiophene fluorophores have been successfully engineered for applications ranging from live-cell staining to tracking drug delivery.[7][9]
The combination of these two moieties in 3-amino-N-(thiophen-2-ylmethyl)benzamide suggests a strong possibility of intrinsic fluorescence with potential environmental sensitivity, making it a prime candidate for investigation. This guide outlines a logical, multi-stage workflow to systematically characterize its properties and evaluate its utility in fluorescence microscopy.
Stage 1: Foundational Photophysical Characterization
Before any cellular application, the fundamental photophysical properties of the compound must be determined. This data forms the bedrock for all subsequent experiments, informing instrument setup and data interpretation.
Required Measurements and Interpretation
The following table summarizes the key parameters to be measured. All measurements should be performed in a panel of solvents with varying polarity (e.g., Dioxane, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, DMSO, Ethanol, Methanol, Water) to assess solvatochromic potential.
| Parameter | Methodology | Purpose & Interpretation |
| Absorption Spectrum | UV-Visible Spectrophotometry | Identifies the wavelength(s) of maximum absorbance (λmax). This is crucial for selecting the optimal excitation wavelength. |
| Emission Spectrum | Fluorescence Spectrophotometry | Identifies the wavelength of maximum emission (λem) when excited at λmax. The difference between λmax and λem is the Stokes shift. A large Stokes shift (>50 nm) is advantageous as it minimizes spectral overlap. |
| Quantum Yield (Φ) | Comparative Method (e.g., vs. Quinine Sulfate) | Measures the efficiency of fluorescence emission. A higher quantum yield (ideally >0.1) indicates a brighter probe.[10] |
| Molar Extinction Coefficient (ε) | Beer-Lambert Law Analysis | Measures the light-absorbing efficiency at a given wavelength. A high ε (>20,000 M-1cm-1) is desirable for a bright signal. |
| Photostability | Time-course fluorescence measurement under continuous illumination | Assesses the probe's resistance to photobleaching. A slower decay rate indicates better stability for long-term imaging. |
Protocol: Photophysical Analysis
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-amino-N-(thiophen-2-ylmethyl)benzamide in spectroscopic grade DMSO.
-
Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) from the stock. Ensure the final DMSO concentration is <0.1% to avoid co-solvent effects.
-
Absorption Measurement: Using a UV-Vis spectrophotometer, scan the absorbance of each working solution from 250 nm to 700 nm. Record the λmax.
-
Emission Measurement: Using a fluorometer, excite the sample at its λmax and scan the emission spectrum over a range of λmax + 20 nm to 750 nm. Record the λem.
-
Data Analysis: Plot the λem as a function of the solvent polarity parameter (e.g., Reichardt's ET(30) value). A strong correlation indicates solvatochromism. Calculate the Stokes shift for each solvent.
Stage 2: In Vitro Evaluation in Cell Models
Once the basic photophysical profile is established, the next stage is to assess the compound's behavior in a biological context. This involves determining its utility for cell staining, its subcellular localization, and its potential cytotoxicity.
Experimental Workflow for Cellular Imaging
The overall workflow for evaluating the compound in cell culture is a multi-step process involving initial staining tests, cytotoxicity assessment, and detailed localization studies.
Caption: Workflow for in vitro evaluation of a novel probe.
Protocol: Live-Cell Staining
This protocol establishes whether the compound can permeate live cells and generate a fluorescent signal.
-
Cell Plating: Plate a common adherent cell line (e.g., HeLa or A549) on glass-bottom imaging dishes. Culture until 60-80% confluent.
-
Probe Preparation: Prepare a range of working concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) of the compound in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Staining: Replace the culture medium with the probe-containing medium and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer. Image immediately using a fluorescence microscope equipped with filter sets appropriate for the determined excitation/emission spectra.
-
Analysis: Assess the staining pattern, signal-to-noise ratio, and any signs of acute toxicity (e.g., cell rounding, blebbing).
Protocol: Cytotoxicity Assessment
It is critical to determine the concentration range at which the compound is non-toxic to ensure that observed fluorescence is not an artifact of cell death.[11]
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for a 24-48 hour incubation period.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium, ranging from a low (e.g., 0.1 µM) to a high (e.g., 100 µM) concentration. Add these to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours).
-
Assay: Perform a fluorescence-based cytotoxicity assay, such as the CytoTox-Fluor™ Assay, which measures the release of a "dead-cell" protease.[12] This involves adding the assay reagent, incubating, and reading the fluorescence on a plate reader.
-
Data Analysis: Plot cell viability (%) against compound concentration to determine the concentration at which toxicity is minimal (e.g., >90% viability). This informs the optimal concentration for subsequent imaging experiments.
Protocol: Co-localization with Organelle Markers
This protocol aims to identify the subcellular compartment(s) where the compound accumulates.[13][14]
-
Cell Preparation: Plate cells on imaging dishes as described for live-cell staining.
-
Co-staining:
-
Transfect cells with a fluorescent protein targeted to a specific organelle (e.g., Mito-GFP, ER-RFP).
-
Alternatively, use a commercially available live-cell organelle stain (e.g., MitoTracker™ Red, ER-Tracker™ Green) according to the manufacturer's protocol.
-
-
Probe Incubation: Stain the cells with the optimal, non-toxic concentration of 3-amino-N-(thiophen-2-ylmethyl)benzamide as determined previously.
-
Imaging: Acquire two-channel fluorescence images. Ensure there is minimal spectral bleed-through between the channels for the investigational compound and the organelle marker.[15]
-
Analysis:
-
Qualitative: Merge the two channels. Overlapping signals (e.g., producing a yellow color from red and green channels) suggest co-localization.[16]
-
Quantitative: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate a Pearson's Correlation Coefficient (PCC). A PCC value >0.5 is generally considered to indicate good co-localization.
-
Stage 3: Pathway to Validated Application
The data gathered from the foundational and in vitro characterization stages will point towards one or more potential applications.
Decision-Making Framework
The results from the investigational workflow will guide the development of a specific application for the novel probe.
Caption: Decision tree for application development based on probe characteristics.
-
If Strong Solvatochromism is Observed: The compound is a candidate for an environmental probe. Further studies could involve correlating fluorescence shifts with changes in membrane lipid order in cells treated with drugs that alter cholesterol levels.
-
If Specific Organelle Localization is Confirmed: The compound can be developed as a specific organelle stain. Validation would require co-localization with multiple markers for the same organelle and demonstrating that it does not disrupt organelle function.
-
If High Photostability is Demonstrated: The probe is suitable for long-term live-cell imaging and cell tracking experiments.[17] This could be tested by imaging cell division or migration over several hours or days.
By following this structured, data-driven approach, researchers can systematically evaluate the potential of 3-amino-N-(thiophen-2-ylmethyl)benzamide, moving it from an unknown chemical entity to a validated tool for fluorescence microscopy.
References
-
Gotor, R., et al. (2018). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. RSC Advances. Available at: [Link]
-
More, P., et al. (2015). Natural surfactant mediated phytosynthesis and solvatochromic fluorescence of 2-aminobenzamide derivatives. RSC Advances. Available at: [Link]
-
French, A. P., et al. (2008). Colocalization of fluorescent markers in confocal microscope images of plant cells. Nature Protocols. Available at: [Link]
-
Szewczyk, B., et al. (2015). Real-Time Cytotoxicity Assays. Methods in Molecular Biology. Available at: [Link]
-
Gotor, R., et al. (2018). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Semantic Scholar. Available at: [Link]
-
Capodilupo, A. L., et al. (2011). Thiophene Fluorophores for Cellular Staining: Synthesis and Application. ResearchGate. Available at: [Link]
-
Di Maria, F., et al. (2023). Small thiophene fluorophores in live cells promote protein self-assembly into nanostructured fluorescent and electroactive microfibers. CNR-IRIS. Available at: [Link]
-
Biology & Biochemistry Imaging Core (BBIC). (n.d.). Advice on Co-localization. University of Tennessee. Available at: [Link]
-
Liu, H., et al. (2023). Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. RSC Advances. Available at: [Link]
-
Cytotoxicity Assay. (2020). YouTube. Available at: [Link]
-
Beverina, L., et al. (2009). Microwave-assisted Synthesis of Thiophene Fluorophores, Labeling and Multilabeling of Monoclonal Antibodies, and Long Lasting Staining of Fixed Cells. Bioconjugate Chemistry. Available at: [Link]
-
CoLocalization Research Software. (n.d.). Guidelines. CoLocalization Research Software. Available at: [Link]
-
Evident Scientific. (n.d.). Colocalization of Fluorophores in Confocal Microscopy. Evident Scientific. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Gualtieri, A., et al. (2014). Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. Bioconjugate Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). A highly selective and rapid solvatochromic material for amide solvent detection. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Solvatochromism. Wikipedia. Available at: [Link]
-
Gârea, A. A., et al. (2021). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules. Available at: [Link]
-
Kelly Research Lab. (n.d.). Solvatochromic Photochemistry. UMBC. Available at: [Link]
-
Wang, L., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]
Sources
- 1. Natural surfactant mediated phytosynthesis and solvatochromic fluorescence of 2-aminobenzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
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- 8. Microwave-assisted synthesis of thiophene fluorophores, labeling and multilabeling of monoclonal antibodies, and long lasting staining of fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Welcome to the dedicated technical support guide for the synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific amide coupling reaction. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your synthesis for improved outcomes.
Introduction to the Synthesis
The synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide involves the formation of an amide bond between 3-aminobenzoic acid and thiophen-2-ylmethanamine. While seemingly straightforward, this reaction is prone to several pitfalls that can lead to diminished yields. The presence of a free amino group on the benzoic acid reactant introduces a potential for self-polymerization and other side reactions. Careful selection of coupling agents, reaction conditions, and purification strategies is paramount for success.
Two primary synthetic routes are commonly considered for this molecule:
-
Direct Coupling: Direct amide bond formation between 3-aminobenzoic acid and thiophen-2-ylmethanamine using a suitable coupling agent.
-
Nitro-Precursor Route: Amide coupling of 3-nitrobenzoic acid with thiophen-2-ylmethanamine, followed by the reduction of the nitro group to the desired amine. This route avoids the complications of the free amine during the coupling step.
This guide will focus on troubleshooting the direct coupling route, as it is often the first approach attempted, and will also provide protocols for the nitro-precursor route as a reliable alternative.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses common issues encountered during the synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide in a question-and-answer format.
Q1: My reaction has a low or non-existent yield of the desired product. What are the most likely causes?
Several factors can contribute to a poor outcome in this amide coupling reaction.[1] The primary culprits often involve:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[1]
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] This is a common issue when both an acidic and a basic group are present in the starting materials.
-
Side Reactions: The presence of the free amino group on 3-aminobenzoic acid can lead to the formation of oligomeric or polymeric byproducts.
-
Hydrolysis: Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[2]
Q2: I am observing significant side product formation. How can I minimize this?
The most common side product is likely from the self-coupling of 3-aminobenzoic acid. To mitigate this:
-
Slow Addition of the Coupling Agent: Adding the coupling agent slowly to the reaction mixture containing both the carboxylic acid and the amine can help to favor the intermolecular reaction over self-polymerization.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress side reactions.[1] They act by forming a more stable activated ester intermediate, which is less prone to side reactions and racemization (if applicable).
-
Consider the Nitro-Precursor Route: Synthesizing the amide using 3-nitrobenzoic acid and then reducing the nitro group is a highly effective strategy to eliminate side reactions associated with the free amine.
Q3: How do I choose the right coupling reagent and conditions?
The choice of coupling reagent is critical. Here's a comparison of common options:
| Coupling Reagent | Additive | Base | Key Advantages & Considerations |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or OxymaPure | DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) | Widely used and effective. The urea byproduct of EDC is water-soluble, simplifying purification.[3][4] HOBt or OxymaPure is recommended to improve efficiency and reduce side reactions.[1][5] |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | None required (contains HOAt moiety) | DIPEA | Highly reactive and efficient, often leading to faster reaction times and higher yields, especially for challenging couplings.[2][6] |
| Acyl Chloride Formation | Not applicable | Pyridine or Triethylamine (TEA) | Involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust method but can be harsh and may not be suitable for sensitive substrates.[7][8] |
Recommendation: For the direct coupling of 3-aminobenzoic acid, a combination of EDC/HOBt with DIPEA in an anhydrous polar aprotic solvent like DMF or DCM is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base (e.g., DIPEA) in the reaction?
A non-nucleophilic organic base is crucial for several reasons:
-
It neutralizes any hydrochloride salts that may be present in the amine starting material or the coupling agent (like EDC hydrochloride).
-
It scavenges the acid generated during the reaction, driving the equilibrium towards product formation.
-
DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a nucleophile and cause unwanted side reactions.[6]
Q2: Why is it important to use anhydrous solvents?
Water can react with the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and a lower yield of the desired amide.[1] Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried is critical.
Q3: Can I monitor the progress of the reaction?
Yes, thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the starting materials and the reaction mixture at different time points to observe the consumption of the starting materials and the formation of the product. A typical mobile phase for this compound would be a mixture of ethyl acetate and hexanes.
Experimental Protocols
Protocol 1: Direct Amide Coupling using EDC/HOBt
This protocol describes the direct coupling of 3-aminobenzoic acid with thiophen-2-ylmethanamine.
dot
Caption: Workflow for Direct Amide Coupling.
Materials:
-
3-Aminobenzoic acid (1.0 eq)
-
Thiophen-2-ylmethanamine (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 eq), thiophen-2-ylmethanamine (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for another 5 minutes.
-
Add EDC (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Protocol 2: Nitro-Precursor Route
This two-step protocol is a more robust alternative to minimize side reactions.
Step 1: Synthesis of N-(thiophen-2-ylmethyl)-3-nitrobenzamide
dot
Caption: Two-Step Nitro-Precursor Synthesis Route.
Materials:
-
3-Nitrobenzoic acid (1.0 eq)
-
Thiophen-2-ylmethanamine (1.0 eq)
-
EDC (1.2 eq), HOBt (1.1 eq), DIPEA (2.5 eq)
-
Anhydrous DMF
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Synthesize N-(thiophen-2-ylmethyl)-3-nitrobenzamide from 3-nitrobenzoic acid and thiophen-2-ylmethanamine using the coupling procedure described in Protocol 1 .
-
Dissolve the purified N-(thiophen-2-ylmethyl)-3-nitrobenzamide (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4-5 eq) to the solution and heat the mixture to reflux (approximately 78 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it with saturated aqueous NaHCO₃ until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Conclusion
Low yields in the synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide are a common but surmountable challenge. By carefully controlling reaction conditions, selecting appropriate reagents, and minimizing side reactions, particularly those involving the free amine of 3-aminobenzoic acid, researchers can significantly improve their outcomes. For a more reliable and often higher-yielding approach, the nitro-precursor route is strongly recommended. This guide provides the necessary tools and insights to troubleshoot and optimize this important synthetic transformation.
References
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Retrieved from [Link]
-
Weller, C. E., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(8), 461-468. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Greenwood, E. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7733-7755. Retrieved from [Link]
-
Di Mola, A., et al. (2019). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 62(17), 8039-8054. Retrieved from [Link]
-
Kandasamy, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3636-3639. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Welcome to the technical support guide for 3-amino-N-(thiophen-2-ylmethyl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the purification of this compound. Achieving high purity is critical for reliable downstream applications, from biological screening to structural analysis. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow. Each solution is grounded in fundamental chemical principles to help you understand the causality behind the experimental choices.
Q1: My crude product is a persistent, difficult-to-remove yellow or brown oil instead of a solid. What's happening and how do I fix it?
Probable Cause: This issue, known as "oiling out," is common when the crude product contains significant impurities that depress its melting point or when the chosen crystallization solvent is inappropriate.[1] Oiling out occurs when the compound melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] The resulting oil often traps impurities, preventing effective purification.
Solutions:
-
Re-dissolve and Adjust Solvent System: Heat the mixture to re-dissolve the oil completely. Add more of the primary solvent to reduce saturation, or introduce a co-solvent ("anti-solvent") in which your compound is less soluble to induce crystallization. A common and effective solvent pair for amides is ethanol/water.[1]
-
Lower the Crystallization Temperature: If using a high-boiling point solvent, switch to a lower-boiling alternative. Cool the solution very slowly, first to room temperature, and then in an ice bath or refrigerator. Rapid cooling encourages oil formation, while slow cooling allows for the formation of a stable crystal lattice.
-
Induce Crystallization: If the oil persists in a supersaturated solution, induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seeding: Introduce a tiny crystal of previously purified 3-amino-N-(thiophen-2-ylmethyl)benzamide into the cooled solution to act as a template for crystallization.[2]
-
Q2: After purification by recrystallization, my product yield is very low. How can I improve it?
Probable Cause: Low yield after recrystallization typically points to one of two issues: either the compound is too soluble in the chosen solvent even at low temperatures, or an excessive amount of solvent was used.
Solutions:
-
Optimize Solvent Selection: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.[3] For aromatic amides like this one, polar solvents such as ethanol, acetone, or acetonitrile are often good starting points.[4] You may need to screen several solvents or solvent pairs to find the optimal system.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovery yield.
-
Perform a Second Crop: After filtering the first batch of crystals, concentrate the remaining mother liquor (e.g., by boiling off some solvent) and cool it again. This may yield a second "crop" of crystals. Note that this second crop may be of lower purity and should be analyzed separately.
Q3: My HPLC and NMR analyses still show unreacted starting materials (3-aminobenzoic acid or thiophen-2-ylmethanamine). How do I remove them?
Probable Cause: These impurities persist due to incomplete reaction or inefficient removal during the initial workup. Their differing polarity and acid/base properties compared to the final product can be exploited for removal.
Solutions:
-
Acid-Base Extraction (Liquid-Liquid Wash): This is a highly effective method for separating acidic, basic, and neutral compounds. The target molecule, 3-amino-N-(thiophen-2-ylmethyl)benzamide, has a basic amino group.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).[5]
-
To remove unreacted 3-aminobenzoic acid , wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃).[3] The benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
To remove unreacted thiophen-2-ylmethanamine , wash the organic layer with a mild acidic solution, such as 5% aqueous hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution.[3][6] The amine will be protonated to its ammonium salt, which will move to the aqueous layer.
-
After the acid and base washes, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][5]
-
Filter off the drying agent and concentrate the organic solvent to obtain the crude product, now free of acidic and basic impurities, ready for final purification.
-
-
-
Flash Column Chromatography: If extraction is insufficient, flash chromatography is the definitive method.[3][7]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective.[4] Given the polarity of your product, you may need to start with a low percentage of ethyl acetate and gradually increase the polarity to elute your compound after the less polar impurities have passed through. A small amount of triethylamine (~0.1-1%) can be added to the eluent to prevent the basic amino group from "tailing" on the acidic silica gel.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide?
The most common synthesis involves coupling an activated form of 3-aminobenzoic acid with thiophen-2-ylmethanamine.[8][] Based on this, impurities can be categorized as follows:
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | 3-aminobenzoic acid, Thiophen-2-ylmethanamine | Incomplete reaction conversion.[10] |
| Coupling Reagent By-products | Dicyclohexylurea (from DCC), HOBt/HATU residues | Residue from amide bond formation reagents.[] |
| Side-Reaction Products | Diacylated amine, self-coupled benzoic acid anhydride | Side reactions occurring during the activation or coupling step. |
| Hydrolysis Products | 3-aminobenzoic acid | Hydrolysis of the amide bond during workup, especially under harsh acidic or basic conditions.[10] |
Q2: What is the best all-around method for purifying this compound: recrystallization or chromatography?
For most cases, recrystallization is the preferred first-line method of purification for amides. [3][4] It is faster, more cost-effective, and often yields material of very high purity, especially if the crude product is already >85-90% pure.[11]
Flash column chromatography should be used when:
-
Recrystallization fails to remove a key impurity with similar solubility.
-
The crude product is an oil or contains a complex mixture of by-products.[3][7]
-
A very high purity standard (>99.5%) is required and recrystallization alone is insufficient.
The following workflow diagram illustrates a typical decision-making process for purification.
Caption: A general workflow for the purification of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Q3: How do I select the right solvent system for recrystallization?
The principle of "like dissolves like" is a good starting point. Your molecule has both polar (amine, amide) and non-polar (phenyl, thiophene) regions.
Step-by-Step Solvent Screening Protocol:
-
Place a small amount of your crude solid (10-20 mg) into a test tube.
-
Add a small amount of a test solvent (~0.5 mL) at room temperature. Observe if it dissolves. If it dissolves completely at room temperature, the solvent is too good; discard it.
-
If it does not dissolve, heat the mixture gently (e.g., in a hot water bath). If it dissolves completely when hot, this is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe if a good quantity of crystals forms.
-
Test a range of solvents with varying polarities.
Recommended Solvents to Screen:
-
High Polarity: Water, Ethanol, Isopropanol
-
Medium Polarity: Acetone, Acetonitrile, Ethyl Acetate[4]
-
Low Polarity (as anti-solvents): Toluene, Hexanes
Often, a two-solvent system (e.g., dissolving in a minimal amount of hot ethanol and then slowly adding water until the solution becomes cloudy) provides the best results for compounds with intermediate polarity.[1]
Q4: My compound seems to be degrading on the silica gel column. What can I do?
Probable Cause: The free amino group on your molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption, peak tailing, and in some cases, degradation.
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (0.1-1% v/v), to your eluent.[4] This will neutralize the acidic sites on the silica gel, allowing your basic compound to elute more cleanly.
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] Your compound would elute based on its hydrophobicity. This is an excellent, though more expensive, alternative if normal-phase chromatography fails.
-
The following diagram illustrates the troubleshooting logic for common purification challenges.
Caption: A decision tree for troubleshooting common purification problems.
References
-
Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? [Forum post]. Retrieved from [Link]
-
Rimaux, S., Valdivia, A., Martín-López, J., Francesconi, V., Escriche, C., Mestdagh, C., ... & Vázquez, S. (2021). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 64(15), 11496–11513. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium amide. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-{2-[(3-{[(Z)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(18), 4884–4887. [Link]
-
PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]
-
Molecules. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]
- Google Patents. (2008). EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides.
-
National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-2-chloro-N-(thiophen-2-ylmethyl)benzamide. Retrieved from [Link]
- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
- Google Patents. (2011). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
National Institutes of Health. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
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- 6. EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google Patents [patents.google.com]
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- 8. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
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resolving solubility issues of 3-amino-N-(thiophen-2-ylmethyl)benzamide in aqueous buffers
Technical Support Center: Solubilization of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Welcome to the technical support guide for resolving aqueous solubility challenges with 3-amino-N-(thiophen-2-ylmethyl)benzamide. This document provides a structured, science-backed troubleshooting framework for researchers, chemists, and formulation scientists. Our approach is built on a logical progression from understanding the molecule's intrinsic properties to applying systematic solubilization strategies.
Section 1: Foundational Troubleshooting & Physicochemical Characterization
This section addresses the most common initial queries and establishes the essential groundwork for effective problem-solving. Poor solubility is rarely overcome by a single, universal solution; it requires a methodical approach starting with the molecule itself.
Q1: I've just received my first batch of 3-amino-N-(thiophen-2-ylmethyl)benzamide and it's failing to dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Where do I begin?
A1: This is a common and expected challenge for a molecule with this structure. The combination of a benzamide core and a thiophene group results in a molecule that is predominantly hydrophobic and likely crystalline, making it poorly soluble in neutral aqueous media.[1][2] Your first step is not to randomly test solvents, but to systematically characterize the compound. This process will provide the data needed to make informed decisions.
The initial workflow should be as follows:
Caption: Initial workflow for assessing a new compound.
Q2: What are the critical physicochemical properties I need to determine, and why?
A2: To effectively solubilize 3-amino-N-(thiophen-2-ylmethyl)benzamide, you must first understand its intrinsic solubility (S₀), its acid dissociation constant (pKa), and its hydrophobicity (logP).
-
Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the drug in a saturated solution. It represents the baseline you need to improve upon.
-
Acid Dissociation Constant (pKa): Your compound has a primary amine (-NH₂) group, which is basic. The pKa value is the pH at which 50% of these amine groups are protonated (ionized, -NH₃⁺) and 50% are neutral.[3] This is the single most important factor for determining if pH modification will be a successful strategy.
-
Octanol-Water Partition Coefficient (logP): This value measures the hydrophobicity of the molecule. A higher logP indicates greater lipid-solubility and lower water-solubility. The thiophene and benzene rings contribute to a higher logP.[1][4]
Q3: How do I experimentally measure the intrinsic solubility (S₀)?
A3: The gold-standard method is the Shake-Flask Method , recommended by regulatory bodies like the FDA.[5][6] This procedure ensures you are measuring true equilibrium solubility.
Protocol 1: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of your solid compound to a series of vials containing your aqueous buffer of interest (e.g., phosphate or citrate buffers across a pH range). "Excess" means enough solid should remain visible after the experiment is complete.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A duration of 18-24 hours is standard, but 48-72 hours may be necessary for highly crystalline compounds.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure you are only measuring the dissolved compound, it is critical to separate the supernatant without disturbing the solid. This is best achieved by centrifuging the vials and carefully collecting the supernatant, or by filtering it through a 0.22 µm PVDF filter compatible with your sample.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration is the equilibrium solubility at that specific pH and temperature.
Section 2: Step-by-Step Solubilization Strategies
Once you have a baseline understanding of your molecule, you can apply targeted strategies. These should be approached in a tiered manner, starting with the simplest and most common methods.
Q4: My compound has a basic amine group. How can I use pH to my advantage?
A4: This is the most powerful initial strategy. The primary amine on your molecule can be protonated in acidic conditions to form a positively charged ammonium salt (-NH₃⁺). This ionized form is significantly more polar and, therefore, more water-soluble. The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation.[8][9][10]
Causality: For a weak base, solubility increases as the pH of the solution drops below its pKa. A general rule of thumb is that for every log unit difference between the pKa and the pH, the ratio of ionized to un-ionized drug changes by a factor of 10. For maximum solubility, you should aim for a pH at least 2 units below the compound's pKa.
Caption: Decision process for using pH modification.
Actionable Advice: Perform the shake-flask experiment (Protocol 1) in a series of buffers from pH 2 to pH 8. Plot solubility (on a log scale) versus pH. This pH-solubility profile will be your most valuable tool for formulation development.
Q5: Adjusting the pH isn't enough or is incompatible with my experiment. What is the next step?
A5: The next tier of intervention is the use of co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[11][12] This makes the environment more favorable for a hydrophobic molecule like 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the water (reducing its "interfacial tension"), thereby lowering the energy required to create a cavity for the solute molecule.[13]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range (v/v) | Key Considerations |
| DMSO | 1-10% (Cell-based assays: <0.5%) | Excellent solubilizer, but can be toxic to cells and interfere with assays. |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10-40% | Common in pharmaceutical formulations. Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, widely used. Can also increase viscosity. |
Source: Data compiled from established pharmaceutical practices.[14][15]
Protocol 2: Co-solvent Screening
-
Prepare stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mM in DMSO).
-
In a series of tubes, prepare different concentrations of each co-solvent in your primary aqueous buffer (e.g., 1%, 2%, 5%, 10% DMSO in PBS).
-
Add a small aliquot of the compound stock solution to each co-solvent/buffer mixture to reach your desired final concentration.
-
Vortex and visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The lowest concentration of co-solvent that maintains clarity is your target.
-
Self-Validation: Always run a "vehicle control" (buffer + co-solvent, no compound) in your final experiment to ensure the co-solvent itself does not cause an effect.
Q6: I am still facing solubility issues, or I need to avoid organic solvents. What other options do I have?
A6: For highly challenging compounds, or when organic solvents must be minimized, surfactants and cyclodextrins are excellent advanced options.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solution. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment.[16]
-
Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.
-
Best Practice: Use at the lowest effective concentration, typically just above the CMC, to avoid potential cell toxicity.
-
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule (likely the thiophene or benzamide ring) fits into the cyclodextrin's cavity.[18][19] This complex has a water-soluble exterior, dramatically increasing the overall solubility of the guest molecule.
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility than natural β-cyclodextrin.[19]
-
Protocol 3: Cyclodextrin Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess of 3-amino-N-(thiophen-2-ylmethyl)benzamide to each solution.
-
Equilibrate using the shake-flask method (Protocol 1) for 24-48 hours.
-
Separate the phases and quantify the concentration of your compound in the supernatant.
-
Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.
Section 3: Integrated Strategy and Final Recommendations
Q7: How do I combine these strategies into a single, logical workflow?
A7: A tiered approach is the most efficient path to success. Start with the simplest, least invasive methods and progress to more complex solutions only as needed. This minimizes the use of potentially confounding excipients and saves time and resources.
Caption: A tiered approach to solving solubility issues.
Final Recommendation: For 3-amino-N-(thiophen-2-ylmethyl)benzamide, the predicted basicity of the amino group makes pH adjustment your primary and most promising tool . If this is not feasible for your experimental system, a combination of a low percentage of a co-solvent like ethanol with a cyclodextrin like HP-β-CD often provides a synergistic effect, achieving the desired solubility with minimal concentration of each excipient. Always validate that your final formulation vehicle does not interfere with your assay. For guidance on acceptable excipients in drug products, consult the FDA's Inactive Ingredient Database.[20][21]
References
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Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8030, Thiophene. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1645, 3-Aminobenzamide. PubChem. Available at: [Link]
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Crini, G. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(23), 7249. Available at: [Link]
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Wikipedia. (n.d.). 3-Aminobenzamide. Available at: [Link]
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Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water- and lipid-based formulation excipients. International Journal of Pharmaceutics, 543(1-2), 18-24. Available at: [Link]
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Jouyban, A. (2018). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. ResearchGate. Available at: [Link]
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Yalkowsky, S. H., & He, Y. (2003). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 264(1-2), 25-33. Available at: [Link]
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Valero, M., et al. (2016). Competitive and Synergistic Interactions between Polymer Micelles, Drugs, and Cyclodextrins. Langmuir, 32(46), 12197-12205. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
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Kjell, A., & Bergström, C. (2011). Prediction of pH-dependent aqueous solubility of druglike molecules. Pharmaceutical Research, 28(11), 2825–2836. Available at: [Link]
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Glomme, A., & März, F. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmaceutical and Biomedical Analysis, 192, 113645. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2020). FDA's Inactive Ingredient Database (IID). YouTube. Available at: [Link]
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Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 240-247. Available at: [Link]
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Chen, Y., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Journal of Molecular Liquids, 309, 113110. Available at: [Link]
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Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2636-2647. Available at: [Link]
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Patel, J., et al. (2021). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 12(3). Available at: [Link]
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Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available at: [Link]
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addressing instability of 3-amino-N-(thiophen-2-ylmethyl)benzamide in solution
Welcome to the technical support center for 3-amino-N-(thiophen-2-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to address potential instability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Introduction
3-Amino-N-(thiophen-2-ylmethyl)benzamide is a molecule of interest in various research fields due to its unique structural combination of a benzamide core, a primary aromatic amine, and a thiophene moiety. While aromatic amides are generally stable, the presence of the amino and thiophene groups can introduce specific labilities.[1] This guide provides a comprehensive overview of potential degradation pathways, troubleshooting strategies, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the color of my 3-amino-N-(thiophen-2-ylmethyl)benzamide solution over time. What could be the cause?
A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation of the aromatic amino group.[2] Aromatic amines can be susceptible to air oxidation, which can be accelerated by light and the presence of metal ions.
Q2: My compound seems to be losing potency in my biological assays. Could this be related to instability?
Yes, a loss of potency is a strong indicator of compound degradation. The primary modes of degradation for this molecule are likely hydrolysis of the amide bond and oxidation of the aminophenyl or thiophene ring.[3][4] Either of these events would alter the chemical structure and likely reduce or eliminate its biological activity.
Q3: What are the primary factors that can influence the stability of this compound in solution?
The main factors affecting the stability of 3-amino-N-(thiophen-2-ylmethyl)benzamide are:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the amide bond.[1][3][5][6]
-
Light: The thiophene ring and the aromatic amine are potentially photosensitive.[7][8][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amino group.[2][10]
-
Temperature: Higher temperatures will generally accelerate the rate of all degradation reactions.
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in hydrolysis, and some solvents, like DMSO, can have inherent reactivity issues.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Hydrolysis or Oxidation: The amide bond may be hydrolyzing, or the aromatic amine/thiophene ring may be oxidizing. | 1. pH Control: Ensure your solution is buffered to a neutral pH (around 7).[1] 2. Inert Atmosphere: Prepare solutions using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10] 3. Light Protection: Store solutions in amber vials or protect them from light.[7][8] |
| Inconsistent results in biological assays. | Compound Degradation in Assay Media: The compound may be unstable under the specific pH, temperature, or composition of your cell culture or assay buffer. | 1. Fresh Preparations: Always prepare fresh solutions of the compound immediately before use. 2. Stability Check in Media: Perform a preliminary experiment to assess the stability of the compound in your assay media over the time course of your experiment. Analyze samples by HPLC at different time points.[12] |
| Precipitation of the compound from solution. | Poor Solubility or Degradation to an Insoluble Product: The compound may have limited solubility in your chosen solvent, or a degradation product may be less soluble. | 1. Solubility Assessment: Determine the solubility of the compound in various solvents to find the most suitable one.[13][14] 2. Co-solvents: Consider the use of a co-solvent system to improve solubility. 3. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant. |
Potential Degradation Pathways
Understanding the likely mechanisms of degradation is crucial for developing effective stabilization strategies.
Caption: Potential degradation pathways for 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Amide Bond Hydrolysis
The benzamide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 3-aminobenzoic acid and thiophen-2-ylmethanamine.[3][5][6] The rate of hydrolysis is pH-dependent.[1]
Oxidation of the Aromatic Amine
The 3-amino group is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation.[2] This can lead to the formation of colored byproducts such as nitroso and nitro compounds, or polymerization. This process can be catalyzed by light and trace metals.
Photodegradation of the Thiophene Moiety
Thiophene-containing compounds can be sensitive to light.[8][9] The thiophene ring can undergo photo-oxidation, potentially leading to ring-opening or the formation of sulfoxides.[4]
Recommended Experimental Protocols
To ensure the reliability of your results, we recommend the following protocols for handling and analyzing 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Use high-purity, degassed solvents. For biological experiments, anhydrous DMSO is a common choice, but be aware of potential reactivity with some classes of compounds.[11] Ethanol can also be a suitable solvent.[7]
-
Inert Conditions: If possible, weigh the compound and prepare the initial stock solution under an inert atmosphere (e.g., in a glove box).
-
Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.
-
Storage: Store stock solutions in amber glass vials at -20°C or -80°C for long-term storage.[7][15] For short-term use, refrigeration at 2-8°C is acceptable.
-
Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
This protocol allows you to determine the stability of the compound under your specific experimental conditions.
Caption: Workflow for assessing compound stability using HPLC.
-
Sample Preparation: Prepare a solution of 3-amino-N-(thiophen-2-ylmethyl)benzamide in your experimental buffer or media at the final working concentration.
-
Incubation: Incubate the solution under the exact conditions of your experiment (temperature, light exposure, etc.).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.[12][16] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point.
-
Data Interpretation: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
References
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Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2024). American Chemical Society. Retrieved from [Link]
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Benzamide hydrolysis in strong acids — The last word. (n.d.). ResearchGate. Retrieved from [Link]
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3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... (n.d.). Retrieved from [Link]
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The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed. Retrieved from [Link]
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Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. Retrieved from [Link]
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Beware of N-Benzoyloxybenzamides. (2024). PMC. Retrieved from [Link]
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troubleshooting unexpected side reactions in 3-amino-N-(thiophen-2-ylmethyl)benzamide synthesis
Welcome to the dedicated technical support resource for the synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected side reactions and challenges during this specific amide coupling. Our goal is to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3-amino-N-(thiophen-2-ylmethyl)benzamide?
A1: The most prevalent and generally reliable method is the coupling of 3-aminobenzoic acid with thiophen-2-ylmethanamine using a suitable amide coupling reagent.[1][2] Common choices for coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions like racemization, although racemization is not a concern for this specific synthesis.[1] Alternatively, phosphonium or aminium/uronium salt-based reagents like HATU or HBTU can offer faster reaction times and higher yields.[1]
Another viable route is the conversion of 3-aminobenzoic acid to 3-aminobenzoyl chloride, followed by its reaction with thiophen-2-ylmethanamine, typically under Schotten-Baumann conditions (in the presence of an aqueous base).[3][4] However, this method requires careful handling of the moisture-sensitive acyl chloride.[3]
Q2: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What is it likely to be?
A2: This is a classic sign of self-condensation or polymerization. The 3-amino group of one molecule of 3-aminobenzoic acid can react with the activated carboxyl group of another, leading to the formation of polyamide oligomers or polymers.[5] This side reaction is competitive with the desired reaction with thiophen-2-ylmethanamine.
Q3: My final product has a persistent yellow or brownish color, even after initial purification. What is the likely cause?
A3: Discoloration in reactions involving anilines is often due to oxidation of the amino group.[5] The 3-amino group on the benzamide ring is susceptible to oxidation, which can form highly colored, conjugated impurities. This can be exacerbated by prolonged reaction times, high temperatures, or exposure to air.[5]
Q4: After purification by column chromatography, my yield is significantly lower than what I expected from TLC analysis. What could be happening?
A4: While several factors can contribute to low yields after chromatography, amides can sometimes be challenging to purify on silica gel.[6] They can streak or partially decompose on acidic silica. It's also possible that some of your product is lost during the workup and extraction phases.[3] Recrystallization is often a preferable method for purifying amides if a suitable solvent system can be found.[6]
Troubleshooting Guides: Unexpected Side Reactions
Issue 1: Formation of Polyamide Byproducts from Self-Condensation
This is arguably the most common side reaction in this synthesis. The nucleophilic 3-amino group of the starting material or product can compete with the intended amine, thiophen-2-ylmethanamine.
Root Cause Analysis:
-
Slow addition of the amine: If the activated 3-aminobenzoic acid is allowed to build up in concentration before the thiophen-2-ylmethanamine is added or can react, it will begin to react with itself.
-
Sub-stoichiometric amount of the target amine: Inaccurate measurement or poor quality of the thiophen-2-ylmethanamine can leave an excess of activated 3-aminobenzoic acid.
-
High reaction concentration: Higher concentrations can favor intermolecular reactions like polymerization.
Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the coupling reagent to a mixture of the acid and amine, first activate the 3-aminobenzoic acid with the coupling reagent (and HOBt, if used) for a short period (e.g., 15-30 minutes at 0 °C). Then, add this activated mixture dropwise to a solution of the thiophen-2-ylmethanamine.[7] This ensures that the activated acid is always in the presence of an excess of the desired amine.
-
Use of a Protecting Group: For a more robust, albeit longer, synthesis, consider protecting the 3-amino group as a carbamate (e.g., Boc or Cbz).[8][9][10] This completely prevents self-condensation. The protecting group can be removed in a final step.
-
Reaction Concentration: Run the reaction at a lower concentration (e.g., 0.1 M) to disfavor the intermolecular self-condensation.
-
Stoichiometry Check: Ensure you are using at least a 1:1 molar ratio of the amine to the carboxylic acid, or even a slight excess of the amine (e.g., 1.1 equivalents).
Experimental Workflow: Amide Coupling with Pre-activation
Caption: Workflow for minimizing self-condensation.
Issue 2: Side Reactions Involving the Thiophene Ring
The thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic attack, particularly at the C5 position (adjacent to the CH2 group).[11]
Root Cause Analysis:
-
Harsh acidic conditions: If using the acyl chloride route, the generation of HCl can lead to protonation and potential side reactions on the thiophene ring.[11] Strong Lewis acids used in some coupling protocols could also cause issues.
-
Oxidizing agents: The presence of strong oxidizing agents could lead to the formation of thiophene S-oxides.[12]
Troubleshooting Protocol:
-
Choice of Coupling Method: Prefer neutral or mildly basic coupling conditions (e.g., EDC/HOBt with a non-nucleophilic base like DIPEA) over strongly acidic ones.
-
Avoid Strong Acids: If using the acyl chloride method, ensure an adequate amount of base is present to quench the HCl byproduct immediately.[4] A two-phase Schotten-Baumann setup is often effective.[3]
-
Inert Atmosphere: While primarily to prevent oxidation of the aniline, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent side reactions with atmospheric oxidants.
Issue 3: Double Acylation of Thiophen-2-ylmethanamine
While less common than self-condensation, it is possible for the primary amine of thiophen-2-ylmethanamine to react with two molecules of activated 3-aminobenzoic acid, especially if a large excess of the acid is used.
Root Cause Analysis:
-
Incorrect Stoichiometry: Using a significant excess of the activated 3-aminobenzoic acid.
-
High Temperature: Higher temperatures can sometimes promote this side reaction.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 or 1:1.1 ratio of carboxylic acid to amine. Avoid a large excess of the carboxylic acid.
-
Temperature Control: Maintain a low to ambient reaction temperature (e.g., starting at 0 °C and slowly warming to room temperature).[13]
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC/HOBt or HATU | High efficiency, mild conditions, and fewer side products.[1] |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and compatibility with coupling reagents. |
| Base | DIPEA or N-Methylmorpholine | Non-nucleophilic bases that do not interfere with the coupling reaction. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like double acylation and decomposition.[13] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the 3-amino group.[5] |
| Order of Addition | Add activated acid to amine | Minimizes self-condensation of 3-aminobenzoic acid.[7] |
Purification Protocol
Problem: Low recovery after silica gel chromatography.
Solution: Attempt recrystallization before resorting to chromatography.
-
Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating.[6] The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.
-
Recrystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If chromatography is necessary, consider using a neutral or deactivated silica gel, or adding a small amount of a basic modifier (e.g., 0.5% triethylamine) to the eluent to reduce tailing and potential decomposition of the product on the column.[6]
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common issues.
References
- Vertex AI Search. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese...
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide.
- ResearchGate. (2020).
- Benchchem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble...
- Wiley Online Library. (2025). PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Wikipedia. (n.d.). Thiophene.
- NIH. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- R Discovery. (n.d.). N-aryl Amides Research Articles.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
- StudySmarter. (2023).
- WIPO Patentscope. (2015).
- PMC. (n.d.).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Benchchem. (2025). How to overcome common problems in Benzamide synthesis?
- ResearchGate. (2021). Why did my amide syntesis does not work?
- Benchchem. (2025). Characterization of unexpected products in 3-Amino-2-chlorobenzylamine reactions.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Benchchem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Chemistry LibreTexts. (2020). 10.2: Protecting Groups.
- BLDpharm. (n.d.). 3-Amino-N-methyl-5-(thiophen-2-yl)benzamide.
- Smolecule. (2024). Buy 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide.
- Master Organic Chemistry. (2018).
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Scientific Research Publishing. (2025). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Benchchem. (2025). identifying and characterizing side products of 4-Aminobenzoyl chloride reactions.
- PubChem. (n.d.). 3-Aminobenzoyl chloride.
- PubMed. (n.d.). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose)
- Google Patents. (n.d.).
- Pearson. (2024). Predict the major products formed when benzoyl chloride (PhCOCl)...
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Technical Support Center: Optimization of Dosage for In Vivo Experiments with 3-amino-N-(thiophen-2-ylmethyl)benzamide
Welcome to the technical support center for 3-amino-N-(thiophen-2-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing the in vivo dosage of this compound. Our approach is rooted in scientific expertise and practical field insights to ensure the integrity and success of your experiments.
Understanding the Compound: A PARP Inhibitor
The chemical structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide features a benzamide core, which is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP inhibitors are a class of targeted therapies that have shown significant promise in oncology, particularly in cancers with deficiencies in DNA repair mechanisms.[1] The benzamide group mimics the nicotinamide moiety of the NAD+ substrate, allowing for competitive inhibition by binding to the catalytic domain of PARP enzymes.[1] Therefore, this guide will proceed under the scientifically-grounded assumption that 3-amino-N-(thiophen-2-ylmethyl)benzamide functions as a PARP inhibitor.
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs).[1] Inhibition of these enzymes leads to the accumulation of SSBs, which can then result in the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and targeted cancer cell death.[4]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for 3-amino-N-(thiophen-2-ylmethyl)benzamide?
A1: Based on its benzamide core structure, 3-amino-N-(thiophen-2-ylmethyl)benzamide is hypothesized to act as a PARP inhibitor.[1][2] It likely competes with NAD+ for the catalytic site of PARP enzymes, thereby inhibiting the repair of DNA single-strand breaks.[1] This action is expected to be synthetically lethal in cancer cells with underlying DNA repair defects, such as BRCA1/2 mutations.[4]
Q2: What are the critical first steps before starting an in vivo dosing study with this compound?
A2: Before initiating in vivo studies, it is crucial to:
-
Confirm solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles.
-
Establish in vitro potency: Determine the half-maximal inhibitory concentration (IC50) in relevant cancer cell lines to inform the starting dose range for in vivo experiments.[5][6]
-
Conduct a literature review: While data on this specific compound may be limited, reviewing in vivo studies of other benzamide-based PARP inhibitors can provide valuable insights into expected dosing ranges, schedules, and potential toxicities.[7][8][9]
Q3: How do I select an appropriate animal model for my in vivo studies?
A3: The choice of animal model is critical and depends on your research question. For efficacy studies of a PARP inhibitor, common models include:
-
Xenograft models: Human cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are implanted into immunocompromised mice.[7]
-
Genetically engineered mouse models (GEMMs): Mice that are genetically predisposed to developing specific types of cancer, such as those with a Brca1-deficient background, can provide a more physiologically relevant system.[8][10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your in vivo experiments with 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Issue 1: Poor Compound Solubility and Formulation Instability
Symptoms:
-
Difficulty dissolving the compound in the desired vehicle.
-
Precipitation of the compound in the formulation upon standing or at room temperature.
-
Inconsistent results between animals in the same dosing group.
Potential Causes and Solutions:
| Cause | Solution |
| Inappropriate Vehicle Selection | Screen a panel of vehicles. Common choices for PARP inhibitors include aqueous solutions with co-solvents or cyclodextrins. A formulation of 10% DMSO and 30% Kleptose has been used for olaparib.[11] |
| Low Aqueous Solubility | For oral administration, consider formulating as a suspension. For parenteral routes, nanoparticle formulations, such as lipid-based nanoparticles or nanoemulsions, can improve solubility and bioavailability.[5][6][12] |
| pH-dependent Solubility | Determine the pKa of the compound and adjust the pH of the formulation to enhance solubility, ensuring it remains within a physiologically acceptable range. |
| Formulation Instability | Prepare fresh formulations for each dosing day. If stock solutions are used, validate their stability under the storage conditions. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Symptoms:
-
The compound shows potent inhibition of cancer cell growth in vitro but fails to inhibit tumor growth in animal models.
Potential Causes and Solutions:
| Cause | Solution |
| Poor Pharmacokinetics (PK) | Conduct a pilot PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dose and schedule.[7][9] |
| Insufficient Drug Exposure at the Tumor Site | Measure the concentration of the compound in the tumor tissue to confirm it is reaching its target.[9][10] Some PARP inhibitors have shown higher accumulation in tumors compared to plasma.[9][10] |
| Rapid Metabolism | Analyze plasma and tumor samples for major metabolites to understand if the compound is being rapidly inactivated. |
| Suboptimal Dosing Schedule | Based on the PK data, adjust the dosing frequency (e.g., from once daily (qd) to twice daily (b.i.d.)) to maintain therapeutic concentrations of the compound at the tumor site.[7] |
Issue 3: Observed In Vivo Toxicity
Symptoms:
-
Significant weight loss in treated animals.
-
Signs of distress, such as lethargy, ruffled fur, or hunched posture.
-
Organ-specific toxicity observed during necropsy and histopathological analysis.
Potential Causes and Solutions:
| Cause | Solution |
| Dose is Too High | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[7] Start with a low dose and escalate in different cohorts of animals. |
| Vehicle Toxicity | Always include a vehicle-only control group to differentiate between the toxicity of the compound and the formulation. |
| On-target Toxicity | PARP inhibitors can have on-target effects on healthy tissues, particularly the bone marrow.[7] Monitor complete blood counts (CBCs) to assess for myelosuppression. |
| Off-target Effects | While the benzamide core is characteristic of PARP inhibitors, off-target activities cannot be ruled out without further investigation. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or athymic nude mice).
-
Group Allocation: Divide animals into cohorts of 3-5 mice per group.
-
Dosing:
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weight at least three times per week.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To determine the ADME profile and target engagement of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Methodology:
-
Animal Model: Use tumor-bearing mice from the selected efficacy model.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant level (e.g., the MTD or a fraction thereof).
-
Sample Collection: Collect blood and tumor samples at multiple time points after dosing (e.g., 1, 4, 8, 24 hours).[7][9]
-
Bioanalysis:
-
PK: Analyze plasma and tumor homogenates using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.
-
PD: Measure the inhibition of PARP activity in tumor samples. This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) through methods such as ELISA or immunohistochemistry.[7]
-
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Mechanism of Action: PARP Inhibition.
References
- A Comparative Analysis of Benzamide-Based PARP Inhibitors: A Guide for Researchers. (2025). Benchchem.
- Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy. (2020). [Source not available].
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals.
- Nanoparticle Formulations of PARP Inhibitors. (2020). Frontiers.
- In vitro analysis of PARP inhibitor nanoformul
- Structural requirements for potent PARP inhibition. The benzamide...
- The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. (2014). PMC - NIH.
- Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radi
- A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. PMC - NIH.
- Chemical structures and known PARP activities of clinical PARP...
- An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance. MDPI.
- Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Request PDF.
- High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with pl
- 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor | MedChemExpress. MedChemExpress.
- Full article: Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Taylor & Francis Online.
- Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. PMC.
- 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
- 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube.
- PARP Inhibitors: Clinical Limitations and Recent
- 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed.
- (PDF) Clinical approaches to overcome PARP inhibitor resistance.
- Mechanisms of Resistance to PARP Inhibitors—Three and Counting | Cancer Discovery. (2013). Cancer Discovery.
- 3-Aminobenzamide, PARP inhibitor (TBI1239). Tribioscience.
- Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. (2023). bioRxiv.
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- 8. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Refining Purification Methods for 3-amino-N-(thiophen-2-ylmethyl)benzamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-amino-N-(thiophen-2-ylmethyl)benzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to empower you with the expertise to optimize your purification workflows.
Introduction: The Challenge of Purifying a Multifunctional Molecule
3-amino-N-(thiophen-2-ylmethyl)benzamide possesses a unique combination of functional groups: a primary aromatic amine, a secondary amide, a phenyl ring, and a thiophene moiety. This structural complexity can present several purification challenges, including poor chromatographic peak shape, difficulty in achieving crystallinity, and the persistence of specific impurities. This guide will systematically address these issues, providing both theoretical explanations and practical, field-proven solutions.
Troubleshooting Guide: A-Question-and-Answer Approach to Common Purification Issues
This section directly addresses specific problems you may encounter during your experiments.
Issue 1: My compound is showing significant tailing during silica gel column chromatography.
Question: Why is my compound tailing on the silica gel column, and how can I resolve this to get sharp, well-defined peaks?
Answer: Peak tailing for 3-amino-N-(thiophen-2-ylmethyl)benzamide on a standard silica gel column is a common issue. The primary cause is the interaction between the basic 3-amino group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to a slow and uneven elution of the compound, resulting in a "tailing" peak shape.[3][4][5]
Here are several strategies to mitigate this problem:
-
Mobile Phase Modification with a Competing Base: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to your mobile phase.[1][2] A typical concentration is 0.1-1% (v/v). The added amine will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.[1][6]
-
Using an Alternative Stationary Phase: If mobile phase modification is not sufficient or desirable, consider using a different stationary phase. Amino-functionalized silica gel is an excellent alternative as its surface is basic, which repels the basic amine group of your compound, leading to improved peak shape.[1] Basic alumina is another potential option.[2]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative. In this case, you would use a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. To ensure the amine is in its neutral, less polar form, it is beneficial to use a mobile phase with a basic pH.[1]
Issue 2: My compound is not crystallizing, or it is "oiling out" of solution.
Question: I am struggling to induce crystallization of my purified 3-amino-N-(thiophen-2-ylmethyl)benzamide. It either remains in solution or separates as an oil. What should I do?
Answer: "Oiling out" or failure to crystallize is a common problem for polar organic molecules.[7] This typically occurs when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when the cooling process is too rapid. The goal of recrystallization is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[8][9]
Here is a systematic approach to finding a suitable recrystallization solvent and inducing crystallization:
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Ideal single solvents for polar compounds like amides often include ethanol, acetone, or acetonitrile.[10]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is often the solution.[9] A good approach is to dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly. For polar organic compounds, common solvent pairs include ethanol/water and acetone/water.[9]
-
Inducing Crystallization:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling often leads to the formation of oils or very small crystals.[11] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Issue 3: My purified compound still shows impurities by TLC and/or NMR.
Question: After purification, I still see traces of starting materials or other by-products. What are the likely impurities and how can I remove them?
Answer: The most probable impurities in the synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide, especially if prepared from an acyl chloride and an amine, are unreacted 3-aminobenzoyl chloride (or the corresponding carboxylic acid if hydrolyzed) and thiophen-2-ylmethanamine.[][13][14] Another possible impurity is the di-acylated product, N,N-bis(3-aminobenzoyl)thiophen-2-ylmethanamine, if an excess of the acyl chloride was used.[15]
Here's a strategy for removing these common impurities:
-
Aqueous Workup: Before column chromatography or recrystallization, a thorough aqueous workup can be very effective.
-
Acid Wash: Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate and extract any unreacted thiophen-2-ylmethanamine into the aqueous layer.[15][16]
-
Base Wash: A subsequent wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate and extract any unreacted 3-aminobenzoic acid into the aqueous layer.[15][16]
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) will help to remove any remaining water from the organic layer.[16]
-
-
Optimized Chromatography: If impurities persist after the workup, careful column chromatography is necessary.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and the impurities.[16][17]
-
Gradient Elution: Employing a gradient elution during column chromatography, where the polarity of the mobile phase is gradually increased, can often provide better separation of closely eluting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of my reaction mixture?
A1: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A 1:1 mixture of hexane:ethyl acetate is a reasonable starting point. You can then adjust the ratio to achieve an Rf value for your product of around 0.3-0.4, which is generally optimal for separation by column chromatography. Given the polarity of your product, you may need to add a small amount of an even more polar solvent like methanol to the ethyl acetate.
Q2: How can I be sure that the triethylamine (TEA) from my chromatography mobile phase is completely removed from my final product?
A2: Since triethylamine has a relatively low boiling point (89.5 °C), it can usually be removed by evaporation under high vacuum. To ensure complete removal, after concentrating your fractions, you can redissolve the residue in a solvent like dichloromethane (DCM) and re-evaporate. This process can be repeated a few times. If a triethylammonium salt has formed, a simple wash with water or a dilute bicarbonate solution during a liquid-liquid extraction should remove it.[18]
Q3: Can I use distillation to purify 3-amino-N-(thiophen-2-ylmethyl)benzamide?
A3: Distillation is generally not a suitable method for purifying this compound. Aromatic amides tend to have high boiling points and may decompose at the temperatures required for distillation, even under high vacuum.[19] Recrystallization and chromatography are the preferred methods.
Q4: My compound is colored. Is this normal?
A4: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight off-white or pale yellow color may be acceptable depending on the required purity, a dark color may indicate significant oxidation. It is advisable to store the compound under an inert atmosphere (like nitrogen or argon) and protected from light to minimize degradation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing caused by the basic amino group.
-
TLC Analysis:
-
Prepare a TLC developing chamber with a mobile phase of hexane:ethyl acetate (e.g., 1:1) containing 0.5% (v/v) triethylamine.
-
Spot your crude product on a TLC plate and develop it.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for the desired product.
-
-
Column Preparation:
-
Choose an appropriately sized silica gel column for the amount of crude material.
-
Prepare a slurry of silica gel in the optimized mobile phase (from step 1).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual triethylamine.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for recrystallizing polar organic compounds.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, acetone, water, ethyl acetate) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes to determine if the compound dissolves at a higher temperature.
-
Allow the soluble samples to cool to see if crystals form. An ideal solvent will dissolve the compound when hot but not when cold.[9]
-
If no single solvent is ideal, try a mixed solvent system as described in the troubleshooting section.[9][20]
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or "good" solvent of a mixed pair) to completely dissolve the compound.[9]
-
If using a mixed solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.
-
If there are any insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Allow the crystals to air dry on the filter paper for a few minutes before transferring them to a watch glass to dry completely, preferably in a vacuum oven.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System | Rationale |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5% Triethylamine | Standard polarity range for amides, with TEA to prevent amine tailing. |
| Dichloromethane/Methanol with 0.5% Triethylamine | For more polar impurities or products, with TEA for improved peak shape. | |
| Recrystallization | Ethanol/Water | Good for polar compounds; solubility is highly temperature-dependent. |
| Acetone/Water | Another effective mixed solvent system for polar organics. | |
| Acetonitrile | A good single solvent for the recrystallization of many amides.[10] |
Visualization of Workflows
Workflow for Troubleshooting Peak Tailing in Column Chromatography
Caption: Decision tree for addressing peak tailing.
General Purification Workflow for 3-amino-N-(thiophen-2-ylmethyl)benzamide
Caption: Recommended multi-step purification sequence.
References
- Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the... Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Final Benzamide Preparations | PDF. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N‑[(Thiophen‑3‑yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method of purifying benzidines.
-
ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved from [Link]
-
Reddit. (2025, April 18). Triethylammonium after flash chromatography. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Reddit. (n.d.). TLC for amide synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-{2-[(3-{[(Z)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. Retrieved from [Link]
-
Chemsrc. (2025, October 5). N-(thiophen-2-ylmethyl)benzamide | CAS#:4595-96-4. Retrieved from [Link]
-
Scientific Research Publishing. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
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Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 3-amino-N-(thiophen-2-ylmethyl)benzamide and Its Analogs
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for researchers working with 3-amino-N-(thiophen-2-ylmethyl)benzamide and related benzamide- or thiophene-containing small molecules. This guide provides in-depth, experience-driven advice to help you anticipate, identify, and mitigate off-target effects, ensuring the accuracy and reliability of your experimental results. Our goal is to empower you with the knowledge to move your project forward with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the early stages of working with novel compounds like 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Q1: I have a novel benzamide derivative. What are the first steps to predict potential off-target liabilities?
A1: Before beginning wet-lab experiments, a robust in silico or computational assessment is a critical first step.[1][2] These methods use the chemical structure of your compound to predict interactions with a wide range of known protein targets.[3]
-
Similarity-Based Approaches: Tools like SwissTargetPrediction or the Similarity Ensemble Approach (SEA) compare your molecule to a database of compounds with known activities.[4] If your molecule is structurally similar to a known kinase inhibitor, for example, it may share similar off-target kinase interactions.
-
Machine Learning and AI Models: More advanced platforms use multi-task graph neural networks to predict off-target interactions with greater precision, helping to foresee potential adverse drug reactions (ADRs).[5]
-
Causality: By identifying potential off-targets computationally, you can proactively design experiments to test these interactions, saving significant time and resources.[2][6] This allows you to prioritize which selectivity panels to run first.
Q2: My phenotypic screen shows a desired effect (e.g., cancer cell death), but I'm not sure if it's due to my intended target. Could off-target effects be responsible?
A2: Absolutely. This is a classic challenge in drug discovery. A cellular phenotype is the sum of all interactions a compound has within the cell. If a compound has potent off-target effects, these can easily mask or dominate the intended on-target activity. For instance, many benzamide derivatives have been identified as kinase inhibitors.[7] If your intended target is a non-kinase protein, but your compound also potently inhibits a critical survival kinase like BRAF, the observed cell death may be entirely due to this off-target kinase inhibition.
Q3: What is the difference between a biochemical selectivity panel and a cell-based target engagement assay, and when should I use each?
A3: Both are essential, but they answer different questions.
-
Biochemical Selectivity Panels: These assays use purified proteins (e.g., kinases, GPCRs) in a cell-free system to measure direct binding or inhibition.[8][9][10] They are excellent for determining a compound's intrinsic potency and selectivity for a wide range of related (e.g., a kinase panel) and unrelated targets.[11][12]
-
Cell-Based Target Engagement Assays: These assays confirm that your compound can reach and bind to its intended target within the complex environment of a living cell.[12] Factors like cell permeability, efflux pumps, and metabolism can prevent a biochemically potent compound from ever reaching its target in a cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[13][14][15][16][17]
Workflow: Start with broad biochemical panels to understand the compound's overall selectivity profile. Then, use a cell-based assay like CETSA to confirm engagement of your primary target in situ.
Part 2: Troubleshooting Guides
This section provides structured workflows for addressing specific experimental problems.
Problem 1: Inconsistent results between biochemical potency (IC50) and cellular activity (EC50).
-
Scenario: Your compound is potent against its purified target protein in a biochemical assay (e.g., IC50 = 50 nM), but requires a much higher concentration to show activity in a cell-based assay (e.g., EC50 = 5 µM).
-
Causality & Troubleshooting Workflow: This discrepancy often points to issues with cellular permeability or target engagement. The Cellular Thermal Shift Assay (CETSA) is the definitive tool to diagnose this. CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17]
Caption: CETSA workflow to diagnose target engagement issues.
-
Detailed Protocol: Western Blot-based CETSA
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control (RT) is essential.
-
Lysis & Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of your target protein remaining in the supernatant by Western Blot.
-
Analysis: In vehicle-treated cells, the protein band will disappear as the temperature increases. In compound-treated cells, if the compound binds and stabilizes the protein, the band will persist at higher temperatures, demonstrating a "thermal shift".[14][16]
-
Problem 2: Unexplained cytotoxicity or a phenotype that doesn't match the known function of the intended target.
-
Scenario: You observe a strong, unexpected phenotype like apoptosis, but your target protein is not known to be involved in cell death pathways.
-
Causality & Troubleshooting Workflow: This strongly suggests the phenotype is driven by one or more off-target interactions. The most comprehensive way to identify these unknown interactors is through unbiased chemical proteomics.[18][19][20][21]
Caption: Unbiased off-target identification workflow.
-
Conceptual Protocol: Affinity-based Chemical Proteomics
-
Probe Synthesis: A version of your compound is synthesized with a tag (e.g., biotin) attached via a linker. It is critical that this modification does not disrupt the compound's primary activity.[18][20]
-
Proteome Incubation: The biotinylated probe is incubated with whole-cell lysate. A parallel control experiment is performed where the lysate is pre-incubated with a large excess of the original, untagged "competitor" compound.
-
Affinity Capture: Streptavidin-coated beads are used to pull down the biotinylated probe and any proteins that are bound to it.
-
Mass Spectrometry: The captured proteins are digested into peptides and identified using liquid chromatography-mass spectrometry (LC-MS/MS).[21]
-
Data Analysis: True interactors will be present in the probe-only sample but significantly reduced or absent in the competitor sample. This competition experiment is crucial for distinguishing specific binders from non-specific background proteins.[22] The resulting list of high-confidence interactors provides novel hypotheses for the cause of the unexpected phenotype.
-
Part 3: Advanced Strategies for Minimizing Off-Target Effects
Once off-target interactions are identified, the next step is to engineer them out through medicinal chemistry.
Structure-Activity Relationship (SAR) for Selectivity
The goal is to find chemical modifications to your core scaffold (3-amino-benzamide) that reduce binding to the off-target while maintaining or improving binding to the on-target protein.[23]
| Modification Strategy | Rationale | Expected Outcome on Off-Target X |
| Vary Thiophene Position | The thiophene group may be making a key interaction in the off-target's binding pocket that is not present in the on-target. | Changing from thiophen-2-yl to thiophen-3-yl could disrupt this interaction, increasing selectivity. |
| Add Bulky Groups | If the off-target has a smaller binding pocket, adding a bulky group (e.g., a tert-butyl group) to your compound may create a steric clash, preventing binding. | Decreased affinity for Off-Target X. |
| Modify H-Bond Donors/Acceptors | The 3-amino group is a key hydrogen bond donor. Modifying or moving it can alter the binding profile if the hydrogen bonding network differs between the on- and off-target. | Potentially abolish a key interaction required for off-target binding. |
By systematically synthesizing and testing these new analogs against both the on-target and the identified off-target(s), you can develop a structure-selectivity relationship and rationally design a more specific compound.
References
-
Predictive in silico Off-Target Profiling in Drug Discovery. (2014). Taylor & Francis Online. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]
-
Predictive in silico off-target profiling in drug discovery. (2014). PubMed. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2024). PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. [Link]
-
In silico methods for drug-target interaction prediction. (2023). PubMed Central (PMC). [Link]
-
Biochemical Assays. Domainex. [Link]
-
Biochemical assays in drug discovery and development. (2024). Celtarys Research. [Link]
-
Chemical proteomics: terra incognita for novel drug target profiling. (2017). PubMed Central (PMC). [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2009). ACS Publications. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central (PMC). [Link]
-
High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2008). PubMed. [Link]
-
expert biochemical assays for drug discovery success. Nuvisan. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2024). Promega Connections. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central (PMC). [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. [Link]
-
Predictive in silico Off-Target Profiling in Drug Discovery | Request PDF. ResearchGate. [Link]
-
How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Special Issue : Innovative Strategies in Cancer Therapy. MDPI. [Link]
-
SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. (2024). ACS Publications. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. [Link]
-
Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. (2013). PubMed Central (PMC). [Link]
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improving the signal-to-noise ratio in assays with 3-amino-N-(thiophen-2-ylmethyl)benzamide
Technical Support Center: Optimizing PARP Inhibitor Assays
A Note on Scope: The compound "3-amino-N-(thiophen-2-ylmethyl)benzamide" lacks sufficient public data for a detailed assay troubleshooting guide. Therefore, this guide focuses on a structurally related and extensively studied class of compounds: PARP inhibitors . The principles and troubleshooting strategies discussed here are broadly applicable to assays involving small molecule inhibitors and can serve as a robust resource for researchers in the field.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1][2] PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4][5] The mechanism of action for these inhibitors often involves not just the catalytic inhibition of PARP but also the "trapping" of PARP enzymes on DNA, leading to replication fork collapse and cell death in cancer cells.[6][7][8]
Accurate and reproducible assessment of PARP inhibitor activity is paramount in research and drug development. However, like any sophisticated biological assay, these experiments are susceptible to issues that can compromise the signal-to-noise ratio, leading to unreliable data. This guide provides a comprehensive troubleshooting framework for researchers to identify and resolve common challenges encountered in PARP inhibitor assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: High Background & Low Signal-to-Noise Ratio
Q1: What is the signal-to-noise ratio and why is it critical in my PARP inhibitor assay?
A1: The signal-to-noise (S/N) ratio is a fundamental measure of assay quality, quantifying the strength of your specific signal (e.g., PARP activity) relative to the non-specific background noise. A high S/N ratio is essential for distinguishing true inhibitor effects from random fluctuations, ensuring data reliability and sensitivity.[9][10] A low S/N ratio can obscure real results, leading to inaccurate IC50 values or false negatives.
Q2: My no-inhibitor control wells show a very high signal, masking the effect of my test compound. What could be the cause?
A2: This is a classic high background issue. Several factors can contribute:
-
Non-specific Binding: The primary or secondary antibodies (in ELISA-based formats) may be binding to unintended targets on the plate or other proteins.[9] A high concentration of the primary antibody is a common culprit.[11]
-
Contaminated Reagents: Buffers, NAD+ stocks, or even the purified PARP enzyme could be contaminated, leading to a false signal.
-
Endogenous Enzyme Activity: In cell lysate-based assays, other cellular enzymes might be contributing to the signal.[11] For example, endogenous peroxidases can interfere with HRP-based detection systems.[11]
-
Sub-optimal Assay Conditions: Incubation times that are too long or temperatures that are too high can drive non-specific reactions.
Troubleshooting Steps:
-
Titrate Your Reagents: Systematically decrease the concentration of your primary and secondary antibodies to find the optimal balance between signal and background.[9]
-
Run Controls:
-
"No Enzyme" Control: Wells containing all reagents except the PARP enzyme to check for signal from other components.
-
"Substrate Only" Control: For chemiluminescent or fluorescent assays, this helps identify if the substrate itself is contributing to the background.
-
-
Optimize Blocking and Washing: Increase the number of wash steps or the duration of the blocking step to minimize non-specific binding.[9] Ensure your blocking buffer is fresh and appropriate for your assay system.
-
Check Reagent Purity: If possible, verify the purity of your recombinant PARP enzyme. Contaminants can sometimes interfere with the assay.[12]
Q3: The signal from my positive control (inhibited sample) is indistinguishable from the background. What should I do?
A3: This "weak signal" problem can be just as challenging as high background.
-
Inactive Enzyme or Substrate: The PARP enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Similarly, key reagents like NAD+ or the DNA activator could be degraded.
-
Sub-optimal Enzyme Concentration: The concentration of PARP in the assay may be too low to generate a robust signal.
-
Incorrect Assay Buffer Conditions: The pH, salt concentration, or presence of detergents in your buffer can significantly impact enzyme activity.
-
Insufficient Incubation Time: The enzymatic reaction may not have proceeded long enough to generate a detectable signal.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test your PARP enzyme with a known potent inhibitor to confirm its activity. It's also good practice to test each new lot of protein to ensure consistency.[12]
-
Titrate the Enzyme: Perform a titration of the PARP enzyme to determine the optimal concentration that gives a strong signal without being in excess.[12]
-
Optimize Reaction Time: Conduct a time-course experiment to find the linear range of the enzymatic reaction. This ensures you are measuring the initial reaction velocity and not a plateaued signal.
-
Review Buffer Composition: Ensure your assay buffer is at the optimal pH and salt concentration for your specific PARP enzyme.
Section 2: Assay Specificity and Artifacts
Q4: I'm seeing PARP activation in my assay without adding damaged DNA. Why is this happening?
A4: While PARP1 and PARP2 are classically activated by damaged DNA, other molecules can sometimes trigger their activity or cause artifacts.[13]
-
RNA Contamination: Certain types of RNA, such as small nucleolar RNAs (snoRNAs), have been shown to bind and activate PARP1.[13] If your recombinant PARP or other reagents are contaminated with RNA, you might see "DNA-independent" activation.
-
Autoactivation at High Concentrations: At very high concentrations, some PARP enzymes can exhibit a low level of auto-PARylation even without an activator.
Troubleshooting Steps:
-
Treat with RNase: If you suspect RNA contamination, treat your samples with RNase to see if the background activation is reduced.
-
Optimize PARP Concentration: As mentioned before, titrating the enzyme to the lowest concentration that still provides a good signal window can minimize autoactivation.
-
Use the Right Activator: Ensure you are using the optimal DNA probe for the specific PARP enzyme you are studying (e.g., nicked DNA for PARP1/2).[2][12]
Q5: My results are inconsistent between experiments, especially in my cell-based assay. What are the likely sources of variability?
A5: Cell-based assays introduce more variables than biochemical assays.
-
Cell Health and Density: The physiological state of your cells is critical. Unhealthy or dying cells can lead to erratic results.[9] Inconsistent cell seeding density will also lead to high variability.[9]
-
Cell Cycle Effects: The activity of DNA repair pathways, and thus the effect of PARP inhibitors, can be cell cycle-dependent.[14] If your cell population is not synchronized, you may see variable results.
-
Inconsistent Pipetting: This is a common source of error in any plate-based assay.[9]
-
Reagent Stability: Some PARP inhibitors may be less stable in culture media over long incubation periods.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells at a consistent passage number, ensure they are healthy (e.g., by trypan blue exclusion), and optimize your cell seeding density.
-
Monitor Cell Cycle: If your results are highly variable, consider a simple cell cycle analysis (e.g., by flow cytometry) to check for consistency between experiments.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate and precise liquid handling.
-
Assess Compound Stability: If you are performing long-term incubations, you may need to replenish the compound or assess its stability under your experimental conditions.
Experimental Protocols & Workflows
Protocol 1: Optimizing Recombinant PARP1 Concentration for a Chemiluminescent Assay
This protocol outlines the steps to determine the optimal enzyme concentration for a typical in vitro PARP1 activity assay.
-
Plate Preparation: Coat a 96-well plate with a histone substrate (e.g., H1) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS + 0.05% Tween-20). Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[9]
-
Enzyme Titration: Prepare serial dilutions of your recombinant PARP1 enzyme in the assay buffer. A typical starting range might be from 100 nM down to 0.1 nM.
-
Reaction Initiation: Add the diluted enzyme to the wells, followed by a reaction mixture containing biotinylated NAD+ and an activating DNA oligo.
-
Incubation: Incubate the plate at 30°C for a set time (e.g., 60 minutes).
-
Detection:
-
Data Analysis: Plot the luminescent signal against the enzyme concentration. The optimal concentration will be the lowest concentration that gives a robust signal well above the background (the "no enzyme" control).
Workflow for Troubleshooting High Background
The following diagram illustrates a logical workflow for diagnosing and resolving high background issues in a PARP inhibitor assay.
Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality.
References
-
Non-specific binding of RNA to PARP1 and PARP2 does not lead to catalytic activation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
PASTA: PARP activity screening and inhibitor testing assay. (2021). National Institutes of Health. Retrieved from [Link]
-
How To Choose the Right Assay for PARP. (2024). Technology Networks. Retrieved from [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved from [Link]
-
PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023). AACR Journals. Retrieved from [Link]
-
PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022). National Institutes of Health. Retrieved from [Link]
-
Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. (2025). ResearchGate. Retrieved from [Link]
-
PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. (2022). ResearchGate. Retrieved from [Link]
-
Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Retrieved from [Link]
-
Optimizing Signal to Noise Ratio. (2023). YouTube. Retrieved from [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). National Institutes of Health. Retrieved from [Link]
-
PARP1 associates with R-loops to promote their resolution and genome stability. (2023). National Institutes of Health. Retrieved from [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2025). ResearchGate. Retrieved from [Link]
-
New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. (n.d.). AACR Journals. Retrieved from [Link]
-
The clinical challenges, trials, and errors of combatting PARPi resistance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. (2018). National Institutes of Health. Retrieved from [Link]
-
Clinical approaches to overcome PARP inhibitor resistance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026). ACS Publications. Retrieved from [Link]
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- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. aacrjournals.org [aacrjournals.org]
- 15. bmglabtech.com [bmglabtech.com]
Validation & Comparative
validating the mechanism of action of 3-amino-N-(thiophen-2-ylmethyl)benzamide
An objective guide by a Senior Application Scientist on validating the mechanism of action for 3-amino-N-(thiophen-2-ylmethyl)benzamide, presenting a comprehensive workflow with comparative experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Deconvoluting the Mechanism of Action for Novel Benzamides
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide array of proteins, from GPCRs to enzymes like PARP and HDACs. The subject of this guide, 3-amino-N-(thiophen-2-ylmethyl)benzamide (hereafter referred to as "Compound-X" for clarity), is a novel benzamide derivative. As with any new chemical entity, elucidating its precise mechanism of action (MoA) is the cornerstone of its development, providing the biological rationale for its therapeutic potential and potential liabilities.
This guide presents a systematic, multi-phase workflow to identify, validate, and characterize the MoA of Compound-X. We will not only detail the necessary experimental protocols but also compare alternative techniques at each stage, explaining the strategic rationale behind each choice. This framework is designed to build a robust body of evidence, moving from initial hypothesis to definitive cellular validation.
Phase 1: Target Hypothesis Generation and Initial Identification
Before validating a mechanism, one must first identify a high-confidence molecular target. For a novel compound like Compound-X, this process begins with broad, unbiased screening and computational approaches to generate a testable hypothesis.
In Silico Profiling: Charting the Probable Target Landscape
Computational methods offer a rapid and cost-effective first pass to predict potential protein targets based on the ligand's chemical structure. The goal is to narrow the search space for subsequent wet-lab experiments.
-
Methodology: Reverse docking and pharmacophore modeling are primary techniques. Compound-X's structure is screened against a comprehensive library of protein binding sites (e.g., PDB, sc-PDB). Algorithms calculate binding energies and conformational fits to rank potential targets.
-
Comparison of Approaches:
-
Ligand-Based Similarity: Compares Compound-X to a database of known active molecules. It's fast but limited by the diversity of the database and may fail to identify novel interactions.
-
Structure-Based Reverse Docking: More computationally intensive but can identify novel binding interactions by directly modeling the compound in thousands of protein crystal structures. This approach is superior for novel scaffolds.
-
Unbiased Experimental Screening: Affinity-Based Proteomics
To experimentally identify targets without preconceived bias, affinity chromatography coupled with mass spectrometry (MS) is a powerful technique.
-
Principle: Compound-X is immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that physically bind to the compound are "captured." After washing away non-specific binders, the captured proteins are eluted and identified by high-resolution mass spectrometry.
-
Key Consideration: The choice of linker and attachment point on Compound-X is critical to ensure the pharmacophore remains accessible for protein binding. A control experiment using beads without the compound is mandatory to subtract non-specific background binders.
Overall MoA Validation Workflow
The following diagram outlines the comprehensive, multi-phase approach to move from an unknown compound to a validated mechanism of action.
Caption: High-level workflow for elucidating the MoA of a novel compound.
Phase 2: Direct Target Binding and Biochemical Validation
Once a putative target is identified (e.g., a specific kinase or enzyme), the next critical step is to prove direct physical interaction and measure its functional consequence in a purified, cell-free system.
Quantifying Binding Affinity: SPR vs. ITC
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for quantifying the binding kinetics and thermodynamics of a small molecule to its protein target.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Senior Scientist's Verdict |
| Principle | Measures changes in refractive index on a sensor chip as the analyte (Compound-X) flows over the immobilized ligand (target protein).[1][2][3][4] | Measures the heat released or absorbed during the binding event between the compound and the target protein in solution. | SPR is superior for initial hit validation and kinetic profiling (on/off rates). ITC is the gold standard for thermodynamic characterization and confirming binding stoichiometry but requires more sample. |
| Key Output | KD (affinity), kon (association rate), koff (dissociation rate).[2][5] | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry). | Start with SPR for its higher throughput and kinetic data. Use ITC to validate key hits and gain deeper thermodynamic insight. |
| Sample Needs | Lower protein consumption. | Higher protein and compound consumption. | If the target protein is difficult to express and purify, SPR is the more practical choice. |
| Labeling | Label-free.[2][4] | Label-free. | Both are label-free, which is a major advantage over older methods. |
Functional Assays: Proving a Consequence
Confirming that binding leads to a functional outcome, such as enzyme inhibition, is essential. The specific assay depends on the target class. Assuming Compound-X targets a hypothetical enzyme "Target-E," a standard inhibition assay would be performed.
Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents: Purified Target-E, specific substrate for Target-E, Compound-X, assay buffer, and detection reagent (e.g., ADP-Glo™ for kinases).
-
Procedure: a. Prepare a serial dilution of Compound-X (e.g., from 100 µM to 1 nM) in assay buffer. b. Add a fixed concentration of Target-E to each well of a 384-well plate. c. Add the diluted Compound-X or vehicle (DMSO) control to the wells and incubate for 30 minutes at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the substrate (and ATP, if a kinase). e. Allow the reaction to proceed for 60 minutes at 30°C. f. Stop the reaction and add the detection reagent according to the manufacturer's protocol. g. Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Convert the signal to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: In-Cell Target Engagement and Pathway Validation
Biochemical success is not enough. It is imperative to demonstrate that Compound-X can enter a cell, bind to its intended target, and elicit the expected biological response in a native, complex environment.
Confirming Intracellular Binding: CETSA vs. NanoBRET
The Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays are state-of-the-art methods to confirm a compound engages its target inside intact cells.[6][7][8][9][10][11]
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Senior Scientist's Verdict |
| Principle | Based on the principle that a protein becomes more thermally stable when a ligand is bound.[8][10] Cells are heated, and the amount of soluble, non-denatured target protein is quantified. | An energy transfer technique between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that competes with Compound-X for the binding site.[7][12][13][14] | CETSA is a label-free, native protein approach but is lower throughput and requires a good antibody. NanoBRET is extremely sensitive and high-throughput but requires genetic modification of the target protein. |
| Key Output | A thermal shift (ΔTm) or an isothermal dose-response curve (ITDRF) indicating target stabilization.[6] | An IC50 value representing the displacement of the tracer by Compound-X, which reflects binding affinity in the cell.[7] | For initial cellular validation, NanoBRET is faster and more quantitative if a pre-built assay exists. CETSA is invaluable for validating the interaction with the endogenous, untagged protein. |
| Requirements | A specific antibody for the target protein (for Western Blot detection). | Genetic fusion of the target protein with NanoLuc® luciferase and a specific fluorescent tracer.[12] | The need for a specific antibody can be a bottleneck for CETSA. The requirement for a specific tracer can be a limitation for NanoBRET if one is not available. |
Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Culture: Grow cells expressing the target protein to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of Compound-X or vehicle (DMSO) for 1 hour in culture media.
-
Heating: Determine the optimal melting temperature (Tm) for the target protein from a full thermal profile experiment. For the ITDRF, heat all samples at this single, fixed temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysate at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing the soluble, stabilized protein) and quantify the protein amount using Western Blot or ELISA with a target-specific antibody.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve, demonstrating concentration-dependent stabilization.
Mapping the Downstream Consequences
The final step is to connect target engagement to a cellular phenotype by analyzing the relevant signaling pathway. If Target-E is a kinase in the hypothetical "Pro-Growth Pathway," we must show that Compound-X inhibits this pathway.
Caption: Hypothetical signaling pathway inhibited by Compound-X.
-
Methodology: Western blotting is the workhorse technique. Cells are treated with Compound-X for various times and doses. Lysates are then probed with antibodies against the phosphorylated (active) form of the downstream substrate of Target-E (e.g., p-Substrate). A reduction in p-Substrate levels with increasing Compound-X concentration provides direct evidence of pathway inhibition.
-
Comparative Data:
| Treatment | p-Substrate Level (Relative Densitometry) | Total Substrate Level (Relative Densitometry) | Cell Viability (% of Control) |
| Vehicle (DMSO) | 1.00 | 1.00 | 100% |
| Compound-X (10 nM) | 0.85 | 1.01 | 95% |
| Compound-X (100 nM) | 0.45 | 0.99 | 72% |
| Compound-X (1 µM) | 0.12 | 1.02 | 41% |
| Compound-X (10 µM) | 0.05 | 0.98 | 15% |
This data demonstrates a clear, dose-dependent inhibition of the signaling pathway, which correlates directly with a reduction in cell viability, providing the final, crucial link in the MoA validation.
Conclusion
Validating the mechanism of action for a novel entity like 3-amino-N-(thiophen-2-ylmethyl)benzamide is a rigorous, multi-step process that demands a carefully chosen sequence of experiments. By systematically moving from unbiased target identification to quantitative biochemical assays and finally to robust in-cell target engagement and pathway analysis, a researcher can build a high-confidence, data-driven case for the compound's MoA. This methodical approach, which compares and selects the optimal techniques at each phase, is essential for mitigating risk and ensuring the successful progression of a compound through the drug discovery pipeline.
References
-
Target Identification and Mechanism of Action in Chemical Biology and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
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A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
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Target Identification and Validation (Small Molecules). University College London. Available at: [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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How does SPR work in Drug Discovery? deNOVO Biolabs. Available at: [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery? Chemistry For Everyone via YouTube. Available at: [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at: [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. Available at: [Link]
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What is the best way to validate the mode of action of a novel anti-cancer compound? ResearchGate. Available at: [Link]
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One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
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Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. Available at: [Link]
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BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]
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Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. Available at: [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
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Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]
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Comparative Analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide with Known Enzyme Inhibitors: A Guide for Researchers
In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides a comprehensive comparative analysis of the investigational compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide, against established inhibitors of three key enzyme families: Dipeptidyl Peptidase-IV (DPP-IV), BRAF V600E kinase, and Fatty Acid Amide Hydrolase (FAAH). The structural motifs of 3-amino-N-(thiophen-2-ylmethyl)benzamide, specifically the aminobenzamide scaffold and the thiophene moiety, suggest its potential interaction with the active sites of these enzymes, which are implicated in a range of pathologies from metabolic disorders to cancer and pain.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-driven comparison to inform further investigation and potential therapeutic application of this and similar compounds.
Introduction to 3-amino-N-(thiophen-2-ylmethyl)benzamide and its Potential Targets
3-amino-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound featuring a central benzamide core, an amino group at the 3-position, and a thiophen-2-ylmethyl group attached to the amide nitrogen. While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural components bear resemblance to known classes of enzyme inhibitors.
-
Aminobenzamide Scaffold: This moiety is a well-recognized pharmacophore present in numerous inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) and, more relevant to this guide, Dipeptidyl Peptidase-IV (DPP-IV) and Fatty Acid Amide Hydrolase (FAAH).
-
Thiophene Ring: Thiophene derivatives are prevalent in medicinal chemistry and have been incorporated into inhibitors of various kinases, including BRAF.
Based on these structural alerts, this guide will explore the hypothetical inhibitory potential of 3-amino-N-(thiophen-2-ylmethyl)benzamide against DPP-IV, BRAF V600E, and FAAH, by comparing it to well-characterized inhibitors of these targets.
Comparative Analysis I: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1][2]
Known DPP-IV Inhibitors for Comparison
A class of drugs known as "gliptins" are potent and selective DPP-IV inhibitors.[3][4] The table below summarizes the inhibitory potency of several FDA-approved gliptins.
| Inhibitor | Chemical Class | IC50 (nM) | Reference |
| Sitagliptin | β-amino acid derivative | 19 | [3] |
| Vildagliptin | Cyanopyrrolidine derivative | 62 | [3] |
| Saxagliptin | Cyanopyrrolidine derivative | 50 | [3] |
| Alogliptin | Pyrimidinedione derivative | 24 | [3] |
| Linagliptin | Xanthine derivative | 1 | [3] |
Signaling Pathway and Mechanism of Action
DPP-IV inhibitors prevent the degradation of GLP-1, thereby prolonging its biological activity. This leads to glucose-dependent insulin secretion and suppression of glucagon release, ultimately lowering blood glucose levels.[4][5]
Caption: DPP-IV Inhibition Pathway.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The inhibitory activity of a test compound against DPP-IV can be determined using a fluorometric assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV, resulting in the release of the fluorescent aminomethylcoumarin (AMC) group. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 3-amino-N-(thiophen-2-ylmethyl)benzamide) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and known inhibitors (e.g., Sitagliptin) in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare solutions of recombinant human DPP-IV enzyme and the substrate Gly-Pro-AMC in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted test compound or control inhibitor to the wells.
-
Add the DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).[6][7]
-
Caption: DPP-IV Inhibition Assay Workflow.
Comparative Analysis II: BRAF V600E Kinase Inhibition
The BRAF gene encodes a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. The V600E mutation results in constitutive activation of the BRAF kinase, leading to uncontrolled cell proliferation and is found in a significant percentage of melanomas and other cancers.[8]
Known BRAF V600E Inhibitors for Comparison
Several potent and selective inhibitors targeting the BRAF V600E mutant have been developed and approved for clinical use.
| Inhibitor | Chemical Class | IC50 (nM) for BRAF V600E | Reference |
| Vemurafenib (PLX4032) | Pyrrolo[2,3-b]pyridine derivative | 31 | [8] |
| Dabrafenib | Thiazole derivative | 0.6 | [8] |
| Encorafenib | Carbamate derivative | N/A (approved) | [9][10] |
| PLX4720 | 7-azaindole derivative | 13 | [11] |
Signaling Pathway and Mechanism of Action
BRAF V600E inhibitors bind to the ATP-binding pocket of the mutated kinase, preventing its activation and downstream signaling through MEK and ERK, which are critical for cell proliferation and survival.[11]
Caption: BRAF V600E Signaling Pathway.
Experimental Protocol: ELISA-based BRAF V600E Inhibition Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the inhibitory effect of compounds on BRAF V600E kinase activity.
Principle: The assay measures the phosphorylation of a substrate (e.g., MEK1) by BRAF V600E. The amount of phosphorylated substrate is then detected using a specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Step-by-Step Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with a substrate for BRAF V600E, such as a recombinant MEK1 protein.
-
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and known inhibitors (e.g., Vemurafenib) in kinase assay buffer.
-
Prepare a solution of recombinant human BRAF V600E enzyme and ATP in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or control inhibitor to the coated wells.
-
Add the BRAF V600E enzyme and ATP solution to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MEK1).
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate and wash.
-
Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the absorbance or luminescence.
-
-
Data Analysis:
Caption: ELISA-based BRAF V600E Assay.
Comparative Analysis III: Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH increases the endogenous levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[14]
Known FAAH Inhibitors for Comparison
Several FAAH inhibitors have been investigated in clinical and preclinical studies.
| Inhibitor | Chemical Class | IC50 (nM) | Reference |
| URB597 | Carbamate | 4.6 | [15] |
| OL-135 | α-ketoheterocycle | 4.7 (Ki) | [16] |
| PF-04457845 | Piperidine urea | N/A (in clinical trials) | [17] |
| JNJ-42165279 | N/A | N/A (in clinical trials) | [17] |
| LY-2183240 | Aryl urea | 12 | [16] |
Signaling Pathway and Mechanism of Action
FAAH inhibitors block the hydrolysis of anandamide and other fatty acid amides. The elevated levels of these endogenous ligands then modulate cannabinoid receptors (CB1 and CB2) and other targets, leading to therapeutic effects.[14]
Caption: FAAH Inhibition Pathway.
Experimental Protocol: In Vitro FAAH Inhibition Assay
The inhibitory potency of a compound against FAAH can be assessed using a fluorescent assay.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by FAAH to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and known inhibitors (e.g., URB597) in assay buffer.
-
Prepare a solution of recombinant human or rat FAAH enzyme and a fluorogenic FAAH substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted test compound or control inhibitor to the wells of a microplate.
-
Add the FAAH enzyme solution and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
Caption: FAAH Inhibition Assay Workflow.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of 3-amino-N-(thiophen-2-ylmethyl)benzamide against known inhibitors of DPP-IV, BRAF V600E, and FAAH. The structural similarities of the test compound to established pharmacophores for these enzyme classes warrant experimental investigation to determine its actual biological target(s) and inhibitory potency. The detailed experimental protocols provided herein offer a starting point for such in vitro characterization.
Should 3-amino-N-(thiophen-2-ylmethyl)benzamide demonstrate significant inhibitory activity against one or more of these targets, further studies, including selectivity profiling against related enzymes and cell-based assays, will be crucial to elucidate its mechanism of action and therapeutic potential. This comparative approach, grounded in the context of known inhibitors and their established biological effects, will be instrumental in guiding the future development of this and other novel small molecule therapeutics.
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National Cancer Institute. (2022, July 21). FDA approves dabrafenib–trametinib for BRAF-positive cancers. [Link]
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ECOG-ACRIN Cancer Research Group. (2022, August 16). NCI-MATCH precision medicine trial leads to FDA drug approval for BRAF V600E-mutated tumors. [Link]
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Zhong, J., et al. (2015). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Current Treatment Options in Cardiovascular Medicine, 17(5), 31. [Link]
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Gatfaoui, Y., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Pharmaceuticals, 15(8), 939. [Link]
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U.S. Food and Drug Administration. (2024, December 20). FDA grants accelerated approval to encorafenib with cetuximab and mFOLFOX6 for metastatic colorectal cancer with a BRAF V600E mutation. [Link]
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Gascón, S., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Revue Neurologique, 172(4-5), 237-241. [Link]
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Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
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Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389. [Link]
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U.S. Food and Drug Administration. (2023, October 11). FDA approves encorafenib with binimetinib for metastatic non-small cell lung cancer with a BRAF V600E mutation. [Link]
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CancerNetwork. (2011, August 18). FDA Approves Vemurafenib for Treatment of Metastatic Melanoma. [Link]
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Das, A., & Parikh, S. (2022). Fatty Acid Amide Hydrolase: An Integrative Clinical Perspective. Brain Sciences, 12(8), 983. [Link]
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TCTMD.com. (2016, August 12). Experimental FAAH Inhibitors Do Not Pose Safety Risk, FDA Concludes. [Link]
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Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(6), 486-505. [Link]
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National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. [Link]
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Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. [Link]
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Peng, S. B., et al. (2012). Identification of a novel family of BRAFV600E inhibitors. Journal of Medicinal Chemistry, 55(13), 6338-6349. [Link]
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Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988-2994. [Link]
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Keith, J. M., & Cravatt, B. F. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 9(3), E392-E400. [Link]
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Han, S., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Journal of the American Chemical Society, 133(16), 6332-6342. [Link]
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Peng, S. B., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 632-637. [Link]
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Peng, S. B., et al. (2012). Identification of a novel family of BRAF(V600E) inhibitors. Journal of Medicinal Chemistry, 55(13), 6338-6349. [Link]
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Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Al-masoudi, N. A., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(19), 6296. [Link]
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Smalley, K. S. M. (2011). Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma. Melanoma Research, 21(6), 477-487. [Link]
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Lankas, G. R., et al. (2016). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. ResearchGate. [Link]
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Cleveland Clinic. (2025, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]
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Kim, D., & Wang, L. (2010). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3-amino-N-(thiophen-2-ylmethyl)benzamide Analogs: A Predictive Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility, synthetic tractability, and ability to interact with a wide array of biological targets have cemented its importance. When coupled with a thiophene moiety—a privileged heterocycle known for its diverse pharmacological activities—the resulting N-(thiophen-2-ylmethyl)benzamide core presents a compelling starting point for drug discovery campaigns. The introduction of a 3-amino group on the benzamide ring further opens avenues for modulating physicochemical properties and exploring new binding interactions.
This guide provides a comprehensive, albeit predictive, analysis of the structure-activity relationships (SAR) for 3-amino-N-(thiophen-2-ylmethyl)benzamide analogs. In the absence of a dedicated, head-to-head experimental comparison for this specific scaffold in the public domain, this document synthesizes SAR data from closely related compound classes to offer a predictive framework for researchers. We will dissect the core molecule, propose the likely consequences of structural modifications, and provide robust experimental protocols for the synthesis and evaluation of these promising analogs.
Dissecting the Core Scaffold: A Three-Point Paradigm for Optimization
The 3-amino-N-(thiophen-2-ylmethyl)benzamide scaffold can be logically divided into three key regions ripe for chemical modification to fine-tune biological activity. Our predictive SAR is built upon understanding the potential impact of substitutions at each of these positions, drawing parallels from established research on related benzamide and thiophene-containing molecules.
Figure 1: Core Scaffold of 3-amino-N-(thiophen-2-ylmethyl)benzamide
Caption: Key regions for SAR exploration in the 3-amino-N-(thiophen-2-ylmethyl)benzamide scaffold.
Region A: The 3-Aminobenzoyl Moiety
The 3-amino group is a critical determinant of the molecule's overall properties. In related 3-aminobenzophenone series, this group has been shown to be crucial for potent biological activity, including cytotoxicity and tubulin polymerization inhibition[1].
-
Substitution on the Amino Group: Acylation or alkylation of the 3-amino group can modulate the compound's hydrogen bonding capacity and basicity. For instance, converting the primary amine to a small amide (e.g., acetamide) or a secondary/tertiary amine could alter receptor interactions and pharmacokinetic profiles.
-
Substitution on the Benzene Ring: The benzene ring itself offers multiple positions for substitution. Drawing from studies on other benzamide derivatives, such as BRAF inhibitors, both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, trifluoromethyl) groups are generally well-tolerated and can significantly impact potency[2]. The position of these substituents will be critical in defining the interaction with the target protein. For example, in a series of 3-aminobenzophenones, a methoxy group at the C-4 position was found to be important for maximal cytotoxicity[1].
Region B: The Amide Linker
The central amide bond provides structural rigidity and key hydrogen bonding features. While less commonly modified than the flanking aromatic rings, subtle changes here can have profound effects.
-
Conformational Constraint: Introducing alkyl groups on the amide nitrogen would remove the hydrogen bond donor capability and could restrict the rotational freedom, potentially locking the molecule into a more or less active conformation.
-
Bioisosteric Replacement: While synthetically challenging, replacement of the amide with bioisosteres such as a reverse amide, a thioamide, or a stable triazole could lead to novel intellectual property and altered biological profiles.
Region C: The Thiophen-2-ylmethyl Group
The thiophene ring is a well-established pharmacophore. Its size and electronic properties are distinct from a phenyl ring, and it offers positions for substitution to probe lipophilic and electronic interactions.
-
Substitution on the Thiophene Ring: The vacant positions on the thiophene ring (positions 3, 4, and 5) are prime targets for substitution. Small alkyl or halogen substituents could enhance binding affinity through increased van der Waals or specific halogen bonding interactions, respectively. Studies on N-(thiophen-2-yl) nicotinamide derivatives have shown that substitutions on the thiophene ring can lead to excellent fungicidal activities[3].
-
Isomeric Scaffolds: The choice of the thiophen-2-ylmethyl group is specific. A comparative analysis with the thiophen-3-ylmethyl isomer would be a crucial early step in an SAR campaign to understand the spatial requirements of the target binding site.
Comparative Analysis of Hypothetical Analogs
The following table presents a predictive comparison of hypothetical analogs of 3-amino-N-(thiophen-2-ylmethyl)benzamide. The predicted activity trends are extrapolated from the SAR of related compound series discussed above. This serves as a starting point for a rational design and synthesis campaign.
| Analog | Modification | Predicted Biological Activity Trend | Rationale based on Related Compounds |
| Parent | 3-amino-N-(thiophen-2-ylmethyl)benzamide | Baseline | Core scaffold. |
| A1 | 3-acetamido-N-(thiophen-2-ylmethyl)benzamide | Potentially decreased or altered activity | Acylation of the 3-amino group may disrupt a key hydrogen bond or alter basicity. |
| A2 | 3-amino-4-methoxy-N-(thiophen-2-ylmethyl)benzamide | Potentially increased activity | A 4-methoxy group on the benzoyl ring has been shown to enhance activity in related scaffolds[1]. |
| A3 | 3-amino-4-chloro-N-(thiophen-2-ylmethyl)benzamide | Potentially increased activity | Electron-withdrawing groups on the benzamide ring are often well-tolerated and can improve potency[2]. |
| C1 | 3-amino-N-((5-methylthiophen-2-yl)methyl)benzamide | Potentially increased activity | Small alkyl groups on the thiophene ring can enhance lipophilic interactions. |
| C2 | 3-amino-N-((5-chlorothiophen-2-yl)methyl)benzamide | Potentially increased activity | Halogen substitution on the thiophene can introduce favorable interactions with the target. |
| C3 | 3-amino-N-(thiophen-3-ylmethyl)benzamide | Activity highly dependent on target topology | Isomeric changes often have a significant impact on binding orientation and affinity. |
Experimental Protocols
The synthesis and biological evaluation of these analogs can be approached using established and reliable methodologies.
General Synthetic Pathway
The synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide analogs is generally straightforward, following a standard amide coupling procedure.
Figure 2: General Synthetic Scheme
Caption: A typical synthetic route for the preparation of the core scaffold.
Step-by-Step Synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide:
-
Amide Coupling:
-
Dissolve thiophen-2-ylmethanamine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-nitrobenzoyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(thiophen-2-ylmethyl)benzamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Nitro Group Reduction:
-
Dissolve the purified 3-nitro-N-(thiophen-2-ylmethyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Tin(II) chloride: Add SnCl2·2H2O (3-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
-
After completion, if using SnCl2, neutralize the reaction with a saturated NaHCO3 solution and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting 3-amino-N-(thiophen-2-ylmethyl)benzamide by column chromatography or recrystallization to obtain the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Biological Evaluation Workflow
The choice of biological assay will depend on the therapeutic target of interest. Given the broad applicability of the benzamide scaffold, a tiered screening approach is recommended.
Figure 3: Biological Evaluation Workflow
Caption: A generalized workflow for the biological evaluation of synthesized analogs.
-
Primary Screening: Initially, the synthesized analogs should be screened against a panel of relevant biological targets. For example, based on the activities of related compounds, this could include a panel of protein kinases (e.g., BRAF, Abl)[2][4], histone deacetylases (HDACs)[5], or G-protein coupled receptors. This will identify the primary mechanism of action.
-
Secondary Cell-Based Assays: Active compounds from the primary screen should be evaluated in cell-based assays to determine their cellular potency and potential toxicity. For example, if the primary target is a cancer-related kinase, the compounds would be tested for their anti-proliferative effects against relevant cancer cell lines.
-
Lead Optimization: The SAR data from these initial screens will guide the synthesis of further analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Evaluation: The most promising lead compounds would then be advanced to in vivo studies in appropriate animal models to assess their efficacy and pharmacokinetic profiles.
Conclusion
The 3-amino-N-(thiophen-2-ylmethyl)benzamide scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the wealth of SAR data from structurally related compound classes, this guide provides a rational and predictive framework for the design, synthesis, and evaluation of novel analogs. The proposed experimental protocols offer a clear and actionable path for researchers to embark on the exploration of this exciting chemical space. Through systematic modification of the three key regions of the scaffold, it is anticipated that potent and selective modulators of various biological targets can be identified, ultimately contributing to the development of next-generation therapeutics.
References
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-
Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]
-
Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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Confirming the On-Target Activity of 3-amino-N-(thiophen-2-ylmethyl)benzamide in Cellular Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the on-target cellular activity of the novel compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide. Given the prevalence of the benzamide and thiophene scaffolds in kinase inhibitors, we will proceed with the well-characterized mitogen-activated protein kinase (MAPK) pathway as a hypothetical context for this guide. Specifically, we will postulate that 3-amino-N-(thiophen-2-ylmethyl)benzamide is a putative inhibitor of BRAF, a serine/threonine kinase frequently mutated in human cancers[1].
This document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and robust approach to target engagement confirmation.
Introduction: The Imperative of On-Target Validation
In the realm of drug discovery, a compound's phenotypic effect in a cell-based assay is only the beginning of the story. Attributing this effect to the modulation of a specific molecular target is a critical step that, if overlooked, can lead to wasted resources and misinterpreted results. The principle of target engagement—verifying that a compound binds to its intended target in a cellular context—is the bedrock of a successful research program[2][3][4]. For our compound of interest, 3-amino-N-(thiophen-2-ylmethyl)benzamide, it is paramount to confirm that its cellular effects are a direct consequence of binding to its putative target, BRAF.
This guide will compare and contrast several orthogonal methods for confirming target engagement, using well-established BRAF inhibitors as benchmarks.
Comparative Analysis of Target Engagement Methodologies
A multi-pronged approach, leveraging both direct and indirect evidence of target interaction, provides the most compelling case for on-target activity[5][6]. The choice of assay depends on available reagents, throughput requirements, and the nature of the target protein.
| Methodology | Principle | Advantages | Limitations | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to endogenous proteins in intact cells, provides direct evidence of binding. | Not all binding events lead to a significant thermal shift, can be technically demanding. | Low to Medium |
| Phospho-Protein Western Blot | Inhibition of an upstream kinase leads to a decrease in the phosphorylation of its downstream substrate. | Measures functional consequence of target inhibition, utilizes standard lab equipment. | Indirect measure of target engagement, antibody quality is critical, semi-quantitative. | Low |
| Reporter Gene Assay | Target inhibition modulates a signaling pathway that drives the expression of a reporter gene (e.g., luciferase, GFP). | Highly sensitive, quantifiable, amenable to high-throughput screening. | Indirect, can be influenced by off-target effects on the signaling pathway. | High |
| NanoBRET™ Target Engagement Assay | Measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells via Bioluminescence Resonance Energy Transfer. | Quantitative measurement of intracellular affinity and residence time, high sensitivity. | Requires genetic modification of cells to express the fusion protein. | High |
Experimental Workflows and Protocols
Hypothetical Signaling Pathway: RAS/RAF/MEK/ERK Cascade
To provide context for our experiments, we will focus on the canonical RAS/RAF/MEK/ERK signaling pathway, which is central to cell proliferation, differentiation, and survival[1].
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Plate A375 cells (a human melanoma cell line with the BRAF V600E mutation) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with 3-amino-N-(thiophen-2-ylmethyl)benzamide (e.g., at 1 µM, 10 µM, and 50 µM), a known BRAF inhibitor (e.g., Vemurafenib at 1 µM) as a positive control, and a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot: Collect the supernatant and analyze the amount of soluble BRAF protein by Western blot using a BRAF-specific antibody. GAPDH or β-actin should be used as a loading control.
A successful experiment will show that in the presence of 3-amino-N-(thiophen-2-ylmethyl)benzamide, the BRAF protein remains soluble at higher temperatures compared to the vehicle-treated cells. This "thermal shift" indicates that the compound has bound to and stabilized the BRAF protein.
Table 1: Hypothetical CETSA Data for BRAF
| Treatment | Temperature (°C) | Soluble BRAF (Relative to 40°C) |
| Vehicle (DMSO) | 40 | 1.00 |
| 50 | 0.85 | |
| 55 | 0.40 | |
| 60 | 0.10 | |
| 3-amino-N-(thiophen-2-ylmethyl)benzamide (10 µM) | 40 | 1.00 |
| 50 | 0.95 | |
| 55 | 0.80 | |
| 60 | 0.55 | |
| Vemurafenib (1 µM) | 40 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.88 | |
| 60 | 0.65 |
Phospho-Protein Western Blot
This method assesses the functional consequence of target inhibition by measuring the phosphorylation state of a downstream substrate.
Caption: Workflow for assessing pathway inhibition via phospho-protein Western blotting.
-
Cell Culture & Serum Starvation: Plate A375 cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat cells with a dose-response of 3-amino-N-(thiophen-2-ylmethyl)benzamide (e.g., 0.1 to 50 µM), Vemurafenib (positive control), and a vehicle control for 2 hours.
-
Growth Factor Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 15 minutes to activate the MAPK pathway.
-
Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
A dose-dependent decrease in the levels of p-MEK and p-ERK in cells treated with 3-amino-N-(thiophen-2-ylmethyl)benzamide would indicate that the compound is inhibiting the upstream kinase, BRAF.
Table 2: Hypothetical Phospho-Protein Western Blot Data
| Compound | Concentration (µM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| 3-amino-N-(thiophen-2-ylmethyl)benzamide | 0.1 | 0.95 |
| 1 | 0.60 | |
| 10 | 0.15 | |
| 50 | 0.05 | |
| Vemurafenib | 1 | 0.10 |
Conclusion and Best Practices
Confirming on-target activity is a non-negotiable step in the validation of a chemical probe or drug candidate.[7] This guide has outlined a rational, multi-assay approach to validate the hypothetical on-target activity of 3-amino-N-(thiophen-2-ylmethyl)benzamide against BRAF.
Key recommendations for robust target validation include:
-
Orthogonality: Always use at least two mechanistically distinct assays to confirm target engagement.[6]
-
Appropriate Controls: Include both positive (a known inhibitor) and negative (vehicle) controls in every experiment.
-
Dose-Response: Characterize the compound's activity over a range of concentrations to establish a clear dose-response relationship.
-
Cellular Context: Whenever possible, perform assays in a cell line where the target is known to be a key driver of a particular phenotype.
By adhering to these principles and employing the methodologies described herein, researchers can build a strong, evidence-based case for the on-target activity of their compounds, paving the way for more reliable and impactful scientific discoveries.
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Cross-Validation of 3-amino-N-(thiophen-2-ylmethyl)benzamide Activity in Different Assay Formats: A Comparative Guide
In the landscape of modern drug discovery, the robust characterization of a small molecule's biological activity is paramount. A single assay, while informative, can often provide an incomplete or even misleading picture of a compound's true potential. It is through the cross-validation of activity across multiple, orthogonal assay formats that a comprehensive and reliable profile of a drug candidate emerges. This guide provides an in-depth technical comparison of experimental strategies for evaluating the activity of 3-amino-N-(thiophen-2-ylmethyl)benzamide , a novel inhibitor targeting the therapeutically relevant BRAF V600E kinase.
The BRAF V600E mutation is a key driver in a significant percentage of human cancers, most notably melanoma, making it a prime target for therapeutic intervention.[1][2] The N-(thiophen-2-yl) benzamide scaffold has been identified as a promising starting point for the development of potent BRAF V600E inhibitors.[1][2] This guide will explore the cross-validation of our lead compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide, using a trio of distinct assay platforms: a direct enzymatic assay, a cell-based assay to probe activity in a physiological context, and a biophysical assay to elucidate the binding kinetics. Through this multi-faceted approach, we aim to build a comprehensive and trustworthy profile of our compound's activity.
The Imperative of Cross-Validation in Drug Discovery
Reliance on a single assay format in early-stage drug discovery is fraught with peril. Discrepancies between in vitro biochemical activity and cellular efficacy are common, often due to factors such as cell permeability, off-target effects, or compound metabolism.[3] Cross-validation, the process of confirming experimental results through independent methods, is therefore not a mere formality but a critical step to mitigate these risks and build confidence in a compound's therapeutic potential.[4][5] By integrating data from enzymatic, cellular, and biophysical assays, we can gain a holistic understanding of a compound's mechanism of action and its potential for clinical translation.
Visualizing the Assay Cross-Validation Workflow
Caption: Step-by-step workflows for the enzymatic, cell-based, and biophysical assays.
Quantitative Data Summary
The following table presents hypothetical data for 3-amino-N-(thiophen-2-ylmethyl)benzamide across the three assay formats, illustrating a comprehensive activity profile.
| Assay Format | Parameter | Value |
| TR-FRET Enzymatic Assay | IC50 | 50 nM |
| Cell-Based Western Blot | EC50 | 200 nM |
| Surface Plasmon Resonance | K_D | 75 nM |
| k_on (1/Ms) | 1.5 x 10⁵ | |
| k_off (1/s) | 1.1 x 10⁻² |
These results would indicate that 3-amino-N-(thiophen-2-ylmethyl)benzamide is a potent, direct inhibitor of BRAF V600E with good cell permeability and target engagement in a cellular context. The approximately four-fold shift between the IC50 and EC50 values is a common observation and can be attributed to factors such as intracellular ATP concentrations and the need for the compound to cross the cell membrane. The K_D value from the SPR analysis corroborates the direct binding and is in good agreement with the enzymatic potency.
Conclusion
The cross-validation of 3-amino-N-(thiophen-2-ylmethyl)benzamide's activity through enzymatic, cell-based, and biophysical assays provides a robust and multi-dimensional understanding of its potential as a BRAF V600E inhibitor. This integrated approach, which moves beyond a single data point, is essential for making informed decisions in the drug discovery pipeline. By embracing the principles of scientific integrity and thorough experimental validation, we can increase the likelihood of advancing truly promising therapeutic candidates.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel BRAF Inhibitors: The Case of 3-amino-N-(thiophen-2-ylmethyl)benzamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the BRAF V600E mutation has been a landmark achievement, particularly in the treatment of melanoma. This guide provides a comprehensive comparison of the efficacy of a novel class of BRAF inhibitors, N-(thiophen-2-yl)benzamide derivatives, with a focus on the conceptual compound 3-amino-N-(thiophen-2-ylmethyl)benzamide , against the established clinical agents Vemurafenib and Dabrafenib. While specific experimental data for 3-amino-N-(thiophen-2-ylmethyl)benzamide is not yet publicly available, we will draw upon data from closely related analogs within the N-(thiophen-2-yl)benzamide series to provide a forward-looking perspective on their potential.
The Rationale for Targeting BRAF V600E
The BRAF gene, a key component of the RAS/RAF/MEK/ERK signaling pathway, is mutated in approximately 8% of all human cancers, with the V600E mutation being the most prevalent, accounting for over 90% of these mutations.[1] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival. The development of selective BRAF inhibitors has revolutionized the treatment of BRAF V600E-mutant malignancies, most notably melanoma.
Mechanism of Action: A Shared Strategy with Nuanced Differences
Both the novel N-(thiophen-2-yl)benzamide derivatives and the established drugs, Vemurafenib and Dabrafenib, are ATP-competitive inhibitors of the BRAF V600E kinase. They bind to the ATP-binding pocket of the mutated enzyme, preventing its catalytic activity and thereby blocking downstream signaling.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The initial evaluation of any potential drug candidate begins with in vitro assays to determine its potency and selectivity. For BRAF inhibitors, the primary assays are biochemical kinase assays and cell-based proliferation assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BRAF V600E kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Table 1: In Vitro BRAF V600E Kinase Inhibition
| Compound | IC50 (nM) | Source |
| N-(thiophen-2-yl)benzamidederivatives (b40, b47) | Sub-micromolar | [2] |
| Vemurafenib | 31 | [3] |
| Dabrafenib | 0.8 | [3] |
Note: Specific IC50 values for compounds b40 and b47 are not publicly available at the time of this guide's creation.
Cell Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cells harboring the BRAF V600E mutation, such as the A375 melanoma cell line.
Table 2: In Vitro A375 Cell Proliferation Inhibition
| Compound | IC50 (nM) | Source |
| N-(thiophen-2-yl)benzamidederivatives | Data not available | |
| Vemurafenib | ~100 | [4] |
| Dabrafenib | ~3 | [3] |
In Vivo Efficacy: Preclinical Animal Models
Promising in vitro candidates are then evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a living organism. The most common preclinical model for BRAF inhibitors is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
A375 Xenograft Model
In this model, A375 human melanoma cells are subcutaneously injected into nude mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Table 3: In Vivo Efficacy in A375 Xenograft Models
| Compound | Dosage | Tumor Growth Inhibition | Source |
| N-(thiophen-2-yl)benzamidederivatives | Data not available | Data not available | |
| Vemurafenib | 25 mg/kg, daily | Significant tumor regression | [4] |
| Dabrafenib | 30 mg/kg, daily | Significant tumor growth inhibition | [5] |
While specific in vivo data for the N-(thiophen-2-yl)benzamide class is not yet published, their sub-micromolar in vitro potency suggests they hold promise for significant anti-tumor activity in vivo.[2]
Experimental Protocols: A Guide for Reproducible Research
To ensure the validity and reproducibility of these findings, detailed experimental protocols are essential.
In Vitro BRAF V600E Kinase Assay Protocol
Caption: Workflow for a typical in vitro BRAF V600E kinase assay.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the MEK substrate.
-
Kinase Reaction: In a separate plate, incubate recombinant BRAF V600E enzyme with the MEK substrate, ATP, and varying concentrations of the test compound.
-
Transfer: Transfer the kinase reaction mixture to the coated plate and incubate to allow the capture antibody to bind the MEK substrate.
-
Detection: Add a detection antibody that specifically recognizes phosphorylated MEK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a chromogenic or chemiluminescent substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo A375 Xenograft Model Protocol
Caption: Workflow for an in vivo A375 xenograft study.
Step-by-Step Protocol:
-
Cell Preparation: Culture A375 cells to 80-90% confluency and harvest.
-
Implantation: Subcutaneously inject approximately 5 x 10^6 A375 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer the test compound and vehicle control according to the predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Analyze tumor growth inhibition and assess for any toxicity.
Challenges and Future Directions
Despite the success of BRAF inhibitors, challenges remain.
-
Acquired Resistance: Tumors can develop resistance to BRAF inhibitors through various mechanisms, including reactivation of the MAPK pathway or activation of parallel signaling pathways.[6]
-
Toxicity: Side effects, such as cutaneous squamous cell carcinoma and photosensitivity, can limit the long-term use of these drugs.[7][8][9]
The development of novel BRAF inhibitors like the N-(thiophen-2-yl)benzamide series is crucial to overcome these limitations. Future research should focus on:
-
Characterizing the in vivo efficacy and safety profile of lead compounds from this series.
-
Investigating their activity against known resistance mutations.
-
Exploring combination therapies to enhance efficacy and prevent the emergence of resistance.
Conclusion
The N-(thiophen-2-yl)benzamide class of compounds represents a promising new frontier in the development of BRAF V600E inhibitors. Their demonstrated sub-micromolar in vitro potency positions them as strong candidates for further preclinical and clinical development. While direct comparative data for 3-amino-N-(thiophen-2-ylmethyl)benzamide is not yet available, the data from its analogs, when viewed alongside the performance of established drugs like Vemurafenib and Dabrafenib, underscores the potential of this chemical scaffold. Continued research and rigorous testing will be essential to fully elucidate their therapeutic potential and their ability to address the ongoing challenges in the treatment of BRAF-mutant cancers.
References
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Available at: [Link]
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Effect of BRAF inhibitors on tumor growth in the A-375 xenograft mice model. ResearchGate. Available at: [Link]
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Resistance to Selective BRAF Inhibition Can Be Mediated by Modest Upstream Pathway Activation. AACR Journals. Available at: [Link]
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Available at: [Link]
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Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. PMC. Available at: [Link]
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Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. Available at: [Link]
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Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma. PMC. Available at: [Link]
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Response of A375 human melanoma xenograft to dabrafenib treatment in 8HUM_Rag2 -/- mice. ResearchGate. Available at: [Link]
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Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. MDPI. Available at: [Link]
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Comparative toxicities of vemurafenib and dabrafenib. ResearchGate. Available at: [Link]
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Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. PubMed. Available at: [Link]
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Antitumor activity of vemurafenib and LY2835219 in A375 xenograft... ResearchGate. Available at: [Link]
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syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism. F1000Research. Available at: [Link]
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BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. PMC. Available at: [Link]
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A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. PubMed Central. Available at: [Link]
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A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. vels. Available at: [Link]
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Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. PMC. Available at: [Link]
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Dabrafenib resistance overridden by switch to vemurafenib and trametinib in 53-year old patient with metastatic lung carcinoma: clinical case report. MedCrave online. Available at: [Link]
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An Independent Investigator's Guide to Verifying the Biological Effects of 3-amino-N-(thiophen-2-ylmethyl)benzamide and Its Analogs as Potential Influenza A Virus Entry Inhibitors
For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 3-amino-N-(thiophen-2-ylmethyl)benzamide, a potential inhibitor of influenza A virus (IAV) entry. Drawing upon established methodologies for analogous compounds, we present a series of robust experimental protocols designed to rigorously assess its antiviral efficacy and mechanism of action. Furthermore, we offer a comparative analysis with a known, structurally related IAV fusion inhibitor to benchmark its performance and potential for further development.
Introduction: The Rationale for Investigating Novel IAV Entry Inhibitors
Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral agents to combat emerging resistant strains. One promising strategy is the inhibition of viral entry, a critical first step in the infection cycle. The hemagglutinin (HA) protein on the surface of IAV is a key player in this process, mediating attachment to host cells and subsequent fusion of the viral and endosomal membranes. Small molecules that interfere with the conformational changes of HA required for fusion are therefore attractive candidates for antiviral therapy.
The chemical scaffold of N-substituted benzamides has shown promise in this area. For instance, a series of N-[(thiophen-3-yl)methyl]benzamides has been identified as potent inhibitors of IAV fusion, targeting the HA protein.[1] This guide focuses on a related, yet uncharacterized compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide, to provide a roadmap for its independent evaluation.
Experimental Design for Independent Verification
The following sections outline a logical and self-validating workflow for characterizing the antiviral properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Initial Antiviral Efficacy Screening: The Cytopathic Effect (CPE) Reduction Assay
The first step is to determine if the compound exhibits antiviral activity in a cell-based assay. The CPE reduction assay is a widely used method to quantify the ability of a compound to protect cells from virus-induced death.
Protocol: CPE Reduction Assay
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of 3-amino-N-(thiophen-2-ylmethyl)benzamide in cell culture medium.
-
Infection: Infect the MDCK cell monolayers with a predetermined titer of an IAV strain (e.g., A/H1N1).
-
Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of the test compound. Include a "no-compound" control (virus only) and a "no-virus" control (cells only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTS assay. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from virus-induced death. Also, determine the 50% cytotoxic concentration (CC₅₀) from uninfected cells treated with the compound. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Mechanistic Investigation: Hemagglutinin-Mediated Fusion Inhibition
To determine if the observed antiviral activity is due to the inhibition of viral entry, a cell-cell fusion assay can be employed. This assay specifically assesses the ability of the compound to block HA-mediated membrane fusion.
Protocol: Cell-Cell Fusion Assay
-
Cell Lines: Use two populations of cells: one expressing the IAV HA protein on their surface (effector cells) and another susceptible to fusion (target cells).
-
Compound Treatment: Pre-incubate the HA-expressing effector cells with various concentrations of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
-
Induction of Fusion: Co-culture the effector and target cells and briefly expose them to a low pH buffer to trigger the conformational change in HA that induces fusion.
-
Quantification of Fusion: Fusion events can be quantified by various methods, such as the formation of syncytia (multinucleated giant cells) or through the use of reporter gene assays where fusion leads to the activation of a reporter gene (e.g., luciferase).
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the fusion events (IC₅₀).
Comparative Analysis: Benchmarking Against a Known Inhibitor
To put the efficacy of 3-amino-N-(thiophen-2-ylmethyl)benzamide into context, it is essential to compare it to a reference compound. Based on the available literature, a suitable comparator would be a potent N-[(thiophen-3-yl)methyl]benzamide derivative, such as VF-57a, which has a reported EC₅₀ of approximately 0.8 µM against A/H1N1 virus in MDCK cells.[1]
Table 1: Hypothetical Comparative Data for IAV Entry Inhibitors
| Compound | EC₅₀ (µM) in CPE Assay (A/H1N1) | CC₅₀ (µM) in MDCK cells | Selectivity Index (SI) | IC₅₀ (µM) in Cell-Cell Fusion Assay |
| 3-amino-N-(thiophen-2-ylmethyl)benzamide | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| VF-57a (Reference) | ~0.8 | >100 | >125 | Literature or Experimental Value |
Visualizing the Experimental Workflow and Proposed Mechanism
To provide a clear overview of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the verification of antiviral activity.
Caption: Proposed mechanism of action for 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Expanding the Investigation: Analogs and Alternative Targets
The benzamide scaffold allows for extensive chemical modification. Should 3-amino-N-(thiophen-2-ylmethyl)benzamide show promising activity, further structure-activity relationship (SAR) studies would be warranted. Additionally, it is important to consider that this chemical class may have other biological activities. For example, N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of the BRAFV600E kinase, which is implicated in certain cancers.[2][3] Therefore, if the antiviral activity is not confirmed, it may be prudent to screen the compound against a panel of kinases or other relevant biological targets.
Other structurally related compounds with diverse biological activities include:
-
Antimicrobial agents: Metal complexes of 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide have shown antioxidant and antimicrobial properties.[4]
-
Fungicides: N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity.[5]
-
Anticancer agents: N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been investigated as lipoxygenase inhibitors with potential anticancer activity.[6]
Conclusion and Future Directions
This guide provides a robust framework for the independent verification of the biological effects of 3-amino-N-(thiophen-2-ylmethyl)benzamide as a potential IAV entry inhibitor. By following the outlined experimental protocols and comparative analyses, researchers can generate the necessary data to validate its therapeutic potential. The modular nature of the benzamide scaffold offers significant opportunities for medicinal chemists to optimize the lead compound for improved potency and pharmacokinetic properties. A thorough and systematic investigation, as detailed in this guide, is the first critical step in the journey of translating a promising chemical entity into a clinically valuable antiviral agent.
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Assessing the Selectivity Profile of 3-amino-N-(thiophen-2-ylmethyl)benzamide: A Comparative Guide
For researchers in drug development, understanding the selectivity of a small molecule inhibitor is paramount. A compound's utility, whether as a chemical probe or a therapeutic candidate, is intrinsically linked to its on-target potency and its off-target liabilities. This guide provides a framework for assessing the selectivity profile of the novel compound, 3-amino-N-(thiophen-2-ylmethyl)benzamide. We will ground our analysis in the known pharmacology of its core chemical motifs, compare it to established inhibitors, and provide detailed experimental protocols for a comprehensive evaluation.
Deconstructing the Molecule: Formulating a Targeting Hypothesis
The structure of 3-amino-N-(thiophen-2-ylmethyl)benzamide offers immediate clues to its potential biological targets. The molecule can be dissected into two key pharmacophores:
-
The 3-Aminobenzamide Core: This moiety is a classic pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2][3][4] 3-Aminobenzamide itself is a well-documented PARP inhibitor that competes with the enzyme's substrate, NAD+.[4] PARP enzymes, particularly PARP1 and PARP2, are critical players in DNA damage repair, making them validated targets in oncology.[5][6]
-
The N-(thiophen-2-ylmethyl)benzamide Moiety: While the 3-aminobenzamide core points towards PARP, the broader benzamide structure coupled with a thiophene ring has been associated with a range of other targets. For instance, N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of the BRAF V600E kinase, a key driver in certain cancers.[7] Other research has shown that N-[(thiophen-3-yl)methyl]benzamides can act as influenza virus fusion inhibitors.[8]
Therefore, our primary hypothesis is that 3-amino-N-(thiophen-2-ylmethyl)benzamide is a PARP inhibitor . However, due to the promiscuity of related scaffolds, a thorough selectivity assessment must also consider potential off-target interactions, particularly with protein kinases.
The Competitive Landscape: A PARP Inhibitor Selectivity Overview
To contextualize the potential profile of our topic compound, we must compare it against established PARP inhibitors. The selectivity of these drugs across the PARP family is not uniform, which can have implications for both efficacy and toxicity. Several clinically approved and research-grade PARP inhibitors serve as excellent benchmarks.[6][9][10]
| Compound | Primary Targets | Selectivity Notes |
| Veliparib (ABT-888) | PARP1, PARP2 | Considered one of the most selective inhibitors for PARP1/2, with IC50 values over 100-fold lower than for other PARP family members.[6] |
| Niraparib (MK-4827) | PARP1, PARP2 | Highly selective for PARP1/2, though slightly less so than Veliparib.[6][10] Has shown some off-target activity on lanosterol synthase (LSS).[11] |
| Olaparib (AZD-2281) | PARP1, PARP2 | A potent PARP1 inhibitor, but less selective than Veliparib or Niraparib, with activity against other PARP family members at higher concentrations.[6] |
| Rucaparib | PARP1, PARP2 | Similar to Olaparib, it is a potent but less selective PARP1/2 inhibitor.[6] |
| Talazoparib | PARP1, PARP2 | A very potent PARP1 inhibitor, but also shows less selectivity across the PARP family compared to Veliparib.[6] |
This comparative landscape underscores the importance of profiling our novel compound against a panel of PARP enzymes to understand its specific inhibitory signature.
Experimental Workflow for Selectivity Profiling
A robust assessment of selectivity requires a multi-tiered experimental approach. We propose a workflow that moves from initial target engagement to broad off-target screening.
Caption: Tiered workflow for selectivity profiling.
Detailed Experimental Protocols
Principle: This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. The inhibition of this activity by a test compound is then measured.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
3-amino-N-(thiophen-2-ylmethyl)benzamide and comparator compounds (e.g., Veliparib)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates (high-binding)
Procedure:
-
Coat a 96-well plate with Histone H1 overnight at 4°C. Wash wells with wash buffer (PBS + 0.05% Tween-20).
-
Prepare serial dilutions of 3-amino-N-(thiophen-2-ylmethyl)benzamide and comparator compounds in assay buffer.
-
In each well, add PARP1 or PARP2 enzyme, the test compound at various concentrations, and activated DNA (for PARP1/2 activation). Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 60 minutes at 30°C.
-
Wash the wells extensively to remove unreacted components.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells again.
-
Add TMB substrate and incubate until color develops. Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Causality and Self-Validation: This protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a well-characterized comparator like Veliparib serves as a benchmark for assay performance and relative potency.
Principle: This is a binding assay, not an enzymatic assay. The test compound is screened against a large panel of kinases (e.g., >400) to identify potential off-target interactions. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
Procedure:
-
Provide a stock solution of 3-amino-N-(thiophen-2-ylmethyl)benzamide at a specified concentration (e.g., 10 mM in DMSO) to the service provider (e.g., DiscoverX).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in the primary screen.
-
The provider performs the KINOMEscan™ assay, which involves combining DNA-tagged kinases, the test compound, and a ligand-immobilized solid support.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase.
-
For significant "hits" (e.g., %Ctrl < 10), a follow-up Kd determination is recommended to quantify the binding affinity.
Authoritative Grounding: This method is an industry standard for off-target profiling and provides a comprehensive overview of a compound's interactions with the human kinome.
Synthesizing the Data: Building the Selectivity Profile
The data generated from the proposed workflow will allow for a comprehensive assessment of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Expected Outcomes:
-
Potency against PARP1/2: The IC50 values will determine if the compound is a potent inhibitor of its primary hypothesized targets.
-
Intra-Family Selectivity: By comparing IC50 values against other PARP family members (e.g., PARP3, Tankyrases), we can classify the compound as a selective PARP1/2 inhibitor or a broader PARP inhibitor.
-
Kinome Selectivity: The kinase panel screen will reveal any significant off-target interactions within the kinome. A "clean" profile (few hits) is desirable for a selective chemical probe.
The ideal outcome for a selective tool compound would be high potency (low nanomolar IC50) against PARP1 and PARP2, with at least a 100-fold lower potency against other PARP family members and minimal high-affinity hits in a broad kinase screen.
Caption: Logical relationships in selectivity assessment.
By following this structured, comparative approach, researchers can confidently and objectively define the selectivity profile of 3-amino-N-(thiophen-2-ylmethyl)benzamide, paving the way for its effective use in further biological studies.
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3-Aminobenzamide inhibits poly(ADP ribose) synthetase activity and induces phosphoenolpyruvate carboxykinase (GTP) in H4IIE hepatoma cells. Archives of Biochemistry and Biophysics, [Link]
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A Comparative Guide to the ADME Properties of 3-amino-N-(thiophen-2-ylmethyl)benzamide Derivatives
Introduction: The Critical Role of ADME in Drug Discovery
In the journey from a promising chemical entity to a clinically effective drug, understanding its pharmacokinetic profile is paramount. The acronym ADME—representing Absorption, Distribution, Metabolism, and Excretion—encompasses the key processes that govern a drug's fate within a biological system. Early characterization of these properties is a cornerstone of modern drug discovery, enabling researchers to identify and optimize candidates with favorable safety and efficacy profiles, thereby reducing the risk of late-stage clinical failures.[1][2][3]
This guide provides a comparative analysis of the ADME properties of a specific class of molecules: 3-amino-N-(thiophen-2-ylmethyl)benzamide derivatives. Certain compounds within this scaffold have been investigated for their potential as antiviral agents, specifically as inhibitors of the influenza virus hemagglutinin-mediated fusion process.[4] By systematically evaluating how structural modifications to this core scaffold impact its ADME profile, we can derive crucial structure-activity relationships (SAR) to guide the design of superior drug candidates. This document will delve into the key in vitro and in vivo assays that form the foundation of this evaluation, presenting illustrative data and detailed experimental protocols to provide a comprehensive resource for researchers in the field.
Workflow for In Vitro ADME Profiling
A systematic approach to evaluating ADME properties is essential for efficient decision-making. The following workflow outlines a typical screening cascade, starting with fundamental physicochemical properties and progressing to more complex biological assays.
Caption: A tiered workflow for assessing the ADME properties of drug candidates.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. It is governed by a compound's aqueous solubility and its ability to permeate the intestinal wall.
Key Parameters & Comparative Insights
-
Lipophilicity (LogD): This parameter measures a compound's partitioning between an organic (octanol) and an aqueous phase at a physiological pH.[] A delicate balance is required: sufficient lipophilicity is needed to cross lipid cell membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
-
Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development.
-
Permeability: The ability to traverse the intestinal epithelium. This is often assessed using Caco-2 cell monolayers, which mimic the human intestinal barrier and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8]
Illustrative Comparison:
The table below presents hypothetical data for three derivatives of the 3-amino-N-(thiophen-2-ylmethyl)benzamide scaffold to illustrate how minor structural changes can impact absorption-related properties.
| Compound ID | R-Group Modification (on Benzamide Ring) | Aqueous Solubility (µM) | LogD (pH 7.4) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A / A→B) |
| Parent | -H | 45 | 2.8 | 12.5 | 1.2 |
| Derivative A | -OCH3 (Methoxy) | 30 | 3.1 | 9.8 | 3.5 |
| Derivative B | -COOH (Carboxylic Acid) | >200 | 1.5 | 1.1 | 1.0 |
-
Analysis:
-
Derivative A: Adding a lipophilic methoxy group slightly increases LogD and decreases solubility. The higher efflux ratio (>2) suggests it may be a substrate for an efflux transporter like P-gp, which actively pumps the compound out of the intestinal cells, reducing net absorption.[7]
-
Derivative B: The polar carboxylic acid group dramatically increases solubility but reduces lipophilicity and permeability, making it unlikely to be well-absorbed orally.
-
Experimental Protocol: Caco-2 Permeability Assay
This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells.[6][9]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used.[6][10]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B): The test compound (e.g., at 10 µM) is added to the apical (donor) chamber. At predetermined time points (e.g., 2 hours), samples are taken from the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A): Concurrently, the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber to assess active efflux.[6][8]
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[7]
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body via the bloodstream. Key factors influencing distribution are binding to plasma proteins and partitioning into tissues.
Key Parameters & Comparative Insights
-
Plasma Protein Binding (PPB): Drugs can reversibly bind to plasma proteins like albumin and α1-acid glycoprotein.[11][12] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted.[13][14] High PPB can limit efficacy and act as a drug reservoir.
Illustrative Comparison:
| Compound ID | R-Group Modification | LogD (pH 7.4) | Plasma Protein Binding (%) (Human) |
| Parent | -H | 2.8 | 92.5 |
| Derivative A | -OCH3 | 3.1 | 98.8 |
| Derivative B | -COOH | 1.5 | 65.0 |
-
Analysis: There is a clear correlation between lipophilicity (LogD) and PPB. The highly lipophilic Derivative A shows very high binding, leaving only ~1% of the drug free. In contrast, the more polar Derivative B has significantly lower binding, increasing its free fraction.
Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
The RED method is a widely accepted standard for accurately determining the unbound fraction of a compound in plasma.[13][14]
-
Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane (typically 8-14 kDa MWCO) that allows the passage of small molecules but not proteins.[12]
-
Sample Loading: Plasma from the desired species (e.g., human, mouse) is spiked with the test compound (e.g., 1-5 µM) and added to one chamber (the plasma chamber). Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[11][13]
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[13][14]
-
Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison, the samples are matrix-matched (buffer is added to the plasma sample, and blank plasma is added to the buffer sample).[14]
-
Quantification: Protein is precipitated from the samples (e.g., with acetonitrile), and the concentration of the compound in each sample is determined by LC-MS/MS.[14]
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: Chemical Transformation and Clearance
Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) family.
Key Parameters & Comparative Insights
-
Metabolic Stability: Assessed by incubating a compound with liver microsomes or hepatocytes, this measures the rate at which a drug is metabolized.[15][16] Compounds that are metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations. Results are often expressed as half-life (t1/2) or intrinsic clearance (Clint).
-
CYP450 Inhibition: Some drugs can inhibit CYP enzymes, slowing the metabolism of other co-administered drugs. This can lead to potentially toxic drug-drug interactions (DDIs) and is a major safety concern for regulatory agencies.[17][18][19] The potential for inhibition is measured by an IC50 value (the concentration of inhibitor that causes 50% reduction in enzyme activity).
Illustrative Comparison:
| Compound ID | R-Group Modification | Liver Microsomal Stability (t1/2, min, Human) | Intrinsic Clearance (Clint, µL/min/mg) | CYP3A4 Inhibition (IC50, µM) |
| Parent | -H | 45 | 31 | 18.5 |
| Derivative C | -F (Fluoro on Thiophene) | >60 | <15 | >50 |
| Derivative D | -N(CH3)2 (Dimethylamino) | 8 | 173 | 2.1 |
-
Analysis:
-
Derivative C: Introducing a fluorine atom at a potential site of metabolism (a "soft spot") can block oxidation, significantly increasing metabolic stability. This is a common strategy in medicinal chemistry.
-
Derivative D: The electron-rich dimethylamino group is a known liability for metabolism and also a common structural motif in CYP inhibitors. This derivative is rapidly cleared and shows potent inhibition of CYP3A4, a major drug-metabolizing enzyme, flagging it as a high risk for DDIs.
-
Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[15]
-
Preparation: Pooled liver microsomes (e.g., human, rat) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (e.g., 1 µM), and the microsomes (e.g., 0.5 mg/mL).[15]
-
Initiation: The reaction is initiated by adding a solution containing the NADPH regenerating system (a cofactor required for CYP activity) and incubated at 37°C.[20]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[20]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[20]
Excretion: The Final Exit
Excretion is the process of removing the drug and its metabolites from the body, primarily through urine (renal excretion) and feces (biliary excretion). While dedicated excretion studies are typically performed in vivo with radiolabeled compounds, the data from in vitro metabolism and permeability assays provide early indications of the likely clearance mechanisms.[21][22][23] For instance, highly water-soluble metabolites are readily excreted by the kidneys.
Bridging to In Vivo: The Rodent Pharmacokinetic Study
While in vitro assays are invaluable for screening and ranking, an in vivo pharmacokinetic (PK) study is essential to understand how all ADME processes integrate in a living system.[24][25] These studies, typically conducted in rodents like mice or rats, provide critical parameters such as bioavailability, clearance, volume of distribution, and half-life.[26][27]
Decision-Making Logic for Advancing a Candidate
The collective ADME data is used to decide whether a compound should be advanced, optimized, or discontinued.
Caption: A decision tree for interpreting in vitro ADME data.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used.[27][28] One group receives the compound intravenously (IV) to determine clearance and volume of distribution, while another group receives it orally (PO) to assess oral bioavailability.
-
Blood Sampling: Serial blood samples are collected from each animal at specific time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing.[26][27]
-
Sample Processing: Blood is processed to plasma, and proteins are precipitated.
-
Quantification: The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
AUC (Area Under the Curve): Total drug exposure.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as [AUCPO / AUCIV] * 100).
-
Conclusion
The systematic, comparative evaluation of ADME properties is not merely a data-gathering exercise; it is a fundamental component of rational drug design. For 3-amino-N-(thiophen-2-ylmethyl)benzamide derivatives, understanding how structural modifications influence solubility, permeability, protein binding, and metabolic fate provides the critical insights needed to optimize this scaffold. By integrating the robust in vitro and in vivo methodologies detailed in this guide, research teams can efficiently identify candidates with the highest probability of success, accelerating the development of new and effective medicines.
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- 28. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-N-(thiophen-2-ylmethyl)benzamide
This document provides essential procedural guidance for the safe and compliant disposal of 3-amino-N-(thiophen-2-ylmethyl)benzamide. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. As a novel compound, specific safety data may be limited; therefore, these protocols are established from the known hazards of its core structural motifs: the aminobenzamide and thiophene moieties, ensuring a conservative and safety-first approach.
Hazard Profile and Core Safety Principles
The fundamental principle of chemical waste management is to treat all novel or uncharacterized compounds as hazardous until proven otherwise. The disposal protocol for 3-amino-N-(thiophen-2-ylmethyl)benzamide is derived from an analysis of its constituent chemical groups. Benzamide derivatives can be harmful if swallowed and may cause significant skin and eye irritation, with some suspected of mutagenic effects.[1][2] The thiophene group, an aromatic heterocyclic compound, is also classified as harmful, an irritant, and flammable.[3][4]
Therefore, all waste containing 3-amino-N-(thiophen-2-ylmethyl)benzamide—including neat compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[4][5]
Table 1: Hazard Assessment Based on Structurally Similar Compounds
| Hazard Category | Description | Rationale & Precautionary Actions |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][6][7] | Do not eat, drink, or smoke in laboratory areas. In case of ingestion, rinse mouth and seek immediate medical attention.[2][8] |
| Skin Irritation | Causes skin irritation.[6][7] | Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water.[6] |
| Eye Irritation | Causes serious eye irritation.[6][7][8] | Wear safety glasses with side shields or chemical goggles. If contact occurs, rinse cautiously with water for several minutes and seek medical attention.[8] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[7][8] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust or aerosols.[6] |
| Mutagenicity | Some benzamide derivatives are suspected of causing genetic defects.[1][2] | Handle with extreme caution, employing all engineering and personal protective controls to minimize exposure. |
| Environmental | Thiophene derivatives can be harmful to aquatic life with long-lasting effects.[3] | Prevent release into the environment. Do not dispose of down the drain or in regular trash.[3][6][9] |
Regulatory Compliance: Adherence to EPA Standards
The disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste produced monthly.[11][12] Regardless of your facility's status, all hazardous waste must be managed in accordance with these federal, state, and local regulations.[9]
A key requirement is the proper management of waste within the laboratory at designated Satellite Accumulation Areas (SAAs) before it is transferred to a central accumulation area (CAA) for pickup by a licensed waste hauler.[1][11][12]
Personal Protective Equipment (PPE) Protocol
Prior to handling any waste containing 3-amino-N-(thiophen-2-ylmethyl)benzamide, all personnel must be equipped with the appropriate PPE.
Table 2: Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended). | Prevents dermal contact and absorption.[13] Contaminated gloves must be disposed of as hazardous waste.[6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or aerosolized particles.[13] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[13] |
| Respiratory Protection | Not typically required when handled within a fume hood. A NIOSH-approved respirator may be necessary for large spills or work outside of a fume hood. | Prevents inhalation of dust or vapors.[13] |
Step-by-Step Disposal Procedure
The required method for the disposal of 3-amino-N-(thiophen-2-ylmethyl)benzamide is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Workflow: From Generation to Disposal
Caption: Decision workflow for hazardous chemical waste disposal.
Detailed Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste 3-amino-N-(thiophen-2-ylmethyl)benzamide, along with contaminated items (e.g., weigh boats, spatulas, gloves, bench paper), in a dedicated solid waste container.[4]
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container.
-
Compatibility: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, to avoid potentially violent reactions.[1][14]
-
-
Container Management:
-
Labeling:
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][11] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from drains or sources of ignition.[5][14]
-
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[5]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.[4][14]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[14]
-
Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
-
Final Disposal:
-
Once the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Do not, under any circumstances, attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[9][15] This is illegal and environmentally harmful. All waste must be handled by a licensed hazardous waste disposal company.[13][16]
-
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]
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Hazardous Substance Fact Sheet: Thiophene. New Jersey Department of Health.[Link]
-
Regulation of Laboratory Waste. American Chemical Society.[Link]
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Thiophene. Sciencemadness Wiki.[Link]
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Hazardous Substance Fact Sheet: Benzamide. New Jersey Department of Health.[Link]
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Material Safety Data Sheet: p-Amino Benzamide. Oxford Lab Fine Chem LLP.[Link]
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Navigating the Safe Handling of 3-amino-N-(thiophen-2-ylmethyl)benzamide: A Guide for Laboratory Professionals
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment, which must be conducted by qualified personnel before commencing any work with this chemical.
Introduction
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for 3-amino-N-(thiophen-2-ylmethyl)benzamide, a conservative hazard assessment based on structurally analogous compounds is paramount. Aromatic amines and benzamide derivatives can exhibit a range of hazardous properties.
Potential Hazards:
-
Skin and Eye Irritation: Many benzamide derivatives are known to cause skin and serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3]
-
Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[2][3]
-
Potential for Systemic Effects: Absorption through the skin is a possibility with some related compounds, potentially leading to systemic toxicity.[4]
-
Suspected Genetic Defects: Some benzamides are suspected of causing genetic defects.
A thorough, experiment-specific risk assessment should be conducted before any handling of this compound. This assessment must consider the quantity of material being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 3-amino-N-(thiophen-2-ylmethyl)benzamide.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5] | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.[5] | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing.[5] | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used.[5] | Prevents inhalation of dust particles and vapors. |
Safe Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.
Caption: Workflow for Safe Handling of 3-amino-N-(thiophen-2-ylmethyl)benzamide.
Step-by-Step Handling Procedure:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling (within a certified chemical fume hood):
-
Carefully weigh the required amount of the solid compound. Avoid generating dust.
-
When dissolving or suspending the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a controlled heating source like a heating mantle or water bath.
-
Perform all transfers of the chemical or solutions containing it within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Carefully doff and dispose of single-use PPE in the designated waste stream.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal: Ensuring Long-Term Safety and Compliance
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled.
Disposal:
-
All waste, including the chemical itself, any solutions, and contaminated materials (e.g., gloves, weighing paper), must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While 3-amino-N-(thiophen-2-ylmethyl)benzamide presents potential hazards, a proactive and informed approach to its handling can significantly mitigate these risks. By understanding the potential hazards, utilizing the appropriate personal protective equipment, adhering to a systematic handling workflow, and being prepared for emergencies, researchers can work with this and other novel compounds with confidence and safety.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- New Jersey Department of Health. (2002, June). Hazardous Substance Fact Sheet: Benzamide.
- Enamine. (n.d.). Safety Data Sheet: N-(2,2,2-trifluoroethyl)benzamide.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzamide.
- ChemicalBook. (n.d.). 3-amino-N-(thiophen-2-ylmethyl)benzamide | 1094671-91-6.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: p-Amino Benzamide.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Aminothiobenzamide.
- Thermo Fisher Scientific. (2010, September 7). Safety Data Sheet: Benzamide.
- Cayman Chemical. (2025, June 19). Safety Data Sheet: 3-amino Benzamide.
- Smolecule. (2024, January 5). Buy 3-Amino-N,N-diethyl-5-thiophen-2-yl-benzamide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
